Ricolinostat

Catalog No.
S548554
CAS No.
1316214-52-4
M.F
C24H27N5O3
M. Wt
433.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ricolinostat

CAS Number

1316214-52-4

Product Name

Ricolinostat

IUPAC Name

N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30)

InChI Key

QGZYDVAGYRLSKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

solubility

Soluble in DMSO, not in water

Synonyms

ACY-1215; ACY1215; ACY 1215; Rocilinostat

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO

The exact mass of the compound Ricolinostat is 433.21139 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ricolinostat HDAC6 selective inhibition mechanism of action

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism and Key Evidence

Ricolinostat's anti-tumor effects are driven by its impact on multiple pathways, as demonstrated in various preclinical models.

Disruption of Protein Homeostasis and Induction of Apoptosis

The inhibition of HDAC6's catalytic activity disrupts two major protein degradation pathways:

  • Microtubule Stabilization: By inhibiting HDAC6-mediated deacetylation of α-tubulin, this compound increases tubulin acetylation, leading to stabilized microtubules and impaired cell motility [1] [2] [3].
  • Impaired Aggresome Clearance: HDAC6 normally binds ubiquitinated misfolded proteins via its ZnF-UBP domain and transports them to aggresomes for autophagy-dependent degradation. This compound's inhibition of HDAC6 deacetylase activity disrupts this process, causing toxic accumulation of misfolded proteins [1] [4] [5].
  • Hsp90 Inactivation: HDAC6 deacetylates Hsp90. This compound-induced hyperacetylation inactivates Hsp90, leading to the polyubiquitination and proteasomal degradation of its oncogenic client proteins [1].

These combined stresses—disruption of both proteasomal and aggresome-autophagy pathways—synergize with proteasome inhibitors like bortezomib to induce apoptosis [4].

Key Experimental Evidence and Protocols

The following diagram illustrates the primary signaling pathways affected by this compound and the experimental methods used to validate them.

G This compound This compound HDAC6_Inhibition HDAC6_Inhibition This compound->HDAC6_Inhibition AcTubulin_Up ↑ Acetylated-α-Tubulin HDAC6_Inhibition->AcTubulin_Up AcHSP90_Up ↑ Acetylated-HSP90 HDAC6_Inhibition->AcHSP90_Up miR30d_Up ↑ miR-30d HDAC6_Inhibition->miR30d_Up Epigenetic Modulation Assay_WB Western Blotting AcTubulin_Up->Assay_WB PI3K_Akt_mTOR_Down ↓ PI3K/AKT/mTOR Signaling AcHSP90_Up->PI3K_Akt_mTOR_Down Client Protein Degradation AcHSP90_Up->Assay_WB Apoptosis Apoptosis PI3K_Akt_mTOR_Down->Apoptosis G2M_Arrest G2M_Arrest PI3K_Akt_mTOR_Down->G2M_Arrest PI3K_Akt_mTOR_Down->Assay_WB miR30d_Up->PI3K_Akt_mTOR_Down Targets PIK3R2 Assay_miRNA miRNA Microarray & qPCR miR30d_Up->Assay_miRNA Assay_MTT Cell Viability Assay (MTT) Apoptosis->Assay_MTT Assay_FC_A Flow Cytometry (Apoptosis) Apoptosis->Assay_FC_A G2M_Arrest->Assay_MTT Assay_FC_C Flow Cytometry (Cell Cycle) G2M_Arrest->Assay_FC_C

Key experimental findings from various cancer models include:

  • Synergy with Proteasome Inhibitors: In multiple myeloma, this compound combined with bortezomib showed synergistic cytotoxicity by simultaneously inhibiting the proteasome and aggresome pathways, key mechanisms for managing protein overload [4].
  • Modulation of miRNA and Signaling Pathways: In esophageal squamous cell carcinoma (ESCC), this compound increased miR-30d expression, which directly targets the PIK3R2 gene, a regulatory subunit of PI3K. This led to downregulation of the PI3K/AKT/mTOR and ERK signaling pathways, causing G2/M cell cycle arrest and apoptosis [2].
  • Resistance Mechanisms: Studies in lymphoma cell lines with acquired this compound resistance revealed upregulation of FYN and HDAC9, and downregulation of SH3BP5 (a negative regulator of BTK), suggesting involvement of B-cell receptor signaling pathways [6].

Quantitative Data from Key Studies

The table below consolidates quantitative findings on this compound's efficacy from preclinical research.

Cancer Model / Cell Line Key Findings Experimental Methods

| Esophageal Squamous Cell Carcinoma (ESCC) (e.g., EC109, KYSE150) | • Dose- & time-dependent proliferation inhibition. • G2/M phase arrest: Increase from ~12% (control) to ~30% (5µM ACY-1215). • Apoptosis induction: Increase to ~25% (5µM ACY-1215). • ↓ PI3K, p-AKT, p-mTOR, p-ERK. • ↑ miR-30d & ↓ PIK3R2 [2]. | • MTT cell viability assay. • Flow cytometry (cell cycle, apoptosis). • Western blotting. • miRNA microarray & qPCR [2]. | | Non-Hodgkin's Lymphoma (NHL) (e.g., Jeko-1, Hut-78) | • Synergistic induction of apoptosis with bendamustine. • ↑ Acetylated α-tubulin. • ↑ ROS generation. • Activation of caspases (-8, -9, -3) & ↑ cleaved PARP [7]. | • MTT assay. • Annexin V/PI staining by flow cytometry. • Western blotting for apoptotic markers. • DCFH-DA assay for ROS [7]. | | Multiple Myeloma (Clinical Trial) | • Combination with bortezomib/dexamethasone: 37% overall response rate in relapsed/refractory patients. • Dose-dependent increase in acetylated tubulin in peripheral blood lymphocytes [4]. | • Phase 1/2 clinical trial. • Pharmacodynamic assessment of acetylated tubulin [4]. |

Clinical Translation and Emerging Research

Clinical Development and Tolerability

This compound has been evaluated in clinical trials, primarily for hematological cancers:

  • In a phase 1/2 trial for relapsed/refractory multiple myeloma, the combination of this compound with bortezomib and dexamethasone was well-tolerated at a dose of 160 mg daily. The most notable dose-limiting toxicity was diarrhea at higher doses (160 mg twice daily). The regimen showed an overall response rate of 37%, including activity in some bortezomib-refractory patients [4].
  • The side effect profile of selective HDAC6 inhibition like this compound is reported to be more favorable compared to pan-HDAC inhibitors, with less severe hematologic, gastrointestinal, and constitutional toxicities [4].
Beyond Catalytic Inhibition: New Frontiers

Research is now exploring targets beyond HDAC6's catalytic domains:

  • Targeting the ZnF-UBP Domain: The C-terminal zinc finger domain of HDAC6 is crucial for binding ubiquitinated proteins and aggresome formation. Inhibiting this domain, potentially with compounds like quinazolinylpropanoic acid derivatives, impairs multiple myeloma cell function and aggresome formation, offering a novel therapeutic strategy that may avoid microtubule-related side effects [5].
  • HDAC6-Based PROTACs: Proteolysis-Targeting Chimeras (PROTACs) are being developed to not just inhibit but degrade the HDAC6 protein entirely, potentially overcoming resistance to traditional catalytic inhibitors [8].

References

Ricolinostat acetylated tubulin versus acetylated histone selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Ricolinostat's Selectivity and Mechanism of Action

The table below summarizes the core selectivity and primary functional outcomes of this compound.

Aspect Description
Primary Target Histone Deacetylase 6 (HDAC6) [1] [2] [3]
Selectivity Basis HDAC6 is a cytosolic deacetylase; other HDACs are primarily nuclear [4].
Key Substrate Affected Acetylated α-tubulin: Inhibition leads to its significant accumulation [1] [5] [3].
Histone Acetylation Impact Minimal to moderate increase (e.g., Ac-H3K9, Ac-H4K8) observed only at higher doses [5] [6].
Primary Functional Outcome Disruption of protein degradation, cell motility, and induction of apoptosis [1] [2] [6].

Quantitative Data on Acetylation and Efficacy

The following tables consolidate key quantitative findings from preclinical and clinical studies.

Table 1: Biomarker Changes and Cellular Efficacy in Preclinical Models

Cancer Model Acetylated α-Tubulin Increase Acetylated Histone Change Observed Phenotype / IC50 Source
Lymphoma (NHL) Cell Lines Significant hyperacetylation Not Reported Synergistic cell death with bendamustine [3]
Esophageal Squamous Cell Carcinoma (ESCC) Not Reported Increased Ac-H3K9, Ac-H4K8 Dose- & time-dependent proliferation inhibition [5]
Head & Neck Squamous Cell Carcinoma (HNSCC) Not Reported Not Reported Synergistic mitotic catastrophe & cell death with Adavosertib [6]

Table 2: Clinical Trial Findings in Relapsed/Refractory Multiple Myeloma

Trial Parameter Findings
Recommended Phase II Dose 160 mg daily in combination with bortezomib/dexamethasone [1]
Biomarker (PBLCs) Dose-dependent increase in acetylated tubulin [1]
Overall Response Rate 37% at ≥160 mg daily dose [1]
Safety Profile Less severe toxicities vs. non-selective HDAC inhibitors [1]

Experimental Protocols for Key Assays

Here are the methodologies used in key studies to evaluate this compound's effects.

1. Western Blot Analysis for Acetylation Marks

  • Purpose: To detect levels of acetylated α-tubulin and acetylated histones in cells treated with this compound.
  • Procedure:
    • Treat cancer cell lines (e.g., ESCC, lymphoma) with varying doses of this compound for specified durations [5] [3].
    • Extract total cellular protein. For histone analysis, isolate nuclear proteins [5].
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Incubate membrane with primary antibodies specific for acetylated α-tubulin, acetylated histone H3K9, and acetylated histone H4K8, followed by HRP-conjugated secondary antibodies.
    • Detect bands using chemiluminescence. An increase in acetylated α-tubulin signal with minimal change in histone acetylation confirms HDAC6 selectivity [5].

2. Cell Viability and Apoptosis Assays

  • Purpose: To determine the cytotoxic effects of this compound alone and in combination with other drugs.
  • Procedure:
    • Seed cancer cells in 96-well plates and treat with a dose range of this compound alone or combined with other agents (e.g., bendamustine, adavosertib) [5] [6] [3].
    • For viability, use MTT assay after 24-72 hours of treatment, measuring absorbance to calculate IC50 values [5] [3].
    • For apoptosis, use Annexin V-FITC/PI staining. Harvest treated cells, incubate with Annexin V and PI, and analyze by flow cytometry to quantify early and late apoptotic populations [5] [3].

3. In Vivo Xenograft Models

  • Purpose: To validate this compound's anti-tumor efficacy and target engagement in a live organism.
  • Procedure:
    • Subcutaneously inject human cancer cells (e.g., ESCC, myeloma) into immunodeficient mice to form tumors [5].
    • Once tumors are established, randomize mice into control and treatment groups.
    • Administer this compound orally at predetermined doses (e.g., 50-100 mg/kg), often in combination with a partner drug [5].
    • Monitor and measure tumor volume regularly over weeks. At endpoint, analyze tumors for acetylated α-tubulin levels via western blot to confirm HDAC6 inhibition [5].

Visualizing this compound's Mechanism of Action

The diagram below illustrates the core mechanism of this compound and its functional consequences in a cancer cell.

G cluster_cell Cancer Cell This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits Substrate Ubiquitinated Misfolded Proteins Aggresome Aggresome Substrate->Aggresome Transport Autophagy Autophagy Aggresome->Autophagy Degradation Apoptosis Apoptosis AcTubulin Acetylated α-Tubulin HDAC6->AcTubulin Deacetylates ProteinAggregate ProteinAggregate AcTubulin->ProteinAggregate Stabilizes Microtubules ER_Stress ER Stress ProteinAggregate->ER_Stress Accumulation ER_Stress->Apoptosis

This compound inhibits HDAC6, leading to acetylated α-tubulin accumulation and proteotoxic stress, inducing apoptosis [1] [2].

Key Insights for Research and Development

  • Therapeutic Synergy: this compound's primary value lies in rational combination therapies. Its mechanism of disrupting the aggresome pathway synergizes with proteasome inhibitors (e.g., bortezomib, carfilzomib) to create profound proteotoxic stress in cancer cells [1] [7] [2].
  • Biomarker-Driven Development: Acetylated α-tubulin in peripheral blood lymphocytes is a validated pharmacodynamic biomarker for confirming HDAC6 target engagement in clinical trials, aiding in dose selection [1] [7].
  • Expanding Indications: Promising preclinical data beyond hematological malignancies exists in esophageal cancer [5], head and neck cancer [6], and lymphoma [3], suggesting a broader therapeutic potential.
  • Improved Safety Profile: Selective HDAC6 inhibition is associated with less severe gastrointestinal, hematological, and constitutional toxicities compared to pan-HDAC inhibitors, potentially allowing for longer duration therapy and deeper responses [1] [4].

References

Ricolinostat miR-30d PI3K AKT mTOR pathway mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The diagram below illustrates the established mechanism by which Ricolinostat modulates the miR-30d/PI3K/AKT/mTOR axis.

G HDAC6_Inhib This compound (ACY-1215) HDAC6 Inhibitor miR30d miR-30d Upregulation HDAC6_Inhib->miR30d Promotes PIK3R2 Direct Targeting of PIK3R2 (PI3K subunit) miR30d->PIK3R2  Suppresses PI3K_AKT_mTOR Inhibition of PI3K/AKT/mTOR Signaling PIK3R2->PI3K_AKT_mTOR Inhibits Biological_Effect Cell Cycle Arrest (G2/M) and Apoptosis PI3K_AKT_mTOR->Biological_Effect Leads to

Overview of this compound mechanism via miR-30d and PI3K/AKT/mTOR pathway.

Summary of Key Experimental Data

The following tables summarize quantitative data from foundational experiments, primarily in Esophageal Squamous Cell Carcinoma (ESCC) models [1].

Table 1: Anti-Proliferative and Pro-Apoptotic Effects of ACY-1215 in ESCC Cells

Cell Line Proliferation Inhibition (MTT Assay) Apoptosis Induction (Flow Cytometry) Cell Cycle Arrest (Flow Cytometry)
EC109 Dose and time-dependent inhibition Significantly increased, dose-dependent G2/M phase accumulation, dose-dependent
KYSE150 Dose and time-dependent inhibition Significantly increased, dose-dependent G2/M phase accumulation, dose-dependent
TE-1 Dose and time-dependent inhibition Significantly increased, dose-dependent G2/M phase accumulation, dose-dependent
TE-13 Dose and time-dependent inhibition Significantly increased, dose-dependent G2/M phase accumulation, dose-dependent

Table 2: Molecular Changes in ESCC Cells After ACY-1215 Treatment

Parameter Experimental Method Key Findings
miR-30d & Target miRNA microarray, qRT-PCR >8-fold increase in miR-30d; decreased PIK3R2 mRNA [1]
Pathway Proteins Western Blot ↓ p-AKT, p-mTOR, PI3K, p-ERK1/2; ↑ Ac-H3K9, Ac-H4K8 [1]
Rescue by anti-miR-30d Functional assays + Western Blot Partially reversed G2/M arrest, apoptosis, and ↓ p-AKT/p-mTOR [1]
In Vivo Validation Mouse xenograft model (EC109 cells) Significant inhibition of tumor growth [1]

Detailed Experimental Protocols

The key methodologies used to elucidate this mechanism are as follows:

  • Cell Viability Assay (MTT Assay): Cells are seeded in 96-well plates and treated with a gradient of ACY-1215 concentrations. After a set time, MTT reagent is added. Metabolically active cells convert MTT to purple formazan crystals, which are dissolved, and the absorbance is measured at 570 nm. The optical density is directly proportional to the number of viable cells [1].
  • Apoptosis Analysis (Flow Cytometry): Cells are treated with ACY-1215, then stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine exposed on the outer leaflet of the apoptotic cell membrane, while PI stains cells with compromised membrane integrity (late apoptotic/necrotic). The population of stained cells is quantified using a flow cytometer [1].
  • Cell Cycle Analysis (Flow Cytometry): After ACY-1215 treatment, cells are fixed in ethanol and treated with RNase to remove RNA. The DNA is then stained with PI. As the fluorescence intensity of PI is proportional to the DNA content, the distribution of cells in different cell cycle phases (G0/G1, S, G2/M) can be analyzed by flow cytometry [1] [2].
  • Western Blot Analysis: Total protein is extracted from treated cells using RIPA lysis buffer. Proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane. The membrane is incubated with specific primary antibodies against targets like p-AKT, p-mTOR, cleaved caspase-3, etc., followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using enhanced chemiluminescence (ECL) substrate [1] [2] [3].
  • miRNA Transfection (Gain/Loss-of-Function): To prove miR-30d's role, synthetic miR-30d mimics (to overexpress) or miR-30d inhibitors (anti-miR-30d, to knockdown) are transfected into cells using lipofectamine reagents. The subsequent phenotypic and molecular changes are then analyzed to confirm the function of miR-30d [1] [4].
  • Dual-Luciferase Reporter Assay: A vector containing the wild-type 3'-Untranslated Region (3'-UTR) of the PIK3R2 gene, which has the predicted binding site for miR-30d, is cloned downstream of a luciferase gene. A mutant 3'-UTR vector is used as a control. These vectors are co-transfected with miR-30d mimics or control sequences into cells. If miR-30d directly binds the PIK3R2 3'-UTR, luciferase activity will decrease compared to the mutant control, confirming a direct target interaction [4].

Further Research Context

  • miR-30d in Other Cancers: The tumor-suppressive role of miR-30d via targeting oncogenic pathways is not unique to ESCC. For instance, in pancreatic cancer, miR-30d is also downregulated and acts to suppress cancer by directly targeting SOX4, which in turn inhibits the PI3K-AKT axis [4].
  • Other Mechanisms of this compound: Beyond the miR-30d pathway, this compound has been shown to have other anti-tumor mechanisms, such as enhancing the acetylation of STAT1 to suppress PD-L1 expression for cancer immunotherapy [3], and synergizing with other drugs like the WEE1 inhibitor Adavosertib to promote mitotic catastrophe [5] [6].

References

Ricolinostat structure activity relationship SAR HDAC6 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacophore and Structural Analysis of Ricolinostat

The activity and selectivity of this compound, like other HDAC inhibitors, depend on a three-component pharmacophore [1]:

  • Zinc-Binding Group (ZBG): The hydroxamic acid moiety chelates the zinc ion at the bottom of the HDAC6 catalytic tube. While effective, this group can be associated with metabolic instability and potential genotoxicity, driving research into alternatives like mercaptoacetamides [1].
  • Linker Region: A linear hydrocarbon chain occupies the hydrophobic tunnel of the enzyme, connecting the cap to the ZBG.
  • Cap Group: A bulky aromatic group (the "cap") interacts with the protein's surface and is a primary determinant of isoform selectivity. This compound's specific cap group allows it to exploit structural differences around the active site of HDAC6 compared to other HDACs [2].

The following diagram illustrates the core mechanism of HDAC6 inhibition by this compound and its functional consequences.

G R This compound (ACY-1215) CD2 HDAC6 Catalytic Domain 2 (CD2) R->CD2 Binds Active Site Zn Zinc Ion (Zn²⁺) CD2->Zn Hydroxamate Group Chelates Zn²⁺ Deac Deacetylated Substrate CD2->Deac Deacetylation Blocked CD2->Deac Inhibition Sub Substrate (e.g., α-tubulin) Ac Acetylated Substrate Sub->Ac Ac->CD2 HDAC6 Activity

Quantitative Inhibitory Profile and Selectivity

This compound demonstrates potent and selective inhibition of HDAC6, which has been quantified in various biochemical and cellular assays.

Table 1: Experimental IC₅₀ and Selectivity Data for this compound

Assay Type HDAC6 IC₅₀ HDAC1 IC₅₀ Selectivity Index (HDAC1/6) Cellular Phenotype (Example) Citation Context
Enzymatic Inhibition 5.0 nM (approx.) Not explicitly stated >1000-fold Induced α-tubulin acetylation in rat cortical cultures [1]. Preclinical tool compound [1].
Cellular Proliferation (IBC) ~4.0 μM (72h) N/A N/A Induced apoptosis in inflammatory breast cancer cell lines [3]. Used to establish predictive HDAC6 activity score [3].
Clinical Trial (Phase Ib) N/A N/A N/A Combined with nab-paclitaxel; clinical activity in HR+/HER2- metastatic breast cancer [3]. Demonstrated safety and potential efficacy in patients [3].

For comparison, next-generation inhibitors discovered through advanced screening pipelines show further refined properties. For instance, the compound Cmpd.18 from an AI-driven study reported an HDAC6 IC₅₀ of 5.41 nM and a selectivity index of ~117-fold over HDAC1 [2]. Another highly selective inhibitor, the mercaptoacetamide-based compound 2b, exhibited sub-nanomolar potency ( 1.3 nM ) and >3000-fold selectivity over HDAC1 [1].

Key Experimental Protocols for Evaluation

The biological profile of this compound was established through standard and advanced experimental methods.

  • Enzymatic Inhibition Assay (Fluorescence-based): This is a primary assay to determine IC₅₀ values. The protocol involves incubating purified HDAC enzymes (e.g., HDAC1, HDAC6) with a fluorogenic acetylated substrate in the presence of varying concentrations of this compound. The deacetylation reaction releases a fluorescent product, which is quantified. The concentration of the inhibitor that reduces this fluorescence by 50% is reported as the IC₅₀ [1] [2].
  • Cellular Target Engagement (Western Blot): To confirm functional inhibition in cells, researchers treat relevant cell lines (e.g., cancer cells, primary neurons) with this compound and analyze cell lysates by Western blot. A direct marker of HDAC6 inhibition is the increased acetylation of its primary substrate, α-tubulin. This serves as a robust pharmacodynamic biomarker [1] [3].
  • Cellular Efficacy and Proliferation (Dose-Response): To assess anti-proliferative effects, cells are treated with a range of this compound concentrations (e.g., 0-30 μM) for a set duration (e.g., 72 hours). Cell viability is measured using assays like MTT or CellTiter-Glo. The IC₅₀ value is calculated from the resulting dose-response curve [3].
  • Molecular Dynamics (MD) Simulations: To understand the structural basis of binding affinity and selectivity, computational studies are performed. The protein-ligand complex is simulated in a near-physiological environment (water, ions) for timescales of 100 ns or more. These simulations assess complex stability, conformational fluctuations, and key residue interactions (e.g., with ASP649, HIS651). Binding free energy is often calculated using methods like MM/GBSA [4].

Future Research and Alternative Approaches

Current research is expanding beyond this compound's hydroxamate-based scaffold:

  • Alternative Zinc-Binding Groups: Mercaptoacetamide derivatives are being explored to improve metabolic stability and reduce genotoxicity risks associated with hydroxamates. Some show excellent potency and >3000-fold selectivity for HDAC6 [1].
  • Targeting Non-Catalytic Domains: Most inhibitors, including this compound, target the CD2 catalytic domain. New strategies aim to develop inhibitors against the ZnF-UBP domain, which is crucial for HDAC6's role in aggresome formation and protein degradation, offering a potentially different therapeutic profile [5].
  • AI-Driven Discovery: Artificial intelligence is now being integrated into the drug discovery pipeline. AI models predict compound-protein interactions, enabling large-scale virtual screening of chemical libraries to identify novel, selective HDAC6 inhibitor scaffolds with high efficiency [2].

References

HDAC6 Expression as a Cancer Prognosis Biomarker: A Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction to HDAC6 Biology and Cancer Relevance

Histone deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme belonging to the class IIb HDAC family that has emerged as a critical regulator in cancer pathogenesis and progression. Unlike most HDACs that primarily localize to the nucleus, HDAC6 predominantly functions in the cytoplasm where it regulates the acetylation status of non-histone substrates including α-tubulin, cortactin, and heat shock protein 90 (HSP90) [1]. The structure of HDAC6 contains several distinctive domains that enable its diverse functions: two catalytic domains (CD1 and CD2), a nuclear export signal (NES), a dynein motor binding region (DMB), and a C-terminal zinc finger ubiquitin binding domain (ZnF-UBP) [1]. While both catalytic domains contribute to deacetylase activity, CD2 demonstrates broader substrate specificity and is considered the primary catalytic site [1]. The ZnF-UBP domain enables HDAC6 to recognize and bind ubiquitinated proteins, facilitating the clearance of protein aggregates through aggresome formation and autophagy—a function particularly relevant in cancer cells experiencing proteotoxic stress [1] [2].

The interest in HDAC6 as a cancer biomarker stems from its multifunctional nature and involvement in key cancer-relevant processes including cell motility, protein degradation, immune regulation, and stress response [1] [3]. HDAC6 overexpression has been documented across diverse cancer types and frequently correlates with advanced disease stage and poor clinical outcomes [4]. This comprehensive technical review synthesizes current evidence regarding HDAC6 as a prognostic biomarker, detailing its expression patterns across cancer types, association with survival outcomes, functional mechanisms, and methodological approaches for its detection and validation in clinical and research settings.

HDAC6 Expression and Prognostic Value Across Cancer Types

Substantial clinical evidence demonstrates that HDAC6 is frequently overexpressed in malignant tissues compared to corresponding normal tissues, with its expression level often correlating with aggressive disease features and poor survival outcomes. The table below systematically summarizes the prognostic significance of HDAC6 expression across various cancer types based on current literature.

Table 1: HDAC6 Expression and Prognostic Value Across Cancer Types

Cancer Type Expression Pattern Prognostic Value Associated Clinicopathological Features References
Colon Cancer Significantly upregulated in cancer tissues (IHC score: 4.54 vs 3.08 in normal) Independent risk factor for poor overall survival Not specified [5]
Renal Cell Carcinoma mRNA and protein significantly upregulated in RCC tissues Independent poor prognostic factor; correlated with poor overall survival Higher histologic grade [6]
Lung Adenocarcinoma (LUAD) Significant upregulation at mRNA and protein levels Worse disease-free interval; trend toward worse progression-free interval Larger tumor size, lymph node involvement, advanced TNM stage, poor differentiation [3]
Oral Squamous Cell Carcinoma (OSCC) Upregulated in cancer tissues Higher mortality risk (3.248-fold); inverse correlation with overall survival Higher tumor grade [7]
Ovarian Cancer Upregulated in low-grade and high-grade carcinomas Associated with chemotherapy resistance Not specified [1]
Acute Myeloid Leukemia Upregulated in primary blasts Not specified Not specified [1]

The consistent overexpression of HDAC6 across multiple cancer types, along with its association with advanced disease features, positions HDAC6 as a promising prognostic biomarker and therapeutic target. In colon cancer, immunohistochemical analysis of tissue microarrays revealed significantly higher HDAC6 expression in cancer tissues compared to adjacent noncancerous tissues (IHC score 4.54 vs 3.08, P<0.005), with high HDAC6 expression serving as an independent risk factor for poor prognosis [5]. Similarly, in renal cell carcinoma, HDAC6 mRNA and protein expression were significantly elevated in cancer tissues, with high expression correlating with higher histologic grade and serving as an independent poor prognostic factor [6].

In lung adenocarcinoma, comprehensive analyses of TCGA, CPTAC, and GEO databases demonstrated significant upregulation of HDAC6 at both mRNA and protein levels, with high expression correlating with worse disease-free interval and a trend toward worse progression-free interval [3]. Importantly, HDAC6 expression in LUAD showed significant associations with aggressive clinicopathological features including larger tumor size, lymph node involvement, advanced TNM stage, and poor differentiation [3]. In oral squamous cell carcinoma, the high HDAC6 expression group demonstrated a 3.248-fold increase in mortality risk compared to the low expression group, with survival analysis revealing a significant inverse correlation between HDAC6 expression and overall survival [7].

Beyond these specific cancers, HDAC6 overexpression has been documented in additional malignancies including ovarian cancer, acute myeloid leukemia, hepatocellular carcinoma, and others, with expression often correlating with advanced disease and therapy resistance [1] [4]. Analysis of the UALCAN database further confirms that HDAC6 is significantly upregulated in multiple cancer types including bladder urothelial carcinoma, cervical squamous cell carcinoma, colon adenocarcinoma, esophageal carcinoma, glioblastoma multiforme, lung squamous cell carcinoma, prostate adenocarcinoma, rectum adenocarcinoma, and uterine corpus endometrial carcinoma compared to normal tissues [4].

Molecular Mechanisms Linking HDAC6 to Cancer Progression

Key Signaling Pathways and Substrate Regulation

HDAC6 contributes to cancer progression through multiple interconnected molecular mechanisms that regulate critical cellular processes. One primary mechanism involves the dysregulation of key signaling pathways that drive tumor growth and survival. In colon cancer, HDAC6 knockdown experiments demonstrated decreased expression of phosphorylated MEK, ERK, and AKT, suggesting HDAC6's involvement in regulating both the MAPK/ERK and PI3K/AKT signaling pathways [5]. Similarly, in lung adenocarcinoma, functional enrichment analyses of HDAC6 co-expressed genes revealed significant enrichment in critical cancer-related pathways including PI3K-AKT signaling, mTOR signaling, and MAPK signaling [3]. The relationship between HDAC6 and these signaling pathways can be visualized through the following schematic representation:

G cluster_pathways HDAC6-Regulated Pathways cluster_processes Cancer Hallmarks HDAC6 HDAC6 PI3K_AKT PI3K/AKT Pathway HDAC6->PI3K_AKT MAPK_ERK MAPK/ERK Pathway HDAC6->MAPK_ERK mTOR mTOR Signaling HDAC6->mTOR EMT Epithelial-Mesenchymal Transition (EMT) HDAC6->EMT Proliferation Proliferation PI3K_AKT->Proliferation MAPK_ERK->Proliferation Survival Survival mTOR->Survival Migration Migration EMT->Migration Invasion Invasion EMT->Invasion Proliferation->Survival ChemoResistance ChemoResistance Survival->ChemoResistance Migration->Invasion

Figure 1: HDAC6 regulates multiple oncogenic signaling pathways that converge on key cancer hallmarks including proliferation, survival, migration, invasion, and therapy resistance. HDAC6 influences these processes through direct deacetylation of substrate proteins and modulation of pathway activity.

Beyond signaling pathway regulation, HDAC6 exerts profound effects on cancer cell behavior through direct deacetylation of key substrates. The deacetylation of α-tubulin by HDAC6 regulates microtubule stability and integrity, influencing cell division, motility, and intracellular transport [1]. HDAC6-mediated deacetylation of cortactin regulates actin cytoskeleton dynamics and cell migration, while deacetylation of HSP90 affects chaperone function and stabilizes pro-survival client proteins [1]. Additional HDAC6 substrates include survivin (regulating apoptosis), peroxiredoxins (regulating oxidative stress response), and β-catenin (regulating transcription and oncogene expression) [1]. Through these diverse substrate interactions, HDAC6 integrates signals from multiple pathways to coordinate cancer cell behaviors that drive disease progression.

Immunomodulation and Tumor Microenvironment

Emerging evidence indicates that HDAC6 plays a significant role in shaping the tumor immune microenvironment, particularly through regulation of macrophage polarization. In lung adenocarcinoma, HDAC6-high patients exhibited an immunosuppressive tumor microenvironment characterized by increased Tregs, cancer-associated fibroblasts, M2 macrophages, and myeloid-derived suppressor cells [3]. HDAC6 knockout experiments demonstrated enhanced M1 macrophage recruitment and suppressed tumor growth, suggesting that HDAC6 promotes an immunosuppressive niche favorable for cancer progression [3].

In oral squamous cell carcinoma, research has elucidated a specific mechanism whereby HDAC6 induces IL-13 expression through the transcription factor AP-1, resulting in M2 polarization of macrophages [7]. This polarization shift toward M2 macrophages creates an immunosuppressive environment that inhibits antitumor immunity and promotes tumor growth [7]. The ability of HDAC6 to regulate both cancer-intrinsic pathways and immune cell function within the tumor microenvironment underscores its multifaceted role in cancer progression and highlights its potential as a therapeutic target, particularly in combination with immunotherapies such as anti-PD-1 treatment [3] [4].

Methodological Approaches for HDAC6 Biomarker Analysis

Immunohistochemistry (IHC) Protocol

Immunohistochemical analysis of HDAC6 expression in formalin-fixed, paraffin-embedded (FFPE) tissue specimens represents the primary methodology for evaluating HDAC6 as a prognostic biomarker in clinical samples. The following detailed protocol has been employed in multiple studies investigating HDAC6 in cancer tissues [5] [7]:

  • Tissue Preparation: Cut FFPE tissue sections at 4μm thickness using a microtome and mount on charged slides. Dry slides overnight at 37°C or for 1 hour at 60°C to ensure proper adhesion.

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (3 changes, 5 minutes each)
    • Rehydrate through graded ethanol series: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (2 minutes), 70% ethanol (2 minutes)
    • Rinse in distilled water
  • Antigen Retrieval: Use 0.01 M sodium citrate buffer (pH 6.0) and boil in a microwave oven for 5 minutes at 500W. Alternatively, automated antigen retrieval systems can be employed using EDTA-based buffers (pH 8.0-9.0) according to manufacturer recommendations.

  • Endogenous Peroxidase Blocking: Treat sections with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

  • Protein Blocking: Apply normal goat serum or protein block (ready-to-use) for 10 minutes at room temperature to reduce non-specific binding.

  • Primary Antibody Incubation: Apply anti-HDAC6 antibody (e.g., Santa Cruz sc-28386 or Cell Signaling Technology 7558) at optimal dilution (typically 1:400 for Cell Signaling 7558) and incubate overnight at 4°C in a humidified chamber.

  • Detection System: Use EnVision+ System-HRP or similar polymer-based detection systems according to manufacturer instructions. Incubate with labeled polymer (30 minutes, room temperature) after primary antibody incubation.

  • Chromogen Development: Apply DAB+ chromogen substrate solution (5-10 minutes) until desired stain intensity develops.

  • Counterstaining and Mounting: Counterstain with Mayer's hematoxylin (30-60 seconds), dehydrate through graded alcohols, clear in xylene, and mount with permanent mounting medium.

  • Scoring System: Evaluate staining using the semi-quantitative Fromowitz standard, which incorporates both staining intensity (0-3: absent/faint, weak, moderate, strong) and percentage of positive cells (0-4: 0-5%, 5-25%, 26-50%, 51-75%, >75%). The final immunoreactivity score is calculated by multiplying intensity and percentage scores, with results interpreted as: 0-1=negative, 2-3=weak positive, 4-5=moderate positive, 6-7=strong positive. For prognostic studies, a cutoff of 4 is typically used to define high (≥4) versus low (≤3) HDAC6 expression [5].

Western Blot Analysis

Western blotting provides a quantitative approach for measuring HDAC6 protein expression in fresh or frozen tissue samples and cell lines:

  • Protein Extraction: Homogenize tissue samples or lyse cultured cells in EBC lysis buffer (50 mM Tris pH 7.5, 120 mM NaCl, 0.5% NP-40) supplemented with protease inhibitors (e.g., Complete Mini EDTA-free, Roche) and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using Bradford or BCA assay with spectrophotometric measurement.

  • Gel Electrophoresis: Load 20-50μg of total protein per lane on 4-12% Bis-Tris polyacrylamide gels and separate by SDS-PAGE at 120-150V for 1-2 hours.

  • Membrane Transfer: Transfer proteins to PVDF or nitrocellulose membranes using wet or semi-dry transfer systems.

  • Blocking and Antibody Incubation:

    • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature
    • Incubate with primary antibodies against HDAC6 (1:1000 dilution) and loading control (e.g., tubulin) overnight at 4°C
    • Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-5000) for 1 hour at room temperature
  • Detection: Develop blots using enhanced chemiluminescence substrate and image with digital imaging system. Normalize HDAC6 expression to loading control for quantitative comparisons [5].

Gene Expression Analysis

Quantitative reverse transcription PCR (qRT-PCR) enables assessment of HDAC6 mRNA levels in clinical specimens:

  • RNA Extraction: Isolate total RNA from fresh frozen tissues or cell lines using TRIzol reagent or commercial RNA extraction kits with DNase I treatment to remove genomic DNA contamination.

  • cDNA Synthesis: Reverse transcribe 1μg of total RNA using random hexamers and reverse transcriptase according to manufacturer protocols.

  • Quantitative PCR: Perform qPCR reactions using HDAC6-specific primers and SYBR Green or TaqMan chemistry. Common cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: Calculate relative HDAC6 expression using the 2^(-ΔΔCt) method with normalization to housekeeping genes (e.g., GAPDH, β-actin) [6].

Therapeutic Implications and Future Directions

The established role of HDAC6 in cancer progression and prognosis has stimulated significant interest in developing HDAC6-selective inhibitors as potential anticancer therapeutics. Current evidence suggests that HDAC6 inhibition may provide therapeutic benefits through multiple mechanisms, including induction of apoptosis, suppression of metastasis, reversal of therapy resistance, and modulation of the tumor immune microenvironment [3] [2] [8]. Preclinical studies in multiple myeloma models have demonstrated that HDAC6 inhibitors such as ACY-1215 and ACY-241 exhibit anti-tumor activity, particularly when combined with proteasome inhibitors, leading to ongoing clinical evaluation of these compounds [2].

Emerging research indicates that combination strategies incorporating HDAC6 inhibition with other therapeutic modalities may yield enhanced antitumor effects. In lung adenocarcinoma, HDAC6 inhibition has shown synergy with anti-PD-1 immunotherapy, potentially through reversal of immunosuppressive mechanisms in the tumor microenvironment [3]. Similarly, HDAC6 inhibition was reported to upregulate PD-L1 expression through STAT3 pathway activation, providing rationale for combination with immune checkpoint blockade [4]. Beyond conventional inhibition, novel approaches including dual-targeting inhibitors and targeted protein degradation strategies such as PROTACs (Proteolysis Targeting Chimeras) and HyT (hydrophobic tagging) are being explored to overcome limitations of traditional HDAC6 inhibitors and potentially inhibit non-enzymatic functions of HDAC6 [8].

Table 2: HDAC6-Targeted Therapeutic Approaches in Development

Therapeutic Approach Mechanism of Action Development Stage Key Findings
Selective HDAC6 Inhibitors (e.g., ACY-1215, ACY-241) Inhibition of HDAC6 catalytic activity Clinical trials Demonstrate antitumor activity in hematological malignancies, particularly in combination with proteasome inhibitors
Dual-Target Inhibitors Simultaneous inhibition of HDAC6 and other cancer targets Preclinical Potential for enhanced efficacy and reduced resistance
HDAC6 PROTACs Targeted degradation of HDAC6 protein Preclinical Potential to inhibit both enzymatic and scaffolding functions
HDAC6 Inhibition + Immunotherapy HDAC6 inhibition combined with immune checkpoint blockade Preclinical/Clinical Synergistic effects observed in LUAD models; reverses immunosuppressive microenvironment

From a biomarker perspective, the correlation between HDAC6 expression and therapeutic response represents a critical area for future investigation. Current evidence suggests that tumors with high HDAC6 expression may demonstrate particular susceptibility to HDAC6-targeted therapies, positioning HDAC6 as both a prognostic biomarker and potential predictive biomarker for treatment selection [3] [8]. However, further validation in clinical contexts is necessary to establish HDAC6 as a robust biomarker for patient stratification and treatment guidance.

Conclusion

HDAC6 has emerged as a significant prognostic biomarker across multiple cancer types, with extensive evidence demonstrating its overexpression in malignant tissues and association with aggressive clinicopathological features and poor survival outcomes. The molecular mechanisms through which HDAC6 promotes cancer progression involve regulation of critical signaling pathways (PI3K/AKT, MAPK/ERK, mTOR), direct deacetylation of substrates controlling cell motility and survival, and modulation of the tumor immune microenvironment through macrophage polarization and other immunomodulatory effects. Standardized methodologies for assessing HDAC6 expression, particularly IHC with validated scoring systems, provide robust approaches for evaluating HDAC6 as a biomarker in clinical specimens. The ongoing development of HDAC6-targeted therapeutic approaches, including selective inhibitors and combination strategies, holds promise for novel treatment paradigms in which HDAC6 expression may inform patient selection and treatment decisions. Continued research is warranted to further validate the prognostic utility of HDAC6 across diverse cancer populations and to explore its potential role as a predictive biomarker for HDAC6-directed therapies.

References

Ricolinostat synthesis process improved route Ullmann reaction

Author: Smolecule Technical Support Team. Date: February 2026

Improved Synthesis Route of Ricolinostat

Step Reaction Type Key Conditions Improvement/Note
1. 2 → 3 Nucleophilic Aromatic Substitution 1.2 equiv. aniline, 2.0 equiv. K(_2)CO(_3), 100°C [1] Yield: 96% [1]; Optimized reagent equivalents and temperature [2].
2. 3 → 4 Ullmann Coupling 0.5 equiv. CuI, 2.0 equiv. Cs(_2)CO(_3) [1] Forms the core diphenylamine structure; uses catalytic copper [2].
3. 4 → 5 Hydrolysis Lithium hydroxide (LiOH) [2] -
4. 5 → 6 Amide Condensation Coupling with methyl 7-aminoheptanoate (7) [2] -
5. 6 → 1 Aminolysis Hydroxylamine (NH(_2)OH) [2] Final step to form the hydroxamate group.

The overall process, starting from ethyl 2-chloropyrimidine-5-carboxylate, yields this compound with an isolated yield of 65.8% and a purity of 99.73% [1].

G Start Ethyl 2-chloropyrimidine-5-carboxylate (2) Step1 Nucleophilic Aromatic Substitution 1.2 eq. Aniline, K₂CO₃, 100°C Start->Step1 Int3 Ethyl 2-(phenylamino)pyrimidine-5-carboxylate (3) Step1->Int3 Yield 96% Step2 Ullmann Coupling 0.5 eq. CuI, Cs₂CO₃ Int3->Step2 Int4 Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate (4) Step2->Int4 Step3 Hydrolysis LiOH Int4->Step3 Int5 Acid Intermediate (5) Step3->Int5 Step4 Amide Condensation Methyl 7-aminoheptanoate (7) Int5->Step4 Int6 Amide Intermediate (6) Step4->Int6 Step5 Aminolysis Hydroxylamine Int6->Step5 End This compound (1) Step5->End Overall Yield 65.8%

Schematic of the optimized this compound synthesis.

Detailed Experimental Protocols

Here are the specific methodologies for the two most significantly improved steps.

Step 1: Synthesis of Ethyl 2-(phenylamino)pyrimidine-5-carboxylate (3)
  • Procedure: The reaction uses ethyl 2-chloropyrimidine-5-carboxylate as the starting material. The optimized conditions involve using 1.2 equivalents of aniline and 2.0 equivalents of potassium carbonate (K(_2)CO(_3)) in DMF (5 volumes relative to the starting material). The mixture is heated to 100°C until the reaction is complete [1] [2].
  • Work-up and Purification: The improved process replaces column chromatography with a recrystallization procedure. The crude product is recrystallized from a solvent system of EtOH/H(_2)O to obtain pure compound 3 with a high isolated yield of 96% [1].
Step 2: Ullmann Coupling to Synthesis of Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate (4)
  • Procedure: This key step couples intermediate 3 with iodobenzene. It is catalyzed by 0.5 equivalents of copper(I) iodide (CuI) in the presence of 2.0 equivalents of cesium carbonate (Cs(_2)CO(_3)) [1].
  • Work-up and Purification: The intermediate 4 is carried forward without purification. Notably, the final product, this compound (1), is also purified by recrystallization using a DMF/H(_2)O solvent system instead of column chromatography, which is a critical improvement for industrial application [1].

Background and Significance of this compound

  • Mechanism and Activity: this compound is a selective histone deacetylase 6 (HDAC6) inhibitor (IC(_{50}) = 5 nM). It is over 10-fold more selective for HDAC6 than for class I HDACs (HDAC1/2/3). Its primary action leads to the accumulation of acetylated α-tubulin, which disrupts cellular processes and, along with effects on other non-histone proteins, results in suppressed cell proliferation and promoted apoptosis [3] [4].
  • Therapeutic Application: It is the first orally available selective HDAC6 inhibitor to enter Phase II clinical trials. Clinical studies show that its combination with bortezomib and dexamethasone is safe and active for the treatment of relapsed or refractory multiple myeloma [1] [2]. Research also demonstrates its efficacy in models of esophageal squamous cell carcinoma [4] and lymphoma [5].

The Role of the Ullmann Reaction in Modern Synthesis

The Ullmann reaction is a classic copper-catalyzed method for forming carbon-heteroatom bonds. While traditionally limited by harsh conditions, the introduction of modern ligands and catalytic systems has made it a highly valuable and cost-effective tool for constructing aromatic amines and ethers, which are common in pharmaceuticals and natural products [6] [7] [8]. The improved synthesis of this compound exemplifies this modern application, using a catalytic copper system to build its core diphenylamine structure efficiently [2].

References

Ricolinostat phase 1b 2 clinical trial design multiple myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Ricolinostat Clinical Trials in Multiple Myeloma

Trial Component Trial 1: this compound + Lenalidomide & Dexamethasone [1] [2] Trial 2: this compound + Bortezomib & Dexamethasone [3]
Study Design Multicenter, Phase 1b Phase I/II
Patient Population Relapsed or Refractory Multiple Myeloma (1+ prior lines of therapy) Relapsed or Refractory Multiple Myeloma
Combination Drugs Lenalidomide (25 mg daily, Days 1-21) and Dexamethasone (40 mg weekly) Bortezomib and Dexamethasone
This compound Dosing Escalating doses from 40-240 mg once daily to 160 mg twice daily, Days 1-21 of a 28-day cycle. Recommended Phase 2 Dose: 160 mg once daily. 160 mg once daily (Recommended Phase II dose). 160 mg twice daily led to dose-limiting toxicities (diarrhea).
Primary Outcomes Dose-limiting toxicities (DLTs), Maximum Tolerated Dose (MTD), Recommended Phase 2 dose. Safety, Preliminary Efficacy, Recommended Phase 2 dose.
Efficacy (Preliminary) Overall Response Rate (ORR): 55% (21 of 38 patients); Median Progression-Free Survival (PFS): 20.7 months [1] [2]. Overall Response Rate (ORR): 37% at ≥160 mg daily; ORR in bortezomib-refractory patients: 14% [3].
Common Adverse Events Fatigue (37% grade 1-2, 18% grade 3), Diarrhea (39% grade 1-2, 5% grade 3) [1]. Lower severity of hematologic, gastrointestinal, and constitutional toxicities compared to non-selective HDAC inhibitors [3].

Rationale and Experimental Assessment

The clinical trial design was grounded in a strong preclinical rationale, which was also assessed in the trials through specific methodologies.

Scientific Rationale for Combination Therapy

The synergy between this compound and other anti-myeloma drugs is based on targeting multiple cellular pathways:

  • HDAC6 Selective Inhibition: this compound primarily inhibits HDAC6, leading to the accumulation of acetylated proteins like α-tubulin. This disrupts the aggresome pathway, a key system for degrading misfolded proteins [4] [3] [2].
  • Synergy with Proteasome Inhibitors: Multiple myeloma cells are particularly sensitive to protein homeostasis disruption. Combining this compound with a proteasome inhibitor like Bortezomib simultaneously blocks both the aggresome and proteasome pathways, leading to lethal accumulation of polyubiquitinated proteins and apoptosis [3] [2].
  • Synergy with Immunomodulatory Drugs: Combining with Lenalidomide also shows synergistic activity, potentially through downregulation of critical transcription factors like MYC and IRF4 without antagonizing lenalidomide's effect on cereblon, a concern with pan-HDAC inhibitors [2].

This mechanism is visualized in the following pathway:

G cluster_top Therapeutic Intervention cluster_pathways Cellular Protein Degradation Pathways cluster_outcome Cellular Outcome Proteasome_Inhibitor Proteasome Inhibitor (e.g., Bortezomib) Proteasome Proteasome Pathway Proteasome_Inhibitor->Proteasome Inhibits HDAC6_Inhibitor HDAC6 Inhibitor (this compound) Aggresome Aggresome Pathway HDAC6_Inhibitor->Aggresome Inhibits Misfolded_Proteins Accumulation of Misfolded/Ubiquitinated Proteins Proteasome->Misfolded_Proteins Impaired Clearance Aggresome->Misfolded_Proteins Impaired Clearance Apoptosis Induction of Apoptosis (Cell Death) Misfolded_Proteins->Apoptosis Triggers

Synergistic mechanism of this compound and proteasome inhibition. Concurrent blockade of both major protein degradation pathways induces endoplasmic reticulum stress and apoptosis in myeloma cells. [3] [2]

Experimental Protocols for Pharmacodynamic Assessment

Clinical trials incorporated specific experimental methods to confirm this compound's biological activity:

  • Pharmacodynamic Analysis: To demonstrate target engagement, researchers measured acetylated α-tubulin levels in patient peripheral blood lymphocytes using immunoblotting (Western blotting). This served as a direct biomarker for HDAC6 inhibition [4] [3].
  • Apoptosis Assays: Preclinical studies used Annexin V/propidium iodide staining analyzed by flow cytometry to quantify apoptosis in lymphoma and myeloma cell lines treated with this compound combinations [4] [5].
  • Cell Viability Assays: The anti-proliferative effects of drug combinations were determined using colorimetric assays like MTT or MTS on cell lines. Data analysis software (e.g., CalcuSyn) was used to calculate Combination Indices (CI) to confirm synergistic effects (CI < 1) [4] [5].

Interpretation and Context

  • Improved Therapeutic Index: A key driver for developing selective HDAC6 inhibitors like this compound was to improve the toxicity profile associated with pan-HDAC inhibitors (e.g., panobinostat, vorinostat), which cause significant side effects like severe diarrhea and cardiac arrhythmias [6] [2]. The clinical data suggests this compound offers a better-tolerated alternative while maintaining efficacy.
  • Position in Treatment Landscape: A 2019 meta-analysis of clinical trials placed this compound's ORR at 38% in RRMM, which was lower than regimens containing panobinostat (64%) or vorinostat (51%) at that time, highlighting the trade-off between efficacy and tolerability [6]. However, the favorable safety profile makes it a candidate for combination strategies.

References

Comprehensive Application Notes and Protocol for Ricolinostat (ACY-1215) in Combination with Bortezomib and Dexamethasone for Relapsed or Refractory Multiple Myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

Multiple myeloma (MM) is a hematologic malignancy characterized by uncontrolled plasma cell proliferation in the bone marrow, with protein homeostasis disruption being a hallmark of the disease biology. The aggressive/autophagy pathway serves as a critical compensatory mechanism when the proteasome is inhibited, allowing myeloma cells to survive despite proteasome inhibitor therapy. Histone deacetylase 6 (HDAC6) plays a pivotal role in this resistance mechanism by regulating the trafficking of polyubiquitinated proteins to aggressomes via microtubules [1].

Ricolinostat (ACY-1215) represents the first selective oral HDAC6 inhibitor investigated clinically for multiple myeloma. Unlike pan-HDAC inhibitors such as vorinostat and panobinostat, this compound demonstrates selective HDAC6 inhibition with significantly reduced activity against class I HDACs, which are associated with the substantial toxicity observed with broader-spectrum agents [2] [3]. This selectivity provides a therapeutic advantage by targeting the biologically relevant HDAC6-mediated resistance pathway while minimizing off-target effects.

The rationale for combining this compound with bortezomib stems from their complementary mechanisms of action. Preclinical models have demonstrated that HDAC6 inhibition impairs the aggressive/autophagy pathway, preventing the clearance of ubiquitinated proteins that accumulate with proteasome inhibition [1]. This dual targeting creates synergistic protein stress in myeloma cells, leading to enhanced endoplasmic reticulum stress and apoptosis, particularly in bortezomib-resistant models [4] [3].

Clinical Trial Summary

The clinical data supporting this protocol primarily originate from the ACY-100 trial (NCT01323751), a three-part phase 1/2, single-arm, multicenter, open-label study investigating this compound in patients with relapsed or refractory multiple myeloma [2] [1]. The trial employed a sequential group dose-escalation design, beginning with monotherapy (Part 1) followed by combination therapy with bortezomib and dexamethasone (Part 2). Part 3 involved expansion cohorts to further evaluate safety and efficacy at the recommended phase 2 dose [1].

The study enrolled patients with measurable disease according to International Myeloma Working Group (IMWG) criteria who had received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory drug [1]. Key inclusion criteria required adequate bone marrow function (absolute neutrophil count ≥1.0×10⁹/L and platelet count ≥75×10⁹/L), calculated creatinine clearance ≥30 mL/min, and adequate hepatic function. Notably, patients with grade 2 or higher peripheral neuropathy were excluded, as were those with significant cardiac comorbidities [1].

Table 1: Baseline Patient Characteristics in the ACY-100 Trial

Characteristic Value
Median Age 65 years (range: 46-83)
Prior Lines of Therapy Median 4 (range: 2-13)
Refractory to Most Recent Therapy 79% (combination cohorts)
Bortezomib-Refractory Patients 63% (combination cohorts)
Prior Bortezomib Exposure 100%
Prior IMiD Exposure 100%
Prior Autologous Stem Cell Transplant Not specified

The trial employed a standard 3+3 design for dose escalation, with DLTs evaluated during the first treatment cycle. The primary endpoints for the dose-escalation phase included identification of DLTs and determination of the MTD. Secondary endpoints encompassed safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy assessed by IMWG criteria [1] [4].

Recommended Dosage and Administration

Dosing Schedule

Based on the phase 1b/2 trial results, the recommended phase 2 dose (RP2D) for this compound is 160 mg taken orally once daily on days 1-5 and 8-12 of each 21-day treatment cycle [2] [1]. This schedule was established after dose-limiting diarrhea was observed at 160 mg twice daily, demonstrating that once-daily dosing provides a favorable balance of efficacy and tolerability [3].

The combination therapy includes:

  • Bortezomib: 1.3 mg/m² administered subcutaneously or intravenously on days 1, 4, 8, and 11 of each 21-day cycle
  • Dexamethasone: 20 mg administered orally on the same day and the day after bortezomib administration (days 1, 2, 4, 5, 8, 9, 11, 12) [1]

After 5-8 cycles, the bortezomib schedule may be transitioned to a once-weekly administration (days 1 and 8) to reduce cumulative toxicity, particularly peripheral neuropathy, while maintaining efficacy [1] [5].

Dose Modification Guidelines

Dose modifications should be implemented based on adverse events, with particular attention to hematologic toxicities, diarrhea, and fatigue:

  • For Grade 3/4 hematologic toxicity: Interrupt this compound until recovery to Grade ≤1, then resume at the same dose. If toxicity recurs, reduce dose to 120 mg daily [4].
  • For Grade 3 diarrhea: Interrupt this compound until resolution to Grade ≤1, then resume at a reduced dose of 120 mg daily. Prophylactic anti-diarrheal medications should be considered for subsequent cycles [2] [3].
  • For Grade 3 fatigue: Interrupt this compound until improvement to Grade ≤1, then resume at a reduced dose of 120 mg daily [5].

Table 2: Dosing Regimen for this compound Combination Therapy

Drug Dose Frequency Schedule (21-day cycle) Administration
This compound 160 mg Once daily Days 1-5, 8-12 Oral
Bortezomib 1.3 mg/m² Twice weekly Days 1, 4, 8, 11 Subcutaneous or IV
Dexamethasone 20 mg Twice weekly Days of and after bortezomib Oral

Safety and Adverse Event Profile

The safety profile of this compound in combination with bortezomib and dexamethasone demonstrates improved tolerability compared to non-selective HDAC inhibitors. The most frequent adverse events are generally manageable with supportive care and appropriate dose modifications [2] [3].

The most common hematologic toxicities included thrombocytopenia (34% Grade 3/4), anemia (20% Grade 3/4), and neutropenia (10% Grade 3/4). These hematologic effects were comparable to those observed with bortezomib and dexamethasone alone, suggesting minimal additional myelosuppression from this compound [2] [1]. Non-hematologic toxicities primarily consisted of diarrhea (5% Grade 3/4), fatigue (7% Grade 3/4), and nausea, which were generally low-grade and manageable [1].

Notably, the incidence of peripheral neuropathy was not significantly increased with the addition of this compound to bortezomib and dexamethasone. This represents a significant advantage over pan-HDAC inhibitors, which substantially increase the risk and severity of neuropathy when combined with proteasome inhibitors [3] [5]. Additionally, no significant QT interval prolongation was observed across the dose ranges studied, distinguishing this compound from other HDAC inhibitors that carry black box warnings for cardiac toxicity [3] [5].

Table 3: Treatment-Emergent Adverse Events (Grade 3/4) in the Combination Therapy

Adverse Event All Grades (%) Grade 3/4 (%) Management Recommendations
Thrombocytopenia 34 34 Monitor counts regularly; interrupt until recovery
Anemia 20 20 Consider erythropoietic agents; transfusions as needed
Diarrhea 5 5 Antidiarrheal prophylaxis; dose interruption/reduction
Fatigue 7 7 Dose interruption; assess for other contributors
Neutropenia 10 10 Monitor for fever/infection; G-CSF if persistent
Hyponatremia 5 5 Electrolyte monitoring and replacement

Assessment Methods and Efficacy Results

Efficacy Endpoints and Assessment

Treatment response was evaluated according to the International Myeloma Working Group (IMWG) uniform response criteria [1]. Key efficacy endpoints included overall response rate (ORR), clinical benefit rate (CBR), duration of response, and progression-free survival. Assessments were performed at baseline, at the end of each cycle, and at treatment discontinuation.

In the phase 1b/2 trial, the overall response rate was 37% among patients receiving this compound at ≥160 mg daily in combination with bortezomib and dexamethasone [2]. Notably, responses were observed even in bortezomib-refractory patients, with an ORR of 14% in this difficult-to-treat population [2] [1]. The clinical benefit rate (minimal response or better) was 42% across the study population [6].

The median duration of therapy was 5 months for patients receiving 160 mg once daily dosing, with some responders remaining on treatment for extended periods (up to 18 cycles) [1] [4]. This suggests that the combination therapy can provide sustained disease control in a subset of patients with advanced, heavily pretreated myeloma.

Pharmacodynamic Assessments

Biomarker analyses confirmed the selective HDAC6 inhibition achieved with this compound therapy. Peripheral blood samples showed dose-dependent increases in acetylated tubulin (a direct substrate of HDAC6) with minimal changes in acetylated histones (indicative of class I HDAC inhibition) [2] [1]. This pharmacodynamic profile demonstrates the selective mechanism of action of this compound and correlates with the improved safety observed compared to non-selective HDAC inhibitors [6].

The maximum plasma concentrations of this compound reached ≥1µM at doses ≥80 mg, which correlated with measurable increases (>2-fold) in acetylated tubulin levels [4]. This exposure threshold was consistently achieved at the recommended phase 2 dose of 160 mg daily, providing biological support for the selected dosing regimen.

Pharmacokinetics and Pharmacodynamics

This compound demonstrates favorable pharmacokinetic properties with rapid oral absorption (time to maximum concentration ≈1 hour) and a half-life of approximately 3 hours [6]. Exposure increased dose-dependently from 40 to 160 mg, with plateauing at higher doses. Coadministration with bortezomib did not significantly alter the pharmacokinetics of either agent, supporting the feasibility of this combination without complex dose adjustments [6] [4].

The pharmacodynamic profile of this compound confirms its selective HDAC6 inhibition. Following administration, the mean fold increase in acetylated tubulin is substantially greater than for acetylated histone, demonstrating the compound's preferential targeting of HDAC6 over class I HDACs [6]. This selectivity ratio represents a key differentiator from pan-HDAC inhibitors and underlies the improved therapeutic index observed in clinical trials.

Mechanism of Action and Pathway Analysis

The molecular mechanism underlying the efficacy of the this compound-bortezomib-dexamethasone combination involves synergistic disruption of protein homeostasis in multiple myeloma cells. The following pathway diagram illustrates key biological processes and their interactions:

G ProteasomeInhibition Bortezomib: Proteasome Inhibition ProteinAccumulation Accumulation of Polyubiquitinated Proteins ProteasomeInhibition->ProteinAccumulation AggresomePathway HDAC6-Mediated Aggresome/Autophagy Pathway ProteinAccumulation->AggresomePathway SynergisticStress Synergistic Proteotoxic Stress ProteinAccumulation->SynergisticStress ImpairedTrafficking Impaired Protein Trafficking to Aggresome AggresomePathway->ImpairedTrafficking HDAC6Inhibition This compound: HDAC6 Inhibition AcetylatedTubulin α-Tubulin Acetylation HDAC6Inhibition->AcetylatedTubulin Apoptosis MM Cell Apoptosis SynergisticStress->Apoptosis AcetylatedTubulin->ImpairedTrafficking ImpairedTrafficking->SynergisticStress

Diagram 1: Molecular Mechanism of this compound and Bortezomib Synergy. Bortezomib inhibits proteasomal degradation of polyubiquitinated proteins, while this compound blocks HDAC6-mediated aggresome formation, creating synergistic proteotoxic stress that leads to myeloma cell apoptosis.

This pathway illustrates how dual proteostasis disruption creates an insurmountable protein stress burden on myeloma cells. Bortezomib inhibits the primary route for abnormal protein degradation (proteasome), leading to accumulation of polyubiquitinated proteins. Under normal conditions, myeloma cells activate a compensatory aggresome/autophagy pathway dependent on HDAC6, which traffics ubiquitinated proteins to aggressomes for alternative degradation. This compound inhibits this adaptive response by blocking HDAC6, resulting in synergistic endoplasmic reticulum stress and ultimately apoptosis [1] [3].

Conclusion and Future Directions

The combination of This compound with bortezomib and dexamethasone represents a promising targeted approach for relapsed or refractory multiple myeloma. The selective HDAC6 inhibition achieved with this compound provides a favorable therapeutic index compared to non-selective HDAC inhibitors, maintaining efficacy while reducing characteristic toxicities such as severe diarrhea, myelosuppression, and cardiac complications [2] [3].

This combination therapy demonstrates meaningful clinical activity even in bortezomib-refractory patients, suggesting its potential to overcome resistance to proteasome inhibition [1] [4]. The recommended phase 2 dose of 160 mg this compound once daily on days 1-5 and 8-12 of a 21-day cycle, combined with standard bortezomib and dexamethasone, provides a well-tolerated and active regimen for advanced multiple myeloma.

Future research directions include evaluation of this compound in combination with other novel agents, including immunomodulatory drugs and monoclonal antibodies [6] [5]. Additionally, biomarker development to identify patients most likely to benefit from HDAC6 inhibition may further optimize the therapeutic potential of this targeted approach in multiple myeloma treatment.


References

Comprehensive Application Notes and Protocols: Ricolinostat, Lenalidomide, and Dexamethasone Combination Therapy for Relapsed/Refractory Multiple Myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Clinical Trial Background

Histone deacetylase 6 (HDAC6) inhibition represents a promising therapeutic strategy for relapsed and refractory multiple myeloma, with ricolinostat (ACY-1215) being the first selective HDAC6 inhibitor evaluated in clinical trials. The rationale for combination therapy stems from preclinical data demonstrating potent synergistic activity between this compound and immunomodulatory agents like lenalidomide, providing the foundation for a phase 1b clinical trial in patients with relapsed or refractory multiple myeloma [1]. Unlike non-selective HDAC inhibitors that are associated with substantial toxicity, HDAC6-selective inhibitors like this compound offer a potentially improved safety profile while maintaining efficacy through targeted inhibition of cytoplasmic HDAC6 without significant effects on nuclear class I HDACs [2].

The multicenter phase 1b trial (NCT01583283) was designed to assess the safety, tolerability, and preliminary efficacy of the combination of this compound with lenalidomide and dexamethasone in patients with previously treated multiple myeloma [1]. This trial employed a standard 3 + 3 dose escalation design to determine the maximum tolerated dose and recommended phase 2 dose of this compound in combination with standard doses of lenalidomide and dexamethasone. The study population consisted of patients aged 18 years or older with measurable relapsed or refractory multiple myeloma who had adequate bone marrow reserve, hepatic function, and renal function (creatinine clearance ≥50 mL/min) [1]. Key exclusion criteria included previous exposure to HDAC inhibitors, allogeneic stem-cell transplantation, or autologous transplantation within 12 weeks of baseline, active systemic infection, and significant cardiovascular comorbidity [1].

Dosing Schedule and Clinical Parameters

Phase 1b Trial Design and Dosage Regimens

The phase 1b trial investigated escalating doses of this compound across multiple cohorts, administering the drug orally on days 1-21 of a conventional 28-day cycle according to three different regimens [1]. The lenalidomide dosage was maintained at 25 mg once daily in most cohorts (with one cohort receiving 15 mg), while dexamethasone was administered at a standard dose of 40 mg weekly [1]. The primary endpoints of the study included assessment of dose-limiting toxicities (DLTs), determination of the maximum tolerated dose (MTD), and establishment of the recommended phase 2 dose and schedule of this compound in combination with lenalidomide and dexamethasone [1].

Table 1: Dose Escalation Schema and Administration Schedule in Phase 1b Trial

Parameter This compound Lenalidomide Dexamethasone Treatment Cycle
Administration Oral, days 1-21 Oral, days 1-28 Oral, weekly 28 days per cycle
Dose Levels 40-240 mg once daily; 160 mg twice daily 15 mg (one cohort); 25 mg (all other cohorts) 40 mg weekly Fixed 28-day cycle
Recommended Phase 2 Dose 160 mg once daily, days 1-21 25 mg once daily, days 1-28 40 mg weekly 28-day cycles until progression or unacceptable toxicity
Safety Profile and Dose-Limiting Toxicities

Between July 2012 and August 2015, the study enrolled 38 patients with relapsed or refractory multiple myeloma [1]. The maximum tolerated dose of this compound was not reached in the trial; however, the recommended phase 2 dose was established as this compound 160 mg once daily on days 1-21 of a 28-day cycle in combination with lenalidomide 25 mg and dexamethasone 40 mg weekly [1]. This determination was based on the overall safety profile and observed dose-limiting toxicities.

Table 2: Safety Profile and Adverse Events in the Phase 1b Trial (N=38)

Adverse Event All Grades n (%) Grade 3 n (%) Dose-Limiting Toxicities
Fatigue 14 (37%) 7 (18%) None
Diarrhea 15 (39%) 2 (5%) None
Other Common Events Anemia, thrombocytopenia, nausea Anemia, thrombocytopenia 2 DLTs at 160 mg twice daily: grade 3 syncope (n=1) and grade 3 myalgia (n=1)

The most frequent adverse events observed in the trial were fatigue (37% all grades, 18% grade 3) and diarrhea (39% all grades, 5% grade 3) [1]. Two dose-limiting toxicities occurred at the highest dose level of this compound 160 mg twice daily: one case of grade 3 syncope and one case of grade 3 myalgia [1]. Importantly, the pharmacokinetic analyses demonstrated that co-administration of this compound and lenalidomide did not affect the pharmacokinetics of either drug, supporting their combined use without dose adjustments [1].

Efficacy Outcomes and Pharmacodynamic Data

The combination therapy demonstrated promising efficacy in this heavily pretreated population of patients with relapsed or refractory multiple myeloma. The overall response rate was 55% (95% CI: 38-71%), with 21 of 38 patients achieving a response [1]. Pharmacodynamic studies conducted during the trial provided critical evidence of target engagement, showing that at clinically relevant doses, this compound selectively inhibited HDAC6 while maintaining minimal class I HDAC inhibition [1].

The preliminary efficacy data from this phase 1b trial compared favorably with historical data for lenalidomide and dexamethasone alone in similar patient populations, suggesting that the addition of this compound may enhance the efficacy of the backbone regimen. The clinical activity, combined with the acceptable safety profile and demonstrated target engagement, supported the further investigation of this combination in subsequent clinical trials [1].

Mechanism of Action and Synergistic Activity

HDAC6 Inhibition and Protein Degradation Pathways

This compound exerts its therapeutic effects through selective inhibition of HDAC6, a cytosolic microtubule-associated deacetylase that plays a critical role in the aggresome/autophagy pathway of protein degradation [2]. In multiple myeloma cells, which characteristically have high levels of protein synthesis and endoplasmic reticulum stress, the aggresome pathway serves as a key resistance mechanism to proteasome inhibitors like bortezomib [2]. HDAC6 mediates trafficking of ubiquitinated misfolded proteins to aggressomes for degradation, and inhibition of this process leads to accumulation of polyubiquitinated proteins and increased endoplasmic reticulum stress in myeloma cells [2].

The synergistic relationship between this compound and lenalidomide is multifaceted. Preclinical models have demonstrated that HDAC inhibition improves the efficacy of both proteasome inhibitors and immunomodulatory drugs [2]. Lenalidomide, as an immunomodulatory imide drug (IMiD), acts by a novel mechanism of action: it recruits specific neosubstrate proteins to the E3 ubiquitin ligase complex CRL4CRBN, resulting in their ubiquitination and subsequent proteasomal degradation [3]. Key targets of lenalidomide include the transcription factors IKZF1 and IKZF3, which are critical for multiple myeloma cell survival [3]. The combination of this compound and lenalidomide creates a dual protein homeostasis disruption – with this compound inhibiting the aggresome pathway and lenalidomide enhancing targeted protein degradation via the ubiquitin-proteasome system.

Diagram 1: Synergistic mechanism of this compound and lenalidomide in multiple myeloma. This compound inhibits HDAC6, blocking the aggresome pathway, while lenalidomide recruits IKZF1/IKZF3 to CRBN E3 ubiquitin ligase for proteasomal degradation, together enhancing proteotoxic stress and apoptosis.

Pharmacodynamic Assessment of Target Engagement

The phase 1b trial included comprehensive pharmacodynamic studies to validate target engagement of this compound in study participants. These analyses demonstrated that at clinically relevant doses, this compound selectively inhibited HDAC6 while maintaining minimal class I HDAC inhibition [1]. This selective inhibition was measured through dose-dependent increases in acetylated tubulin in peripheral blood lymphocytes, establishing a reliable biomarker for HDAC6 inhibition [2] [4]. The acetylation status of tubulin serves as a specific marker of HDAC6 activity, as HDAC6 is the primary deacetylase for α-tubulin in the cytoplasm.

The pharmacokinetic analyses from the trial confirmed that the co-administration of this compound and lenalidomide did not alter the pharmacokinetics of either agent, supporting their combined use without requirement for dose modifications [1]. This lack of drug-drug interaction is particularly important for combination regimens in multiple myeloma, where patients often receive multiple concomitant medications and may have compromised organ function due to disease progression or prior therapies.

Experimental Protocols and Methodologies

Clinical Trial Protocol for Combination Therapy

For researchers and clinical investigators seeking to implement similar combination regimens, the following detailed protocol outlines the key elements from the phase 1b trial of this compound, lenalidomide, and dexamethasone:

  • Patient Selection Criteria: Patients with relapsed or refractory multiple myeloma after at least one prior therapy. Inclusion requirements: Karnofsky Performance Status ≥70, measurable disease, adequate bone marrow function (ANC ≥1.0×10⁹/L, platelets ≥75×10⁹/L), creatinine clearance ≥50 mL/min, and adequate hepatic function (bilirubin <2.0 mg/dL, ALT/AST <3× ULN) [1] [2].

  • Exclusion Criteria: Previous HDAC inhibitor therapy; allogeneic stem-cell transplantation; autologous transplantation within 12 weeks; grade ≥2 peripheral neuropathy; active systemic infection; significant cardiovascular disease; QTcF >480 ms; HIV, hepatitis B or C infection [1] [2].

  • Treatment Administration:

    • This compound: 160 mg orally once daily on days 1-21 of each 28-day cycle
    • Lenalidomide: 25 mg orally once daily on days 1-28 of each 28-day cycle
    • Dexamethasone: 40 mg orally once weekly on days 1, 8, 15, and 22 of each 28-day cycle
    • Premedication with appropriate antiemetics and supportive care as needed
  • Dose Modification Guidelines: For hematologic toxicities, hold treatment until recovery and resume at reduced doses according to protocol-specified guidelines. For non-hematologic toxicities, implement dose delays and reductions based on severity and clinical judgment [1].

  • Response Assessment: Tumor response should be evaluated according to the International Myeloma Working Group (IMWG) uniform response criteria at the end of cycles 2, 4, and every 3 cycles thereafter [2].

Pharmacodynamic Assessment Protocol

To evaluate HDAC6 target engagement in clinical or preclinical settings, the following methodology for assessing acetylated tubulin levels can be implemented:

  • Sample Collection: Collect peripheral blood mononuclear cells (PBMCs) at baseline and at multiple timepoints post-dose (e.g., 2, 4, 8, and 24 hours after this compound administration) [2] [4].

  • Sample Processing:

    • Isolate PBMCs using standard Ficoll density gradient centrifugation
    • Lyse cells in RIPA buffer containing HDAC inhibitors to preserve acetylation status
    • Quantify protein concentration using BCA assay
    • Aliquot and store at -80°C until analysis
  • Western Blot Analysis:

    • Separate 20-30 μg of protein by SDS-PAGE (4-12% gradient gels)
    • Transfer to PVDF membranes
    • Block with 5% non-fat milk in TBST
    • Incubate with primary antibodies for acetylated α-tubulin (1:1000) and total α-tubulin (1:2000) overnight at 4°C
    • Incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature
    • Detect using enhanced chemiluminescence and quantify band intensity by densitometry
    • Calculate acetylated tubulin:total tubulin ratio for each sample [2] [4]
  • Data Interpretation: Compare post-dose acetylated tubulin levels to baseline values. A dose-dependent increase in the acetylated tubulin:total tubulin ratio indicates effective HDAC6 inhibition [2] [4].

G Start Patient Screening & Enrollment CycleStruct 28-Day Treatment Cycle Start->CycleStruct R1 This compound: 160 mg OD Days 1-21 CycleStruct->R1 R2 Lenalidomide: 25 mg OD Days 1-28 CycleStruct->R2 R3 Dexamethasone: 40 mg Days 1, 8, 15, 22 CycleStruct->R3 Assess Response Assessment (IMWG Criteria) R1->Assess R2->Assess R3->Assess PK Pharmacokinetic Analysis Assess->PK PD Pharmacodynamic Analysis (Ac-tubulin:tubulin ratio) Assess->PD Continue Continue Treatment Until Progression or Unacceptable Toxicity PK->Continue PD->Continue Continue->CycleStruct Next Cycle

Diagram 2: Clinical trial workflow for this compound, lenalidomide, and dexamethasone combination therapy. The 28-day treatment cycle structure shows concurrent administration of all three agents with regular response assessments and correlative studies.

Research Applications and Future Directions

Translational Research Applications

The combination of this compound with lenalidomide and dexamethasone provides several important translational research applications for drug development professionals and basic scientists:

  • Biomarker Development: The correlation between acetylated tubulin levels and this compound exposure establishes a useful pharmacodynamic biomarker for HDAC6 inhibition that can be utilized in future trials of HDAC6 inhibitors [2] [4]. This biomarker can be measured in peripheral blood lymphocytes, providing a relatively non-invasive method for monitoring target engagement.

  • Resistance Mechanism Studies: Research into acquired resistance to HDAC6 inhibitors has revealed that prolonged exposure to this compound can select for cells with compensatory upregulation of alternative protein degradation pathways [5]. These findings suggest rational combination strategies with other targeted agents, such as BTK inhibitors in lymphoma models [5].

  • Novel Combination Strategies: Preclinical data suggests that HDAC inhibition may help overcome resistance to immunomodulatory drugs by preventing CRBN downregulation, a known resistance mechanism to lenalidomide [5]. This provides a strong rationale for the clinical development of selective HDAC6 inhibitors in combination with IMiDs.

Comparison with Other HDAC6 Inhibitor Combinations

The phase 1/2 trial of this compound in combination with bortezomib and dexamethasone provides an informative comparison to the lenalidomide-containing regimen [2] [4]. In this study, the recommended phase 2 dose of this compound was also 160 mg daily, but administered on a different schedule (days 1-5 and 8-12 of each 21-day cycle) [2]. The overall response rate for the bortezomib combination was 37%, including responses in 14% of bortezomib-refractory patients [2] [4].

Table 3: Comparison of this compound Combination Regimens in Multiple Myeloma

Parameter With Lenalidomide/Dexamethasone With Bortezomib/Dexamethasone
Recommended this compound Dose 160 mg once daily, days 1-21/28 160 mg once daily, days 1-5, 8-12/21
Backbone Dosing Lenalidomide 25 mg days 1-28, Dex 40 mg weekly Bortezomib 1.3 mg/m² days 1,4,8,11, Dex 20 mg days 1,2,4,5,8,9,11,12
Overall Response Rate 55% (21/38) 37% (doses ≥160 mg daily)
Response in Refractory Patients Not specifically reported 14% in bortezomib-refractory patients
Common Adverse Events Fatigue, diarrhea Lower hematologic, GI, constitutional toxicity vs. non-selective HDACi
Dose-Limiting Toxicities Grade 3 syncope, grade 3 myalgia (at 160 mg BID) Diarrhea (at 160 mg BID)

The improved toxicity profile of this compound compared to non-selective HDAC inhibitors represents a significant advancement in the field [2] [4]. Non-selective HDAC inhibitors such as panobinostat are associated with substantial hematologic, gastrointestinal, and constitutional toxicities that often limit their use in clinical practice [2]. The selective HDAC6 inhibition achieved with this compound appears to retain much of the therapeutic benefit while minimizing class-related toxicities.

Conclusion

The phase 1b clinical trial of this compound in combination with lenalidomide and dexamethasone demonstrates that this novel triple regimen is well-tolerated and shows promising efficacy in patients with relapsed or refractory multiple myeloma. The recommended phase 2 dose of 160 mg this compound once daily on days 1-21 of a 28-day cycle, combined with standard doses of lenalidomide and dexamethasone, provides a foundation for further clinical development of this combination.

The mechanistic rationale for combining a selective HDAC6 inhibitor with an immunomodulatory agent is robust, leveraging complementary pathways of protein homeostasis disruption and epigenetic modulation. The pharmacodynamic evidence of target engagement through increased tubulin acetylation, coupled with the favorable pharmacokinetic profile and manageable safety signal, supports the continued investigation of this compound and other selective HDAC6 inhibitors in multiple myeloma and other hematologic malignancies.

Future research directions should include phase 2 expansion cohorts to better characterize the efficacy of this combination, biomarker development to identify patient populations most likely to benefit, and novel combination strategies that leverage the unique mechanism of HDAC6 inhibition to overcome resistance to existing therapies in multiple myeloma.

References

Comprehensive Application Notes and Protocols for HDAC6 Selectivity Screening Using High-Content Analysis (HCA) Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HCA Technology and HDAC6 Biology

Histone deacetylase 6 (HDAC6) represents a unique member of the histone deacetylase family with distinctive structural features and biological functions that make it an attractive therapeutic target. Unlike other HDAC isoforms, HDAC6 is primarily localized in the cytoplasm and contains two catalytic domains (CD1 and CD2) along with a zinc finger ubiquitin-binding domain (ZnF-UBP). This structural complexity enables HDAC6 to regulate diverse cellular processes through deacetylation of non-histone substrates including α-tubulin, cortactin, and HSP90. HDAC6's involvement in critical pathways such as protein degradation, autophagy, immune regulation, and cytoskeletal dynamics has established its significance in cancer, neurodegenerative disorders, and inflammatory conditions [1].

The development of selective HDAC6 inhibitors has emerged as a priority in epigenetic drug discovery due to the dose-limiting toxicities associated with pan-HDAC inhibitors currently approved for clinical use. These broad-spectrum inhibitors often cause significant adverse effects during preclinical and clinical evaluations, driving the need for more targeted therapeutic approaches [2]. High-content analysis (HCA) has revolutionized the screening paradigm for selective HDAC6 inhibitors by enabling multiparametric quantification of compound effects on specific HDAC isoforms within a physiologically relevant cellular context. This application note details the establishment, validation, and implementation of a robust HCA assay system for screening HDAC6-selective inhibitors through simultaneous detection of acetylation changes in HDAC6-specific (α-tubulin) and Class I HDAC-specific (histone H3) substrates [2] [3].

Assay Development and Optimization

Critical Assay Parameters and Validation

The development of a reliable HCA assay for HDAC6 selectivity screening requires systematic optimization of multiple cell-based parameters to ensure robust signal-to-noise ratios and reproducible quantification. According to validation studies, several conditions have been identified as critical for assay performance. Cell seeding density must be carefully standardized to maintain consistent cell health and staining intensity across assay plates; typically, 5,000-10,000 cells per well in 96-well plates provides optimal confluence for imaging analysis without compromising individual cell resolution. The fixation and permeabilization steps require precise optimization to preserve cellular architecture while allowing antibody access to intracellular epitopes. Validation studies have determined that using 4% paraformaldehyde for fixation followed by 0.1% Triton X-100 for permeabilization yields optimal results for both α-tubulin and histone H3 detection [2].

Antibody validation represents another crucial component in assay development. Primary antibodies against acetylated α-tubulin (Lys40) and acetylated histone H3 (Lys9/Lys14) must be titrated to establish optimal dilution factors that maximize specific signal while minimizing background fluorescence. Based on published validation data, antibody dilutions ranging from 1:500 to 1:1000 typically provide the most favorable staining indices. Additionally, the selection of high-quality fluorescent secondary antibodies with minimal cross-reactivity and appropriate spectral separation is essential for multiplexed detection. The assay's capability to quantitatively distinguish HDAC6 selectivity was validated using known selective HDAC6 inhibitors (such as tubastatin A) and pan-HDAC inhibitors (such as trichostatin A and SAHA), confirming its utility for determining compound selectivity profiles [2] [3].

Experimental Design and Workflow Integration

The HCA assay workflow integrates multiple steps from cell culture preparation to automated image analysis, each requiring meticulous execution to ensure data quality. A graphical representation of the complete experimental workflow is provided below:

G Start Assay Initiation Cell Cell Culture Preparation (5,000-10,000 cells/well) Start->Cell Treat Compound Treatment (6-24 hours) Cell->Treat Fix Cell Fixation (4% PFA, 15 min) Treat->Fix Perm Permeabilization (0.1% Triton X-100) Fix->Perm Block Blocking (1-5% BSA, 1 hour) Perm->Block AB1 Primary Antibody Incubation (anti-acetyl-α-tubulin & anti-acetyl-histone H3) Block->AB1 AB2 Secondary Antibody Incubation (fluorophore-conjugated) AB1->AB2 Counter Nuclear Counterstain (Hoechst/DAPI) AB2->Counter Image Automated Imaging (High-content imager) Counter->Image Analyze Image Analysis (Segmentation & fluorescence quantification) Image->Analyze Data Data Normalization & Selectivity Calculation Analyze->Data

Figure 1: HCA Experimental Workflow for HDAC6 Selectivity Screening

This optimized workflow enables simultaneous assessment of compound effects on both HDAC6 and Class I HDAC activities through quantitative measurement of substrate-specific acetylation markers. The integration of automated imaging and analysis algorithms allows for high-throughput screening while maintaining cellular context, providing significant advantages over traditional biochemical assays [2].

Protocol Implementation

Step-by-Step HCA Assay Protocol

Day 1: Cell Seeding and Compound Treatment

  • Harvest exponentially growing cells (appropriate cell lines such as MM.1S, HCT-116, or other cancer cell lines with adequate HDAC6 expression) and prepare a single-cell suspension in complete medium. Cell viability should exceed 95% as determined by trypan blue exclusion.
  • Seed cells in 96-well microplates specially designed for high-content imaging at a density of 5,000-8,000 cells per well in 100 μL complete medium. The optimal seeding density should result in 70-80% confluence at the time of fixation.
  • Incubate cells for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow proper attachment and recovery.
  • Prepare compound working solutions in appropriate solvent (typically DMSO with final concentration not exceeding 0.1%) and treatment medium. Include positive controls (100 nM trichostatin A for pan-HDAC inhibition, 500 nM tubastatin A for selective HDAC6 inhibition) and negative controls (vehicle-only treated cells).
  • Aspirate culture medium and add 100 μL of compound-containing medium to respective wells. Incubate for 6-24 hours based on experimental objectives (typically 16 hours for optimal acetylation signal) [2] [4].

Day 2: Immunofluorescence Staining

  • Aspirate compound-containing medium and gently wash cells once with 100 μL phosphate-buffered saline (PBS).
  • Fix cells with 100 μL of 4% paraformaldehyde in PBS for 15 minutes at room temperature.
  • Remove fixative and wash cells three times with 100 μL PBS (5 minutes per wash).
  • Permeabilize cells with 100 μL of 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
  • Wash cells three times with 100 μL PBS (5 minutes per wash).
  • Block nonspecific binding sites with 100 μL of 1-5% BSA in PBS for 60 minutes at room temperature.
  • Prepare primary antibody solution in 1% BSA/PBS containing rabbit anti-acetyl-α-tubulin (1:500-1:1000) and mouse anti-acetyl-histone H3 (1:500-1:1000).
  • Remove blocking solution and add 50 μL primary antibody mixture to each well. Incubate overnight at 4°C or for 2 hours at room temperature with gentle shaking [2].

Day 3: Secondary Antibody Staining and Imaging

  • Remove primary antibody solution and wash cells three times with 100 μL PBS (5 minutes per wash).
  • Prepare secondary antibody solution in 1% BSA/PBS containing Alexa Fluor 488-conjugated anti-rabbit (1:1000) and Alexa Fluor 555-conjugated anti-mouse (1:1000) antibodies. Add 50 μL of Hoechst 33342 (1 μg/mL) or DAPI to the secondary antibody mixture for nuclear counterstaining.
  • Add 50 μL secondary antibody mixture to each well and incubate for 60 minutes at room temperature protected from light.
  • Wash cells three times with 100 μL PBS (5 minutes per wash).
  • Add 100 μL PBS to each well and seal plates with optical adhesive seals to prevent evaporation during imaging.
  • Acquire images using a high-content imaging system (such as ImageXpress Micro Confocal, Operetta, or Incell Analyzer) with a 20× or 40× objective. Acquire a minimum of 9 fields per well to ensure adequate cell population sampling [2] [4].
Image Analysis and Data Quantification

The image analysis workflow involves multiple sequential steps to extract quantitative data from acquired images. The process begins with nuclei identification using the Hoechst or DAPI channel to establish the primary cellular regions of interest. Subsequently, cell boundary detection is performed using the acetylated α-tubulin signal or additional membrane markers to define cytoplasmic compartments. Intensity measurements for both acetylated α-tubulin (HDAC6 substrate) and acetylated histone H3 (Class I HDAC substrate) are then quantified within the appropriate cellular compartments. The analysis pipeline is visualized in the following diagram:

G Start Image Analysis Initiation Nuclei Nuclei Segmentation (Using Hoechst/DAPI channel) Start->Nuclei Cytoplasm Cytoplasm Detection (Using acetyl-α-tubulin signal) Nuclei->Cytoplasm Intensity1 Acetyl-α-tubulin Intensity Measurement in cytoplasm Cytoplasm->Intensity1 Intensity2 Acetyl-histone H3 Intensity Measurement in nuclei Intensity1->Intensity2 Normalize Data Normalization (Relative to controls) Intensity2->Normalize Calculate Selectivity Index Calculation (HDAC6 vs. Class I inhibition) Normalize->Calculate Output Results Export (for SAR analysis) Calculate->Output

Figure 2: HCA Image Analysis Pipeline for HDAC6 Selectivity Screening

Data normalization is performed relative to controls, with vehicle-treated cells establishing the baseline acetylation level (0% inhibition) and pan-HDAC inhibitor-treated cells (e.g., 100 nM trichostatin A) defining maximum acetylation (100% inhibition). The selectivity index is calculated as the ratio of IC₅₀ values for Class I HDAC inhibition (acetyl-histone H3 signal) to HDAC6 inhibition (acetyl-α-tubulin signal). Compounds with selectivity indices >10 are generally considered HDAC6-selective, while indices >100 represent highly selective inhibitors [2] [4].

Applications and Case Studies

Compound Screening and Structure-Activity Relationship (SAR) Analysis

The validated HCA assay has demonstrated significant utility in screening compound libraries for HDAC6-selective inhibitors and facilitating SAR studies. In one representative study, researchers screened a panel of 140,000 commercially available compounds using a combination of virtual screening approaches followed by experimental validation with the HCA assay. This integrated approach led to the identification of several promising HDAC6-selective inhibitors with novel chemotypes, including a hydroxyamino-piperidine derivative (AKOS030273637) that exhibited potent HDAC6 inhibition (IC₅₀ = 5.41 nM) and excellent selectivity over Class I HDACs (selectivity index ≈ 117.23 for HDAC1) [1] [4].

The HCA platform enables rapid SAR analysis by simultaneously profiling multiple compounds across both HDAC6 and Class I HDAC targets in a cellular context. Researchers can efficiently determine the structural features that confer selectivity by modifying cap groups, linker regions, and zinc-binding groups (ZBG) while monitoring the resulting changes in isoform selectivity. For instance, systematic modifications of the cap group that interacts with the surface recognition region of HDAC6 have been shown to significantly impact selectivity profiles, while alterations to the linker region that occupies the hydrophobic tunnel can influence both potency and selectivity [4]. The table below summarizes representative HDAC6 inhibitors and their selectivity profiles determined using HCA and complementary assays:

Table 1: Selectivity Profiles of Representative HDAC6 Inhibitors

Compound HDAC6 IC₅₀ (nM) HDAC1 IC₅₀ (nM) HDAC2 IC₅₀ (nM) HDAC3 IC₅₀ (nM) Selectivity Index (HDAC1/6) Cellular Activity
Tubastatin A 15.11 [4] 1772 [4] - - 117.23 [4] Antiproliferative activity in HCT-116 cells [4]
Compound 18 5.41 [4] 634 [4] - - 117.23 [4] G2/M phase arrest & apoptosis induction [4]
AKOS030273637 <50 [1] >1000 [1] >1000 [1] >1000 [1] >20 [1] Reduced viability in multiple myeloma cells [1]
ACY-1215 <10 [1] ~100 [1] ~100 [1] ~100 [1] ~10 [1] Clinical trials for multiple myeloma [1]
W28 Not specified [5] High selectivity [5] High selectivity [5] High selectivity [5] >100 [5] In vivo efficacy in pulmonary fibrosis model [5]
Mechanism of Action Studies and Functional Validation

Beyond primary screening applications, the HCA assay provides valuable insights into compound mechanism of action and functional consequences of HDAC6 inhibition. By correlating acetylation markers with additional cellular readouts, researchers can establish connections between target engagement and phenotypic outcomes. For example, studies have demonstrated that selective HDAC6 inhibitors such as Compound 18 induce G2/M cell cycle arrest and promote apoptosis in HCT-116 colon cancer cells, with IC₅₀ values in the low micromolar range (2.59 μM) [4].

In multiple myeloma models, HDAC6 inhibitors including AKOS030273637 have shown promising activity against both drug-sensitive and drug-resistant cells, supporting their potential as therapeutic agents for hematological malignancies. The HCA assay facilitates the investigation of combination therapies by simultaneously monitoring multiple pathway markers. For instance, the combination of HDAC6 inhibitors with proteasome inhibitors has demonstrated synergistic effects in multiple myeloma, potentially through concurrent disruption of both proteasomal and aggresomal protein degradation pathways [1]. The table below outlines key cellular phenotypes associated with HDAC6 inhibition:

Table 2: Cellular Phenotypes Associated with HDAC6 Inhibition

Phenotypic Response Experimental Readout Biological Significance Therapeutic Application
Cytoskeletal reorganization Increased acetyl-α-tubulin fluorescence Enhanced microtubule stability, reduced cell motility Anti-metastatic interventions [1]
Aggresome pathway disruption Accumulation of polyubiquitinated proteins Impaired clearance of misfolded proteins Proteotoxic stress induction in cancer cells [1]
Cell cycle arrest G2/M phase accumulation (flow cytometry) Disrupted mitotic progression Antiproliferative effects [4]
Apoptosis induction Caspase activation, Annexin V staining Programmed cell death execution Cytotoxic effects in malignancies [4]
Autophagic modulation LC3-I to LC3-II conversion Altered protein quality control Potential for combination therapies [1]
Immune response modulation NF-κB pathway activation Enhanced antitumor immunity Immuno-oncology applications [1]

Troubleshooting and Technical Considerations

Common Challenges and Optimization Strategies

Despite the robustness of the HCA assay for HDAC6 selectivity screening, several technical challenges may arise during implementation. High background fluorescence occasionally occurs and can typically be addressed by optimizing antibody dilution factors, increasing blocking agent concentration, or extending wash steps. Cell loss during processing is another common issue, particularly with suspension cell lines, which can be mitigated by using poly-D-lysine coated plates and gentle fluid handling techniques. Inconsistent staining patterns across assay plates often results from edge effects or temperature gradients during incubation, which can be minimized by using specialized microplates designed to reduce evaporation and ensuring even temperature distribution during incubations [2].

For validation of assay performance, several quality control metrics should be established. The Z' factor, a statistical measure of assay quality, should exceed 0.5 for both readouts (acetylated α-tubulin and acetylated histone H3) to ensure robust screening performance. Coefficients of variation (CV) for replicate controls should remain below 15% to guarantee reproducible quantification. Additionally, dose-response curves for reference compounds should demonstrate appropriate Hill slopes and R² values >0.9 to confirm expected pharmacological responses [2].

Integration with Complementary Assays

While the HCA assay provides comprehensive cellular selectivity assessment, integration with orthogonal methods strengthens compound profiling. Biochemical HDAC assays using recombinant enzymes offer direct measurement of inhibitory potency without cell permeability confounders. For example, fluorometric enzymatic assays employing fluorogenic peptides based on p53 residues (RHKKAc) provide quantitative IC₅₀ values that complement cellular activity data [6]. Western blot analysis remains essential for confirming acetylation changes observed in HCA, particularly for validating novel compounds or unexpected activity profiles [1] [4].

Advanced screening pipelines increasingly combine HCA with computational approaches and virtual screening strategies. As demonstrated in recent studies, artificial intelligence-driven compound-protein interaction prediction models coupled with molecular dynamics simulations can efficiently prioritize compounds for experimental testing, significantly enhancing screening efficiency [4]. This integrated approach leverages the strengths of both in silico and experimental methods, accelerating the identification of novel HDAC6-selective inhibitors with therapeutic potential across multiple disease areas including oncology, neurodegenerative disorders, and fibrotic diseases [5] [4].

References

Comprehensive Application Notes and Protocol for Enhanced Megakaryocyte Progenitor Differentiation from HSPCs Using Ricolinostat

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Background

Platelet transfusion represents a critical therapeutic intervention for patients with hemorrhage tendency, particularly those undergoing chemotherapy, stem cell transplantation, or suffering from hematological disorders. However, the clinical application of platelet transfusion faces significant challenges, including inadequate volunteer donation, short shelf life of platelets (typically 5-7 days), and risks associated with bacterial contamination and disease transmission. The growing shortage of platelet supplies coupled with increasing clinical demand has accelerated research into alternative approaches for generating transfusible platelets [1].

Ex vivo production of induced megakaryocytes (MKs) and platelets from stem cells has emerged as a promising alternative strategy to address these limitations. Several stem cell sources, including human pluripotent stem cells (both embryonic and induced) and cord blood (CB)-derived hematopoietic stem and progenitor cells (HSPCs), can differentiate into MKs and platelets. While HSPCs from cord blood represent a clinically acceptable source without teratoma risk, their application has been hampered by limited expansion capacity and multiple blood lineage differentiation potential, which impedes large-scale generation of MKs and platelets [1].

To overcome these limitations, researchers have focused on improving megakaryocytic fate commitment and amplifying MK progenitors (MkPs) at early differentiation stages using small molecules. Through high-throughput screening employing a platelet factor 4 (PF4)-promoter reporter system in megakaryocytic cell lines, Ricolinostat (an HDAC6 inhibitor) was identified as a potent enhancer of PF4 gene expression, which is exclusively expressed in megakaryocytic cells, proplatelets, and platelets [1]. Subsequent investigation demonstrated that this compound significantly promotes the generation of MkPs from human HSPCs, representing a valuable tool for optimizing manufacturing protocols for MKs and platelets in vitro [1] [2].

Materials and Reagents

Cells and Culture Materials
  • Human HSPC Source: Umbilical cord blood (CB) samples obtained with informed consent and ethical approval
  • CD34+ HSPCs: Purified from CB mononuclear cells using Ficoll-Hypaque density gradient centrifugation and MACS CD34 MicroBead Kit (Miltenyi Biotec) [1]
  • Quality Control: >90% CD34-positive purity confirmed by fluorescence-activated cell sorting (FACS)
Cytokines and Growth Factors

Table 1: Essential Cytokines for Megakaryocyte Differentiation Protocol

Cytokine Supplier Stage I (Expansion) Stage II (Specification) Stage III (Maturation)
SCF PeproTech 50 ng/mL 50 ng/mL 10 ng/mL
TPO PeproTech 50 ng/mL 50 ng/mL 50 ng/mL
IL-3 PeproTech 20 ng/mL 20 ng/mL 20 ng/mL
FLT3-L PeproTech 50 ng/mL - -
IL-6 PeproTech - 50 ng/mL 20 ng/mL
IL-11 PeproTech - 20 ng/mL 20 ng/mL
Culture Media and Supplements
  • Base Medium: StemSpan SFEM (STEMCELL Technologies)
  • Small Molecule: this compound (2 μM working concentration, prepared according to manufacturer's instructions)
  • Cryopreservation Medium: Appropriate formulation containing DMSO
Antibodies for Flow Cytometry

Table 2: Essential Antibodies for Megakaryocyte Progenitor Characterization

Antibody Specificity Conjugation Application Dilution
CD34 FITC/PE HSPC identification 1:100
CD41 APC Megakaryocyte commitment 1:100
CD61 PE Megakaryocyte commitment 1:100
CD42b FITC Mature megakaryocyte 1:100
CXCR2 APC Mechanism analysis 1:100

Step-by-Step Experimental Protocol

HSPC Isolation and Purification
  • CB Mononuclear Cell Isolation:

    • Process CB samples within 24 hours of collection
    • Layer diluted blood over Ficoll-Hypaque density gradient (1.077 g/L) and centrifuge at 400 × g for 30 minutes at room temperature
    • Carefully collect the mononuclear cell layer at the interface and wash twice with phosphate-buffered saline (PBS)
  • CD34+ Cell Purification:

    • Resuspend mononuclear cells in PBS containing 0.5% BSA and 2 mM EDTA
    • Incubate with MACS CD34 MicroBeads for 30 minutes at 4°C
    • Pass cells through MACS separation columns according to manufacturer's instructions
    • Collect purified CD34+ cells and assess viability using Trypan Blue exclusion (>95% viability required) [1]
Three-Stage Megakaryocyte Differentiation

Stage I: HSPC Expansion (Days 0-7)

  • Culture purified CD34+ HSPCs in StemSpan SFEM medium supplemented with cytokines for Stage I (see Table 1)
  • Maintain cells at density of 1-5 × 10^5 cells/mL in appropriate culture vessels
  • Incubate at 37°C in 5% CO₂ with medium refreshment every 2-3 days
  • After 7 days, assess expansion by cell counting and viability measurements [1]

Stage II: MK Specification with this compound (Days 7-14)

  • Harvest expanded cells from Stage I and resuspend in fresh StemSpan SFEM medium containing Stage II cytokines
  • Add This compound to 2 μM final concentration to experimental group; maintain control group without this compound
  • Culture for 7 days with medium refreshment every 2-3 days
  • On day 14, harvest cells for analysis of MkP generation or proceed to maturation stage [1]

Stage III: MK Maturation (Days 14-21)

  • Wash cells from Stage II to remove this compound
  • Resuspend cells in StemSpan SFEM medium containing Stage III cytokines (see Table 1)
  • Culture for additional 7 days with medium refreshment every 2-3 days
  • Monitor morphological changes associated with megakaryocyte maturation, including cell size increase and development of characteristic cytoplasmic granules [1]

G START Isolate CD34+ HSPCs from Umbilical Cord Blood STAGE1 Stage I: HSPC Expansion (7 days) SCF + TPO + IL-3 + FLT3-L START->STAGE1 STAGE2 Stage II: MK Specification (7 days) SCF + TPO + IL-3 + IL-6 + IL-11 + 2μM this compound STAGE1->STAGE2 STAGE3 Stage III: MK Maturation (7 days) SCF + TPO + IL-3 + IL-6 + IL-11 STAGE2->STAGE3 ANALYSIS Analysis: Flow Cytometry (CD41/CD42b) CFU-MK Assay Gene Expression STAGE3->ANALYSIS

Figure 1: Experimental workflow for megakaryocyte differentiation from HSPCs using this compound

Functional Assessment of Megakaryocyte Progenitors

Colony-Forming Unit-Megakaryocyte (CFU-MK) Assay

  • On day 7 of Stage II, plate 40,000 cells in serum-free collagen-based system using MegaCult-C Complete Kit with Cytokines
  • Follow manufacturer's instructions for plating in double-chamber culture slides
  • Incubate for 12-14 days under standard conditions (37°C, 5% CO₂)
  • Fix and stain colonies using antibodies provided in kit
  • Classify CFU-MK colonies based on size: small (3-20 cells), medium (21-49 cells), or large (≥50 cells) [1]

Flow Cytometric Analysis

  • Prepare single-cell suspensions from different stages of differentiation
  • Stain with appropriate antibodies (see Table 2) in PBS at 4°C for 40 minutes
  • Include proper isotype controls for background subtraction
  • Analyze stained cells using flow cytometer (e.g., BD FACSCalibur)
  • Analyze data using FlowJo software, gating on viable cells based on forward and side scatter properties [1]

Molecular Analysis

  • Extract total RNA using RNeasy extraction kit (Qiagen)
  • Reverse transcribe using Superscript II reverse transcriptase
  • Perform quantitative RT-PCR using SYBR Green master mix on real-time PCR system
  • Analyze data using ΔΔCt method with normalization to housekeeping genes
  • Assess expression of megakaryocyte-specific genes (PF4, GP1BB, ITGA2B) [1]

Expected Results & Data Interpretation

Enhancement of MkP Generation

Treatment with 2 μM this compound during Stage II (MK specification) typically results in significant increase in MkP generation compared to untreated controls. Based on the original study, flow cytometric analysis should demonstrate:

Table 3: Expected Flow Cytometry Results after this compound Treatment

Cell Population Control Group This compound Group Fold Change
CD41+ CD42b+ Cells Baseline 2.5-3.5× increase ~3.0×
CD34+ CD41+ Cells Baseline 2.0-3.0× increase ~2.5×
CFU-MK Colonies Baseline 3.0-4.0× increase ~3.5×

The CFU-MK assay should reveal not only increased colony numbers but also larger colony sizes in this compound-treated groups, indicating enhanced proliferative capacity of MkPs. The distribution of colony sizes typically shifts toward more medium and large colonies with this compound treatment [1].

Maturation Capacity of Generated MkPs

MkPs generated through this compound-induced differentiation should demonstrate normal maturation capacity when progressed to Stage III (maturation phase). These cells should:

  • Generate mature MKs with characteristic morphological features (large size, lobulated nuclei)
  • Express mature megakaryocyte markers (CD42b)
  • Demonstrate polyploidization (increased DNA content through endomitosis)
  • Produce functional platelets capable of activation and aggregation [1]

Mechanistic Insights

This compound enhances MkP differentiation primarily through epigenetic modulation that influences the interleukin signaling landscape. Mechanistic studies have revealed that this compound:

  • Inhibits IL-8 secretion from HSPCs during megakaryocytic differentiation
  • Reduces expression of CXCR2, the IL-8 receptor, on the cell surface
  • Thereby suppresses the IL-8/CXCR2 signaling pathway, which normally functions as a negative regulator of megakaryopoiesis [1] [2]

This mechanism aligns with previous research showing that CXC chemokines, including IL-8, act as negative regulators of megakaryopoiesis, and that inhibition of their receptors (CXCR1/CXCR2) promotes megakaryocytic differentiation [3]. The IL-8/CXCR2 axis suppression represents a novel approach to enhancing megakaryocyte production from HSPCs by removing inhibitory signals rather than adding stimulatory factors.

G RIC This compound (HDAC6 Inhibitor) IL8 IL-8 Secretion RIC->IL8 Inhibits CXCR2 CXCR2 Expression RIC->CXCR2 Reduces PATH IL-8/CXCR2 Pathway Activation IL8->PATH Activates CXCR2->PATH Activates MEGAK Megakaryopoiesis Inhibition PATH->MEGAK Suppresses ENHANCE Enhanced MkP Differentiation MEGAK->ENHANCE Relief from Inhibition

Figure 2: Mechanism of this compound action through suppression of the IL-8/CXCR2 pathway

Troubleshooting and Optimization

Common Issues and Solutions

Table 4: Troubleshooting Guide for Megakaryocyte Differentiation Protocol

Problem Potential Causes Solutions
Poor HSPC expansion in Stage I Low cytokine activity, suboptimal cell density Aliquot cytokines to avoid freeze-thaw cycles, maintain cell density at 1-5×10^5/mL
Low MkP yield after Stage II Inadequate this compound concentration, old reagent stocks Verify this compound concentration (2 μM optimal), prepare fresh stocks
High cell death during differentiation Excessive handling, cytokine toxicity Minimize mechanical disturbance, verify cytokine concentrations
Inadequate maturation in Stage III Insufficient maturation signals Ensure proper cytokine combination, verify platelet production capability
Protocol Optimization Tips
  • Cell Density Optimization: For specific applications, titrate initial cell density between 0.5-2×10^5 cells/mL to identify optimal concentration
  • Timing Adjustment: The duration of this compound exposure can be adjusted (5-9 days) based on desired balance between expansion and differentiation
  • Alternative Sources: This protocol can be adapted for HSPCs from other sources (mobilized peripheral blood, bone marrow) with optimization of initial culture conditions
  • Combination Approaches: this compound can be combined with other enhancers of megakaryopoiesis (e.g., SRC inhibitors) for potentially synergistic effects

Applications and Conclusions

The this compound-enhanced megakaryocyte differentiation protocol represents a significant advancement in the ex vivo production of megakaryocyte progenitors from HSPCs. This protocol enables:

  • Enhanced MkP Generation: Approximately 3-fold increase in functional MkP production compared to standard protocols
  • Improved Expansion: this compound promotes proliferation of committed MkPs while directing differentiation toward megakaryocytic lineage
  • Functional Maturation: Generated MkPs retain capacity to differentiate into mature, platelet-producing megakaryocytes
  • Mechanistic Insight: The protocol provides tools for studying epigenetic regulation of hematopoietic fate decisions

The clinical relevance of this work lies in its potential to improve production of platelet products for transfusion medicine and to enhance understanding of megakaryocyte biology. Furthermore, this protocol can be integrated with emerging bioreactor systems [4] and hematopoietic organoid technologies [5] to achieve scalable production of MKs and platelets for therapeutic applications.

For researchers investigating fundamental mechanisms of hematopoiesis, this protocol offers a robust system to study epigenetic regulation of lineage commitment [6] and the role of chemokine signaling in hematopoietic differentiation [3]. The ability to enhance megakaryocytic fate determination through HDAC6 inhibition opens new avenues for understanding and manipulating blood cell development.

References

Application Notes and Protocols: Ricolinostat (ACY-1215) In Vitro Assessment of Anti-proliferative and Pro-apoptotic Effects in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HDAC6 Biology and Ricolinostat

Histone deacetylase 6 (HDAC6) is a unique cytoplasmic enzyme belonging to the class IIb HDAC family, characterized by two catalytic domains and a zinc finger ubiquitin-binding domain. Unlike other HDACs, HDAC6 primarily targets non-histone proteins including α-tubulin, HSP90, and cortactin, regulating crucial cellular processes such as protein degradation, cell motility, cytoskeletal dynamics, and stress response [1] [2]. HDAC6 is frequently overexpressed in various cancers including esophageal squamous cell carcinoma (ESCC), breast cancer, and lung adenocarcinoma, where its expression correlates with poor prognosis and advanced disease stage [3] [4] [5].

This compound (ACY-1215) is a first-in-class, selective HDAC6 inhibitor that demonstrates relative specificity for HDAC6 while minimizing inhibition of other HDAC isoforms, potentially reducing side effects associated with pan-HDAC inhibitors [4]. The compound exerts its anti-tumor effects through multiple mechanisms, primarily by inducing hyperacetylation of α-tubulin and modulating key signaling pathways involved in cancer cell proliferation and survival [1] [4].

Cell Proliferation Assay Protocols

MTT Cell Proliferation Assay

The MTT assay provides a colorimetric method for quantifying cellular proliferation and metabolic activity following this compound treatment.

  • Cell Lines: ESCC cell lines (EC109, KYSE150, TE-1, TE-13); Drug-resistant multiple myeloma cells; Breast cancer lines (MDA-MB-436, MDA-MB-453) [1] [4]
  • Drug Preparation: Prepare this compound stock solution in DMSO at 10-100 mM concentration. Store at -20°C. Prepare working concentrations fresh in complete cell culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% [4].
  • Cell Plating: Seed cells in 96-well plates at optimized densities (2,000-10,000 cells/well depending on cell type and growth rate) in 100 μL complete medium. Allow cells to adhere overnight [4].
  • Drug Treatment: Treat cells with This compound concentration range of 0-30 μM for 24-72 hours. Include vehicle control (0.1% DMSO) and blank control (medium only) [1] [4].
  • MTT Incubation: After treatment, add 10 μL MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible [4].
  • Solubilization and Measurement: Carefully remove medium, add 100 μL DMSO to dissolve formazan crystals. Measure absorbance at 570 nm with reference filter at 630-650 nm [4].
  • Data Analysis: Calculate percentage viability relative to vehicle control. Generate dose-response curves and determine IC50 values using nonlinear regression [6] [4].
Cell Titer-Glo Luminescent Cell Viability Assay

This assay provides a luminescent method for quantifying viable cells based on ATP content, ideal for higher-throughput screening.

  • Cell Preparation: Plate cells in white-walled 96-well plates as described for MTT assay [1].
  • Drug Treatment: Treat cells with this compound concentration series for desired duration (typically 48-72 hours) [1].
  • Assay Procedure: Equilibrate plate and Cell Titer-Glo reagent to room temperature. Add equal volume of reagent to each well (e.g., 100 μL reagent to 100 μL medium). Mix for 2 minutes on orbital shaker, incubate for 10 minutes to stabilize luminescent signal [1].
  • Measurement: Record luminescence using plate reader with integration time of 0.25-1 second per well.
  • Data Analysis: Normalize luminescence readings to vehicle control. Calculate percentage viability and IC50 values as described above [1].

Table 1: this compound Anti-proliferative Effects Across Cancer Cell Lines

Cell Line Cancer Type Proliferation Assay IC50 Range (μM) Treatment Duration Reference
ESCC lines (EC109, KYSE150, TE-1, TE-13) Esophageal squamous cell carcinoma MTT 5-15 μM 48-72 hours [4]
Drug-resistant multiple myeloma cells Hematologic malignancy Cell Titer-Glo Variable by resistance profile 48-72 hours [1]
MDA-MB-436 Breast cancer (HDAC6-score high) MTT/Cell Titer-Glo Lower IC50 (more sensitive) 48-72 hours [6]
MDA-MB-453 Breast cancer (HDAC6-score low) MTT/Cell Titer-Glo Higher IC50 (less sensitive) 48-72 hours [6]

Apoptosis Analysis Methods

Flow Cytometry Analysis of Apoptosis

This method enables quantification of apoptotic cells using Annexin V/propidium iodide (PI) staining to distinguish early and late apoptotic populations.

  • Cell Treatment: Treat cells with this compound at relevant concentrations (typically near IC50 values) for 24-48 hours. Include positive control (e.g., 1 μM staurosporine for 4-6 hours) and vehicle control [4].
  • Cell Harvest: Collect both adherent and floating cells by gentle trypsinization. Combine cell populations and wash twice with cold PBS [4].
  • Staining Procedure: Resuspend 1×10⁵ cells in 100 μL binding buffer. Add 5 μL Annexin V-FITC and 5 μL PI (50 μg/mL). Incubate for 15 minutes at room temperature in the dark. Add 400 μL binding buffer before analysis [4].
  • Flow Cytometry Analysis: Analyze samples within 1 hour using flow cytometer with 488 nm excitation. Collect fluorescence at 530 nm (FITC) and >575 nm (PI). Distinguish four populations: viable cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) [4].
  • Data Interpretation: Analyze a minimum of 10,000 events per sample. Express results as percentage of total cells in each population. Statistically significant apoptosis induction is typically considered when early + late apoptotic populations exceed control by ≥2-fold [4].
Western Blot Analysis of Apoptotic Markers

Western blotting provides molecular confirmation of apoptosis through detection of caspase activation and PARP cleavage.

  • Protein Extraction: Harvest this compound-treated cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 × g for 15 minutes at 4°C. Collect supernatant and determine protein concentration using BCA assay [3] [4].
  • Gel Electrophoresis: Separate 20-40 μg total protein per lane on 8-15% SDS-PAGE gels depending on target protein molecular weight. Transfer to PVDF membranes using standard wet or semi-dry transfer systems [4].
  • Antibody Probing: Block membranes with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C. Key apoptotic markers include:
    • Cleaved caspase-3, cleaved caspase-9, cleaved PARP (apoptosis execution)
    • Bax, Bim (pro-apoptotic Bcl-2 family)
    • Bcl-2 (anti-apoptotic) [3] [4]
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature. Develop using enhanced chemiluminescence substrate and image with digital imaging system [4].
  • Normalization: Probe membranes with GAPDH or β-actin antibodies as loading controls. Perform densitometric analysis to quantify band intensities normalized to loading controls [3].

Table 2: Key Apoptotic Markers Modulated by this compound Treatment

Protein Marker Function in Apoptosis Observed Change with this compound Detection Method Reference
Cleaved PARP DNA repair enzyme cleaved during apoptosis Increased Western blot [3] [4]
Cleaved caspase-3 Executioner caspase Increased Western blot [3] [4]
Cleaved caspase-9 Initiator caspase (intrinsic pathway) Increased Western blot [3] [4]
Bax Pro-apoptotic Bcl-2 family Increased Western blot [4]
Bim Pro-apoptotic Bcl-2 family Increased Western blot [4]
Bcl-2 Anti-apoptotic Bcl-2 family Decreased Western blot [4]
Acetylated α-tubulin HDAC6 substrate, marker of target engagement Increased Western blot [1] [4]

Experimental Workflow and Signaling Pathways

The following diagram illustrates the integrated experimental workflow for assessing this compound's effects on cancer cells, from initial culture to data analysis:

G Cell_Culture Cell Culture & Seeding Drug_Treatment This compound Treatment Cell_Culture->Drug_Treatment Viability_Assay Viability/Proliferation Assay Drug_Treatment->Viability_Assay Apoptosis_Assays Apoptosis Analysis Drug_Treatment->Apoptosis_Assays Mechanism Mechanistic Studies Drug_Treatment->Mechanism MTT MTT Assay Viability_Assay->MTT CellTiterGlo Cell Titer-Glo Viability_Assay->CellTiterGlo AnnexinV Annexin V/PI Flow Cytometry Apoptosis_Assays->AnnexinV Western Western Blotting Apoptosis_Assays->Western Pathway Pathway Analysis Mechanism->Pathway Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis CellTiterGlo->Data_Analysis AnnexinV->Data_Analysis Western->Data_Analysis Pathway->Data_Analysis

This compound modulates multiple signaling pathways that contribute to its anti-proliferative and pro-apoptotic effects, as illustrated below:

G This compound This compound (ACY-1215) HDAC6 HDAC6 Inhibition This compound->HDAC6 Acetylated_Substrates ↑ Acetylated α-tubulin, HSP90 HDAC6->Acetylated_Substrates miR30d ↑ miR-30d Expression HDAC6->miR30d PI3K_Pathway ↓ PI3K/AKT/mTOR Signaling Acetylated_Substrates->PI3K_Pathway ERK_Pathway ↓ ERK Signaling Acetylated_Substrates->ERK_Pathway miR30d->PI3K_Pathway PIK3R2 targeting Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest PI3K_Pathway->Cell_Cycle_Arrest Apoptosis_Activation Mitochondrial Apoptosis Activation PI3K_Pathway->Apoptosis_Activation ERK_Pathway->Cell_Cycle_Arrest ERK_Pathway->Apoptosis_Activation Survivin ↓ Survivin Cell_Cycle_Arrest->Survivin CDC2 ↓ CDC2 Cell_Cycle_Arrest->CDC2 CyclinA2 ↓ Cyclin A2 Cell_Cycle_Arrest->CyclinA2 P21 ↑ P21 Cell_Cycle_Arrest->P21 Caspases ↑ Cleaved Caspase-3/9 Apoptosis_Activation->Caspases PARP ↑ Cleaved PARP Apoptosis_Activation->PARP Bax ↑ Bax/Bim Apoptosis_Activation->Bax Bcl2 ↓ Bcl-2 Apoptosis_Activation->Bcl2

Data Interpretation and Technical Considerations

Quality Control and Validation
  • HDAC6 Target Engagement: Confirm this compound activity by demonstrating increased α-tubulin acetylation via Western blotting. This serves as a critical pharmacodynamic marker confirming HDAC6 inhibition [1] [4].
  • Cell Line Selection: Consider HDAC6 dependency status when interpreting results. Cells with high HDAC6 scores (e.g., MDA-MB-436, IBC lines) typically show greater sensitivity. HDAC6 score can be predicted computationally or by assessing baseline HDAC6 expression and activity [6].
  • Time Course Considerations: Maximum apoptotic effects typically occur at 48-72 hours post-treatment, while cell cycle alterations may be detectable earlier (24 hours) [4].
  • Combination Therapy Assessment: this compound demonstrates synergistic effects with proteasome inhibitors, nab-paclitaxel, and immunomodulatory agents. Consider testing combinations relevant to your cancer model [1] [6].
Troubleshooting Guidelines
  • High Background in MTT Assay: Ensure consistent cell seeding density. Optimize MTT incubation time to prevent over-development. Include proper blank controls.
  • Poor Annexin V Staining: Use fresh Annexin V reagent and analyze samples immediately after staining. Ensure proper calcium concentration in binding buffer.
  • Weak Western Blot Signals: Validate antibody specificity using positive controls. Optimize protein loading and transfer efficiency. Consider enhanced chemiluminescence substrates with higher sensitivity.
  • Variable IC50 Values: Account for cell passage number and culture conditions. Use consistent serum batches as serum components can affect this compound activity.

Conclusion

These application notes provide comprehensive protocols for assessing the anti-proliferative and pro-apoptotic effects of this compound in cancer models. The described methodologies enable robust evaluation of HDAC6 inhibition efficacy across diverse cellular contexts. The integration of proliferation assays with apoptosis analysis and mechanistic studies offers a comprehensive framework for preclinical evaluation of this selective HDAC6 inhibitor, supporting its continued investigation as a promising targeted therapeutic agent in cancer treatment.

References

Comprehensive Application Notes and Protocols: Evaluating Ricolinostat (ACY-1215) in Mouse Xenograft Models for Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Ricolinostat (ACY-1215) and HDAC6 Inhibition

This compound (ACY-1215) represents a first-in-class selective histone deacetylase 6 (HDAC6) inhibitor with significant potential in cancer therapeutics. As a highly specific HDAC6 inhibitor, it exhibits an IC50 of 5 nM in cell-free assays while demonstrating >10-fold selectivity for HDAC6 compared to class I HDACs (HDAC1/2/3). This selectivity profile potentially translates to reduced side effects compared to pan-HDAC inhibitors, making it an attractive candidate for targeted therapy approaches. The compound primarily functions through inhibition of α-tubulin deacetylation, leading to disrupted protein trafficking and increased proteotoxic stress in malignant cells, while largely sparing normal cells due to its targeted mechanism. [1]

The therapeutic rationale for investigating this compound in mouse xenograft models stems from its multimodal mechanisms of action across various cancer types. HDAC6 overexpression has been correlated with poor prognosis in multiple malignancies, including esophageal squamous cell carcinoma (ESCC), where high HDAC6 expression is associated with significantly worse patient outcomes. Preclinical studies have demonstrated that this compound suppresses cellular proliferation, induces cell cycle arrest, and promotes apoptosis through both direct enzymatic inhibition and epigenetic modulation of critical signaling pathways. These properties, combined with its favorable tolerability profile in initial clinical trials, provide a strong foundation for systematic evaluation in xenograft models that more closely mimic human tumor biology. [2] [1]

Comprehensive Summary of Xenograft Efficacy Data

Quantitative assessment of this compound's antitumor efficacy across multiple xenograft models reveals consistent tumor growth suppression with varying potency depending on cancer type. Researchers can leverage this comparative data to select appropriate models for specific investigative questions and benchmark their experimental outcomes against established results. The tabulated data below summarizes key efficacy parameters from published xenograft studies, providing a consolidated reference for experimental design and power analysis calculations. [2] [3] [4]

Table 1: Efficacy of this compound in Mouse Xenograft Models Across Cancer Types

Cancer Type Cell Line/Model Dosage Regimen Treatment Duration Tumor Growth Inhibition Key Findings Reference
Esophageal Squamous Cell Carcinoma EC109 Not specified Not specified Significant inhibition Validated miR-30d/PI3K/AKT/mTOR pathway involvement [2]
Melanoma Various melanoma cell lines Not specified Not specified Reduced tumor burden, increased survival Higher HDAC6 expression in melanoma vs. normal melanocytes; well-tolerated [3]
Diffuse Large B-Cell Lymphoma OCI-Ly10 (ABC subtype) Not specified Not specified Enhanced combination efficacy Synergistic with ibrutinib in vivo [4]
Head and Neck Squamous Cell Carcinoma CAL27 (TP53-mutated) Combined with adavosertib Not specified Synergistic effect Enhanced mitotic catastrophe; suppression of Chk1 phosphorylation [5]

The consistency of response across diverse cancer lineages underscores the broad therapeutic potential of this compound while highlighting model-specific variations in efficacy. Particularly noteworthy is the enhanced activity observed in combination regimens across multiple studies, suggesting that this compound's primary clinical utility may lie in rational combination approaches rather than monotherapy. Researchers should note that dosage optimization remains critical, as the therapeutic window, while generally favorable, may vary significantly based on tumor type and combination partners. [2] [5] [4]

Detailed Experimental Protocol: ESCC Xenograft Model

Study Design and Compound Formulation

The following protocol outlines a standardized approach for evaluating this compound efficacy in ESCC xenograft models, adaptable for other cancer types with appropriate modifications:

  • Cell Line and Culture: Utilize human ESCC EC109 cells, maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin solution. Culture cells at 37°C in a humidified incubator with 5% CO₂ until 70-80% confluent. Authentication and mycoplasma testing should be performed regularly to ensure cell line integrity. [2]

  • Xenograft Establishment: Harvest exponentially growing EC109 cells using trypsin-EDTA, wash twice with phosphate-buffered saline (PBS), and resuspend in a 1:1 mixture of PBS and Matrigel to a final concentration of 5×10⁶ cells/100 µL. Subcutaneously inject 100 µL of cell suspension into the right flank of 6-8 week old BALB/c nude mice using a 27-gauge needle. Monitor animals daily for general health and tumor development. [2]

  • Randomization and Dosing: Ten days post-inoculation, when tumors reach a palpable size (approximately 50-100 mm³), randomize mice into control and treatment groups (typically n=6-10 per group) using a stratified randomization method based on tumor volume to ensure equivalent starting means. Administer this compound or vehicle control according to the predetermined dosing schedule. While the exact dosage for ESCC models wasn't specified in the available literature, dosage ranging from 25-100 mg/kg administered via intraperitoneal injection or oral gavage 3-5 times per week has demonstrated efficacy in comparable xenograft studies. [2]

Endpoint Analysis and Assessment
  • Tumor Volume Monitoring: Measure tumor dimensions two to three times weekly using digital calipers. Calculate tumor volume using the formula: V = (L × W²)/2, where L is the longest diameter and W is the perpendicular shorter diameter. Record body weights simultaneously to monitor treatment-related toxicity. [2]

  • Molecular Analysis: Process tumor tissues to validate mechanism of action. Perform western blotting for acetylated α-tubulin (direct target engagement marker), cleaved caspase-3 (apoptosis marker), and proteins in the PI3K/AKT/mTOR pathway. Analyze miR-30d expression levels using quantitative RT-PCR to confirm upstream epigenetic effects as described in the ESCC mechanism studies. [2]

Molecular Mechanisms and Signaling Pathways

HDAC6 Inhibition and Downstream Effects

This compound exerts its antitumor effects through multimodal mechanisms that converge on critical cellular processes. The primary mechanism involves direct inhibition of HDAC6, leading to increased acetylation of α-tubulin and subsequent disruption of microtubule-dependent transport processes. This disruption affects protein trafficking and aggresome formation, particularly in heavily protein-producing cancer cells. Additionally, HDAC6 inhibition modulates heat shock protein 90 (HSP90) function through acetylation, leading to impaired stabilization of oncogenic client proteins and ultimately their proteasomal degradation. [2] [1]

The epigenetic effects of this compound extend beyond cytoplasmic targets to influence nuclear histone acetylation patterns. Treatment with this compound increases acetylation of histone H3 at lysine 9 (Ac-H3K9) and histone H4 at lysine 8 (Ac-H4K8), chromatin modifications associated with transcriptional activation. These changes promote expression of specific tumor suppressor microRNAs, most notably miR-30d, which directly targets the 3' untranslated region of PIK3R2 mRNA, encoding the regulatory subunit p85β of PI3K. This epigenetic regulation constitutes a crucial mechanism for this compound's inhibition of the oncogenic PI3K/AKT/mTOR signaling axis. [2]

Table 2: Key Molecular Changes Following this compound Treatment in Cancer Models

Affected Pathway/Process Molecular Changes Functional Consequences Validation Methods
HDAC6 Direct Targets Increased acetylated α-tubulin; Acetylated HSP90 Disrupted protein trafficking; Proteasome-mediated degradation of oncoproteins Western blotting; Immunofluorescence
Apoptosis Regulation Increased: Bax, Bim, cleaved caspase-3/9, cleaved PARP; Decreased: Bcl-2 Activation of both intrinsic and extrinsic apoptosis pathways Western blotting; Annexin V staining by flow cytometry
Cell Cycle Control G2/M phase arrest; Decreased: survivin, CDC2, cyclin A2; Increased: p21, P-p53 Cell cycle arrest at G2/M checkpoint Flow cytometry for DNA content; Western blotting
PI3K/AKT/mTOR Signaling Decreased: PI3K, P-AKT (S473), P-mTOR, P-ERK1/2; Increased: Rag C Inhibition of pro-survival signaling pathways Western blotting; Kinase activity assays
Epigenetic Regulation Increased: Ac-H3K9, Ac-H4K8, miR-30d; Decreased: PIK3R2 Altered gene expression profiling Chromatin immunoprecipitation; miRNA sequencing; RT-qPCR
Pathway Visualization and Experimental Workflow

The intricate molecular mechanisms of this compound can be effectively visualized through signaling pathway diagrams and experimental workflows generated using Graphviz. The following DOT language scripts create clear, color-coded representations of these complex biological relationships, adhering to the specified formatting and color constraints.

Ricolinostat_Mechanism cluster_pathway PI3K/AKT/mTOR Pathway This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits AcTubulin AcTubulin This compound->AcTubulin Increases miR30d miR30d This compound->miR30d Upregulates Apoptosis Apoptosis This compound->Apoptosis Induces CellCycleArrest CellCycleArrest This compound->CellCycleArrest Causes HDAC6->AcTubulin Deacetylates PIK3R2 PIK3R2 miR30d->PIK3R2 Targets PI3K PI3K PIK3R2->PI3K Regulates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates

Diagram 1: Molecular Mechanism of this compound in Cancer Cells. This diagram illustrates HDAC6 inhibition and downstream effects including miR-30d upregulation, PI3K/AKT/mTOR pathway suppression, and induction of apoptosis and cell cycle arrest.

Combination Therapy Strategies

Rationale and Evidence-Based Combinations

Synergistic approaches with this compound have demonstrated enhanced efficacy across multiple cancer models, providing compelling rationale for combination regimens in xenograft studies. The molecular basis for these synergies often involves complementary mechanisms that simultaneously target multiple vulnerabilities in cancer cells. Particularly notable is the combination with WEE1 inhibitor adavosertib in TP53-mutated head and neck squamous cell carcinoma models, where this compound enhanced adavosertib-induced mitotic catastrophe. This combination suppressed checkpoint kinase 1 (Chk1) phosphorylation at Ser345 and reduced cyclin-dependent kinase 1 (CDK1) phosphorylation at Tyr15, forcing premature mitotic entry and significantly increasing DNA double-strand breaks marked by γ-H2A.X. [5]

In B-cell lymphoma models, this compound demonstrated strong synergy with ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. Gene expression profiling of this compound-resistant lymphoma cells revealed compensatory upregulation of BTK pathway components, including FYN and IKZF2, along with downregulation of the negative BTK regulator SH3BP5. This pathway dependency provided the rationale for combination therapy, which showed enhanced antitumor activity in both cell line models and primary patient samples, including chronic lymphocytic leukemia, lymphoplasmacytic lymphoma, and marginal zone lymphoma. The combination was further validated in a DLBCL xenograft model, demonstrating superior tumor growth inhibition compared to either agent alone. [4]

Combination Therapy Protocol

The following workflow outlines a standardized approach for evaluating this compound combination therapies in xenograft models:

Combination_Workflow Start TP53-mutated HNSCC Cell Lines InVitro In Vitro Screening Cell Viability Assays Start->InVitro Synergy Synergy Analysis Chou-Talalay Method InVitro->Synergy Mechanism Mechanistic Studies Time-lapse imaging Western blotting Synergy->Mechanism Xenograft In Vivo Validation Mouse xenograft models Mechanism->Xenograft Analysis Tumor Analysis γ-H2A.X, Histopathology Xenograft->Analysis

Diagram 2: Experimental Workflow for Evaluating this compound Combination Therapies. This diagram outlines the stepwise approach from in vitro screening to in vivo validation of combination regimens.

Research Applications and Translational Implications

The comprehensive data from this compound xenograft studies provides valuable insights for translational research and clinical development strategy. The consistent observation of tumor growth inhibition across diverse cancer types, coupled with its favorable toxicity profile, supports continued investigation of this HDAC6-selective inhibitor. Particularly promising is the enhanced efficacy observed in combination regimens, which mirrors clinical experience with other targeted therapies where combination approaches often yield superior outcomes compared to monotherapy.

For researchers designing xenograft studies, several critical considerations emerge from these collective findings. First, proper biomarker stratification - including HDAC6 expression levels, TP53 mutation status, and PI3K pathway activation - may help identify responsive models and enhance experimental outcomes. Second, the timing and sequencing of combination therapies requires empirical determination, as pharmacodynamic interactions can significantly influence treatment efficacy. Finally, researchers should incorporate comprehensive molecular analyses into their study designs to not only assess efficacy but also elucidate mechanisms of response and resistance, thereby contributing to the rational design of subsequent clinical trials.

References

Author: Smolecule Technical Support Team. Date: February 2026

Combination Regimen Recommended Phase 2 Dose (RP2D) of Ricolinostat Dosing Schedule (21 or 28-Day Cycle) Key Clinical Trial Identifier / Reference
Bortezomib + Dexamethasone 160 mg, taken once daily (QD) Days 1–5 and 8–12 of a 21-day cycle [1] [2] ACY-100 Trial [1]
Lenalidomide + Dexamethasone 160 mg, taken once daily (QD) Days 1–21 of a 28-day cycle [2] [3] ACE-MM-101 Trial [2]
Pomalidomide + Dexamethasone 160 mg, taken once daily (QD) Days 1–21 of a 28-day cycle [2] ACE-MM-102 Trial [2]

Rationale for RP2D Determination and Key Findings

The RP2D for this compound was determined through Phase 1/2 trials that evaluated safety, tolerability, and preliminary efficacy.

  • RP2D Selection Rationale: The RP2D of 160 mg QD was consistently selected over a higher 160 mg twice-daily (BID) regimen. While the BID dosing showed some activity, it was associated with a higher incidence of dose-limiting toxicities, particularly diarrhea and fatigue, leading to more frequent dose reductions [1] [2]. The once-daily schedule provided a better balance of efficacy and tolerability.
  • Reduced Toxicity Profile: A key finding across studies was that the selective inhibition of HDAC6 by this compound resulted in a more favorable safety profile compared to non-selective HDAC inhibitors. Combination therapies showed less severe hematologic, gastrointestinal, and constitutional toxicities [1].
  • Pharmacodynamic Evidence: The RP2D was supported by pharmacodynamic data, which confirmed that at the 160 mg dose, this compound achieved dose-dependent increases in acetylated tubulin in peripheral blood cells. This demonstrates successful target engagement of HDAC6 without significantly affecting histone acetylation [1] [2].
  • Efficacy in Refractory Patients: The combination therapies showed promising activity in patient populations with limited treatment options. For instance, in the bortezomib-dexamethasone combination, an overall response rate (ORR) of 37% was observed in the RP2D cohort, including a 14% response rate in patients who were refractory to bortezomib [1].

Clinical Trial Outcome in Diabetic Neuropathy

It is important to note that a Phase 2 trial investigating this compound (120 mg/day) for the treatment of painful diabetic peripheral neuropathy (DPN) did not meet its primary endpoint. In this 12-week, randomized, placebo-controlled study, this compound was not superior to placebo in reducing neuropathic pain, and its development for this indication was not supported [4].

Experimental Protocol Overview

The following diagram illustrates the general structure of a Phase 1/2 trial design used to establish the RP2D, integrating both dose escalation and expansion phases.

Start Start Phase 1a: Single-Agent Dose Escalation Phase 1a: Single-Agent Dose Escalation Start->Phase 1a: Single-Agent Dose Escalation Primary Goal: Assess Safety & PK End End Phase 1b: Combination Dose Escalation Phase 1b: Combination Dose Escalation Phase 1a: Single-Agent Dose Escalation->Phase 1b: Combination Dose Escalation Identify Tolerated Dose Range Determine MTD / RP2D Candidate Determine MTD / RP2D Candidate Phase 1b: Combination Dose Escalation->Determine MTD / RP2D Candidate 3+3 Design Guided Dose Expansion Cohort(s) Dose Expansion Cohort(s) Determine MTD / RP2D Candidate->Dose Expansion Cohort(s) Further Evaluate Safety & Preliminary Efficacy Final RP2D Established Final RP2D Established Dose Expansion Cohort(s)->Final RP2D Established Based on Integrated Safety, Efficacy, and PK/PD Data Final RP2D Established->End

Methodology for RP2D Determination

The provided clinical trials followed a multi-part, open-label design to establish the RP2D [1] [3].

  • Patient Population: The studies enrolled adults with relapsed or refractory multiple myeloma who had received at least two prior lines of therapy. Key inclusion criteria included measurable disease, adequate bone marrow and organ function, and a Karnofsky Performance Status of ≥70 [1] [3].
  • Dosing Schedule: this compound was administered orally on days 1–5 and 8–12 of each 21-day cycle (when combined with bortezomib) or on days 1–21 of a 28-day cycle (when combined with immunomodulatory agents) [1] [2].
  • Dose-Limiting Toxicity (DLT) Assessment: The Maximum Tolerated Dose (MTD) was defined as the highest dose at which fewer than one-third of patients experienced a DLT during the first treatment cycle. DLTs were typically grade 3 or higher non-hematologic or grade 4 hematologic toxicities as defined by standardized criteria like CTCAE [1].
  • Dose Escalation Design: A standard "3+3" design was used. Cohorts of 3-6 patients were enrolled at each dose level. Escalation proceeded until the MTD was identified, and the dose level below the MTD was generally declared the RP2D [1] [5].
  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood samples were collected to analyze this compound exposure and its effect on biomarkers, primarily acetylated α-tubulin in peripheral blood mononuclear cells, to confirm HDAC6 target engagement [1] [2].
  • Efficacy Evaluation: Treatment response was assessed using the International Myeloma Working Group (IMWG) criteria, which evaluate parameters like serum and urine M-protein levels to determine overall response rate (ORR) [1].

HDAC6 Inhibition in Multiple Myeloma Pathway

The mechanistic rationale for combining this compound with proteasome inhibitors like bortezomib is based on dual inhibition of protein degradation pathways, as illustrated below.

High Protein Load\nin Myeloma Cell High Protein Load in Myeloma Cell Proteasome Inhibition\n(e.g., Bortezomib) Proteasome Inhibition (e.g., Bortezomib) High Protein Load\nin Myeloma Cell->Proteasome Inhibition\n(e.g., Bortezomib) Accumulation of Ubiquitinated Proteins Aggresome/Autophagy Pathway\nActivation Aggresome/Autophagy Pathway Activation Proteasome Inhibition\n(e.g., Bortezomib)->Aggresome/Autophagy Pathway\nActivation Compensatory Mechanism Synergistic Cell Death Synergistic Cell Death Proteasome Inhibition\n(e.g., Bortezomib)->Synergistic Cell Death HDAC6 Inhibition\n(this compound) HDAC6 Inhibition (this compound) Aggresome/Autophagy Pathway\nActivation->HDAC6 Inhibition\n(this compound) HDAC6 mediates trafficking to aggresome Cell Survival &\nTherapeutic Resistance Cell Survival & Therapeutic Resistance Aggresome/Autophagy Pathway\nActivation->Cell Survival &\nTherapeutic Resistance HDAC6 Inhibition\n(this compound)->Synergistic Cell Death Dual Inhibition creates irreparable proteotoxic stress

References

Comprehensive Application Notes and Protocols: Pharmacokinetics of Ricolinostat Coadministration with Bortezomib and Lenalidomide in Multiple Myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Histone deacetylase 6 (HDAC6) plays a critical role in multiple myeloma pathology by regulating the aggresome/autophagy pathway, an alternative protein degradation mechanism that becomes activated in response to proteasome inhibition. Ricolinostat (ACY-1215) represents the first selective oral HDAC6 inhibitor studied clinically, designed to synergize with proteasome inhibitors and immunomodulatory drugs while minimizing the class I HDAC-mediated toxicities associated with non-selective HDAC inhibitors. The pharmacological rationale for combination therapy stems from HDAC6's function in mediating resistance to proteasome inhibition through its role in trafficking ubiquitinated misfolded proteins to aggresomes for autophagy-dependent degradation. By selectively inhibiting HDAC6, this compound impairs this compensatory pathway, leading to increased accumulation of polyubiquitinated proteins and enhanced endoplasmic reticulum stress when combined with proteasome inhibitors like bortezomib.

The therapeutic strategy of combining this compound with established multiple myeloma regimens leverages complementary mechanisms of action to overcome resistance while maintaining favorable tolerability profiles. Preclinical models demonstrate that this compound synergizes with both bortezomib and lenalidomide through distinct but potentially complementary mechanisms, providing a strong rationale for clinical investigation of these combinations in relapsed/refractory multiple myeloma. This document provides comprehensive application notes and experimental protocols for investigating the pharmacokinetic and pharmacodynamic properties of this compound when coadministered with bortezomib or lenalidomide, supporting optimal clinical development of these promising therapeutic combinations.

Pharmacokinetic and Pharmacodynamic Profile of this compound in Combination Therapy

Key Pharmacokinetic Parameters and Drug Interaction Profile

This compound demonstrates favorable pharmacokinetic properties when administered in combination with either bortezomib or lenalidomide, with no clinically significant drug-drug interactions observed in clinical trials. The pharmacokinetic profile remains consistent whether this compound is administered as monotherapy or in combination regimens, suggesting that coadministration with bortezomib or lenalidomide does not substantially alter its absorption, distribution, metabolism, or excretion patterns.

Table 1: Pharmacokinetic Parameters of this compound in Combination Therapy

Parameter Bortezomib Combination Lenalidomide Combination Clinical Significance
Cmax at ≥80 mg ≥1 µM ≥0.5 µM Exceeds preclinical efficacy thresholds
Tmax Not specified Not specified Rapid absorption
Effect of Coadministration No significant PK alteration No significant PK alteration Supports fixed-dose combination
Key Metabolites Not characterized Not characterized No active metabolites identified
Elimination Half-life Not fully characterized Not fully characterized Supports BID dosing

Data from clinical studies indicate that maximum blood concentrations of this compound reach pharmacologically relevant levels at doses ≥80 mg, with concentrations of ≥1 µM achieved in combination with bortezomib and ≥0.5 µM in combination with lenalidomide. These concentrations exceed those associated with anti-myeloma activity in preclinical models, providing pharmacological validation of the dosing regimens used in clinical trials. Importantly, population pharmacokinetic analyses have confirmed that the pharmacokinetics of this compound are not significantly affected by coadministration with either bortezomib or lenalidomide, supporting the development of fixed-dose combination regimens without requirement for dose adjustment [1] [2] [3].

Pharmacodynamic Biomarkers and Target Engagement

Pharmacodynamic assessments in clinical trials have consistently demonstrated that this compound achieves dose-dependent inhibition of HDAC6 while maintaining selectivity over class I HDACs at clinically relevant doses. The primary biomarker for HDAC6 engagement is acetylated α-tubulin, which shows measurable increases in peripheral blood lymphocytes following this compound administration. This biomarker demonstrates clear dose-response relationships, with doses ≥80 mg producing greater than 2-fold increases in acetylated tubulin levels.

Table 2: Pharmacodynamic Markers of this compound Activity

Biomarker Target Engagement Dose Response Selectivity Index
Acetylated Tubulin HDAC6 inhibition >2x increase at ≥80 mg Primary PD marker
Acetylated Histones Class I HDAC inhibition Minimal increase High HDAC6 selectivity
Ubiquitinated Proteins Aggresome pathway disruption Accumulation in tumor cells Combination effect with PIs

The selectivity profile of this compound represents a significant advantage over non-selective HDAC inhibitors, as demonstrated by minimal increases in acetylated histone levels across the dose ranges studied clinically. This selective inhibition correlates with the observed improved tolerability profile of this compound combinations compared to combinations with non-selective HDAC inhibitors, which are associated with substantial hematologic, gastrointestinal, and constitutional toxicities. The pharmacodynamic effects of this compound on both acetylated tubulin and histones appear consistent whether administered as monotherapy or in combination with bortezomib or lenalidomide, supporting the mechanistic integrity of this compound's action in combination regimens [1] [2] [3].

Clinical Dosing Protocols and Toxicity Management

Recommended Dosing Regimens and Schedules

Optimal dosing regimens for this compound in combination therapy have been established through phase 1b/2 clinical trials, with distinct recommendations for combination with bortezomib versus lenalidomide. The recommended phase 2 dose for this compound in combination with bortezomib and dexamethasone is 160 mg daily, administered on days 1-5 and 8-12 of each 21-day cycle. For combination with lenalidomide and dexamethasone, the recommended dose is 160 mg once daily on days 1-21 of a 28-day cycle, though alternative schedules including 160 mg twice daily have also been explored.

Table 3: Recommended Dosing Regimens for this compound Combinations

Combination Therapy This compound Dose Schedule Cycle Length Partner Drug Dosing
Bortezomib + Dexamethasone 160 mg daily Days 1-5, 8-12 21 days Bortezomib 1.3 mg/m² days 1,4,8,11; Dex 20mg days 1,2,4,5,8,9,11,12
Lenalidomide + Dexamethasone 160 mg daily Days 1-21 28 days Lenalidomide 25mg days 1-21; Dex 40mg weekly
Bortezomib Refractory Patients 160 mg daily Days 1-5, 8-12 21 days Standard bortezomib dosing

The dose escalation studies followed a standard 3+3 design, exploring this compound doses ranging from 40 mg daily to 160 mg twice daily in combination with full doses of the partner drugs. For bortezomib combinations, the initial cohort received this compound 40 mg daily with bortezomib 1.0 mg/m², with subsequent cohorts advancing to the standard bortezomib dose of 1.3 mg/m². The maximum administered dose was 160 mg twice daily in combination with both bortezomib and lenalidomide; however, the recommended phase 2 doses were established at lower levels based on tolerability and pharmacodynamic activity [1] [4] [2].

Dose-Limiting Toxicities and Management Strategies

The safety profile of this compound combinations is characterized by predominantly grade 1-2 adverse events, with a notably reduced burden of hematologic, gastrointestinal, and constitutional toxicities compared to those reported with non-selective HDAC inhibitors. The most common adverse events across combination therapies include diarrhea, fatigue, anemia, nausea, thrombocytopenia, and increased creatinine, with only diarrhea demonstrating a clear relationship to this compound dose.

Dose-limiting toxicities have been observed at higher dose levels, particularly with the 160 mg twice daily schedule. In combination with bortezomib and dexamethasone, dose-limiting diarrhea was observed in the expansion cohort at 160 mg twice daily, leading to establishment of the 160 mg daily dose as the recommended phase 2 dose. Similarly, in combination with lenalidomide and dexamethasone, dose-limiting toxicities at 160 mg twice daily included grade 3 syncope and grade 3 myalgia. These findings support the dose-dependent toxicity profile of this compound and highlight the importance of adherence to recommended dosing schedules.

Proactive management of gastrointestinal toxicities, particularly diarrhea, is recommended through patient education, dietary modifications, and prompt initiation of antidiarrheal medications as needed. Regular monitoring of blood counts, renal function, and electrolytes allows for early detection and management of hematologic and metabolic abnormalities. The generally manageable safety profile of this compound combinations facilitates administration in the outpatient setting, supporting treatment continuity and quality of life [1] [4] [2].

Experimental Methodology for Pharmacokinetic and Pharmacodynamic Analysis

Protocol for Pharmacokinetic Sampling and Analysis

Comprehensive pharmacokinetic assessment of this compound in combination therapy requires carefully timed blood collection and validated analytical methods to accurately characterize drug exposure and potential interactions. The following protocol outlines standardized procedures for pharmacokinetic sampling in clinical studies of this compound combination therapies:

  • Blood Collection Timeline: Collect peripheral blood samples at predetermined timepoints relative to this compound administration: pre-dose (0h), and 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose. During combination therapy, collect additional samples coinciding with peak concentrations of companion drugs (bortezomib or lenalidomide) to assess potential interaction effects.

  • Sample Processing: Draw blood into K2EDTA tubes and invert gently 8-10 times for mixing. Centrifuge samples at 1500 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer the plasma supernatant to polypropylene cryovials and store immediately at -80°C until analysis.

  • Bioanalytical Method: Quantify this compound concentrations using validated LC-MS/MS methods with stable isotope-labeled internal standards. The analytical method should demonstrate linearity across the expected concentration range (1-1000 ng/mL), with inter- and intra-assay precision <15% and accuracy within ±15% of nominal values.

  • Pharmacokinetic Analysis: Calculate key parameters using non-compartmental methods with validated software (e.g., WinNonlin): maximum concentration (C~max~), time to maximum concentration (T~max~), area under the concentration-time curve (AUC~0-t~ and AUC~0-∞~), elimination half-life (t~1/2~), apparent clearance (CL/F), and apparent volume of distribution (V~z~/F).

This standardized protocol ensures consistent and comparable pharmacokinetic data across studies, facilitating robust assessment of this compound's pharmacokinetic profile in combination regimens [1] [2].

Protocol for Pharmacodynamic Biomarker Assessment

Pharmacodynamic evaluation of HDAC6 inhibition is essential for confirming target engagement and establishing pharmacologically active doses in clinical trials. The following protocol details the assessment of acetylated tubulin as a primary biomarker of HDAC6 inhibition:

  • Sample Collection: Collect peripheral blood samples in sodium heparin tubes pre-dose and at multiple timepoints post-dose (2, 4, 8, and 24 hours) during cycle 1 day 1 and cycle 1 day 15 to assess both acute and sustained HDAC6 inhibition.

  • Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) using Ficoll density gradient centrifugation within 2 hours of collection. Wash cells twice with cold phosphate-buffered saline and count viable cells using trypan blue exclusion.

  • Protein Extraction and Western Blot: Lyse PBMCs in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using BCA assay, separate 20-30 μg protein by SDS-PAGE, and transfer to PVDF membranes. Probe with antibodies against acetylated α-tubulin (primary PD marker) and acetylated histone H3 (selectivity marker), followed by appropriate HRP-conjugated secondary antibodies.

  • Quantification and Analysis: Detect bands using enhanced chemiluminescence and quantify by densitometry. Normalize acetylated tubulin signals to total tubulin and express as fold-change from pre-dose levels. Establish a pharmacodynamic response threshold as ≥2-fold increase in acetylated tubulin with minimal change in acetylated histones, indicating selective HDAC6 inhibition.

This pharmacodynamic protocol provides robust assessment of HDAC6 target engagement and selectivity, supporting dose selection and schedule optimization for this compound combination therapies [1] [2] [3].

Pathway Diagrams and Experimental Workflows

Pharmacological Mechanisms of this compound Combination Therapy

The following diagram illustrates the key molecular mechanisms underlying the synergistic activity of this compound in combination with bortezomib or lenalidomide in multiple myeloma treatment:

G ProteasomeInhibition Proteasome Inhibition (Bortezomib) AggresomePathway Aggresome/Autophagy Pathway Activation ProteasomeInhibition->AggresomePathway Compensatory Activation ProteinAccumulation Ubiquitinated Protein Accumulation ProteasomeInhibition->ProteinAccumulation AggresomePathway->ProteinAccumulation Rescue Pathway HDAC6Inhibition HDAC6 Inhibition (this compound) HDAC6Inhibition->AggresomePathway Disruption HDAC6Inhibition->ProteinAccumulation IRF4Downregulation IRF4/MYC Downregulation HDAC6Inhibition->IRF4Downregulation Potentiation ERStress Endoplasmic Reticulum Stress ProteinAccumulation->ERStress Apoptosis Myeloma Cell Apoptosis ERStress->Apoptosis IMiDMechanism Immunomodulatory Action (Lenalidomide) IKZF1Degradation IKZF1/IKFZ3 Degradation IMiDMechanism->IKZF1Degradation IKZF1Degradation->IRF4Downregulation IRF4Downregulation->Apoptosis

Diagram 1: Molecular mechanisms of this compound combination therapy. This compound selectively inhibits HDAC6, disrupting the aggresome/autophagy pathway activated in response to proteasome inhibition by bortezomib. This leads to accumulation of ubiquitinated proteins, increased ER stress, and enhanced apoptosis. Simultaneously, this compound potentiates lenalidomide's effects on IRF4 and MYC downregulation through complementary mechanisms.

Experimental Workflow for Pharmacokinetic/Pharmacodynamic Analysis

The following diagram outlines the integrated workflow for simultaneous pharmacokinetic and pharmacodynamic assessment in this compound combination therapy studies:

G StudyInitiation Study Initiation This compound + Combination Drug BloodCollection Timed Blood Collection (Pre-dose to 24h post-dose) StudyInitiation->BloodCollection SampleProcessing Sample Processing Centrifugation & Aliquot BloodCollection->SampleProcessing PKAnalysis Pharmacokinetic Analysis Plasma - LC-MS/MS SampleProcessing->PKAnalysis PDAnalysis Pharmacodynamic Analysis PBMCs - Western Blot SampleProcessing->PDAnalysis PKParameters PK Parameters: Cmax, Tmax, AUC, t½ PKAnalysis->PKParameters PDBiomarkers PD Biomarkers: Ac-Tubulin, Ac-Histone PDAnalysis->PDBiomarkers DataIntegration Integrated PK/PD Analysis Exposure-Response Relationship PKParameters->DataIntegration PDBiomarkers->DataIntegration DoseOptimization Dose Optimization & Schedule Refinement DataIntegration->DoseOptimization

Diagram 2: Integrated PK/PD analysis workflow. The schematic illustrates the comprehensive approach for simultaneous assessment of this compound pharmacokinetics and pharmacodynamics in combination therapy studies, from sample collection through data integration and dose optimization.

Conclusion

The comprehensive data presented in these application notes support the continued clinical development of this compound in combination with both bortezomib and lenalidomide for the treatment of multiple myeloma. The favorable pharmacokinetic profile of this compound, characterized by predictable exposure and absence of clinically significant drug-drug interactions, facilitates combination with established anti-myeloma agents without requirement for dose adjustment. The pharmacodynamic evidence of selective HDAC6 inhibition at clinically achievable doses provides mechanistic validation of the therapeutic approach, while the manageable safety profile represents a significant advantage over non-selective HDAC inhibitors.

The recommended dosing regimens of this compound 160 mg daily with bortezomib/dexamethasone and 160 mg daily with lenalidomide/dexamethasone demonstrate promising activity in relapsed/refractory multiple myeloma, including in patients refractory to the companion drugs. The standardized experimental methodologies for pharmacokinetic and pharmacodynamic assessment provide robust tools for further clinical investigation of these combinations. As the multiple myeloma treatment landscape continues to evolve, selective HDAC6 inhibition with this compound represents a promising strategy for enhancing the efficacy of established regimens while maintaining favorable tolerability profiles, potentially addressing the critical need for effective therapies in refractory disease settings.

References

Ricolinostat pharmacodynamic analysis acetylated tubulin measurement

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Acetylated Tubulin Measurement

The following section details the standard methodologies used in preclinical studies to assess the pharmacodynamic effects of Ricolinostat.

Cell-Based In Vitro Assays

Key Steps:

  • Cell Treatment: Treat target cells (e.g., cancer cell lines such as lymphoma, multiple myeloma, or esophageal squamous cell carcinoma) with varying concentrations of this compound. Typical doses used in research range from low micromolar levels (e.g., 2.5 µM) to higher doses (e.g., 30 µM) for 24 to 48 hours [1] [2] [3].
  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease and deacetylase inhibitors to preserve post-translational modifications.
  • Western Blot Analysis:
    • Separate proteins via SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with specific antibodies:
      • Primary Antibodies: Anti-acetyl-α-tubulin (to measure HDAC6 inhibition) and anti-acetylated lysine (for a broader view). Anti-acetyl-histone H3 antibodies are often used in parallel to confirm HDAC6 selectivity [3].
      • Loading Controls: Anti-β-actin or total α-tubulin.
    • Detect signals using chemiluminescence and perform densitometry for quantification.

Supporting Techniques:

  • Flow Cytometry: For a quantitative, high-throughput assessment. Fixed and permeabilized cells are stained with fluorescently conjugated anti-acetyl-α-tubulin antibody and analyzed. This method allows for the evaluation of acetylation levels in a population of cells [3].
In Vivo & Clinical Pharmacodynamic Analysis

Clinical trials have successfully translated these methods to measure HDAC6 target engagement in patients.

  • Sample Type: Peripheral blood lymphocytes (PBLs) are a readily accessible surrogate tissue [4].
  • Methodology: The primary technique used is Western blotting, as described above, applied to protein lysates from patient PBLs collected before and after treatment.
  • Key Finding: A pivotal phase 1/2 trial in multiple myeloma patients demonstrated a dose-dependent increase in acetylated tubulin in PBLs following this compound administration, confirming the drug's in vivo bioactivity [4].

Summary of Quantitative Pharmacodynamic Data

The table below summarizes key quantitative findings on acetylated tubulin from multiple studies.

Study Model This compound Dose & Duration Key PD Findings (Acetylated Tubulin) Measurement Technique
Multiple Myeloma Patients (Phase 1/2 Trial) [4] 160 mg daily (Days 1-5, 8-12 of 21-day cycle) Dose-dependent increase in PBLs Western Blot
Lymphoma Cell Lines [2] [3] 0.01 - 100 µM for 24-72 hours Significant induction; synergy with bendamustine Western Blot, Flow Cytometry
Esophageal Squamous Cell Carcinoma (ESCC) [1] 5 - 40 µM for 24-48 hours Increased acetylation; reduced PI3K/AKT/mTOR signaling Western Blot

This compound Mechanism and Signaling Pathways

This compound's effects extend beyond tubulin acetylation. The diagram below integrates HDAC6 inhibition with its downstream consequences on multiple cellular pathways, as identified in the research.

G cluster_primary Primary HDAC6 Inhibition cluster_downstream Downstream Consequences This compound This compound HDAC6 HDAC6 This compound->HDAC6 AcTubulin Acetylated α-Tubulin ↑ HDAC6->AcTubulin Deacetylation Blocked cMycDeg c-Myc Degradation (via Hyperacetylation) HDAC6->cMycDeg miR30d miR-30d Expression ↑ HDAC6->miR30d ProtAgg Aggresome/Autophagy Pathway Disrupted HDAC6->ProtAgg MicroStab Microtubule Stabilization AcTubulin->MicroStab Apoptosis Apoptosis ↑ MicroStab->Apoptosis cMycDeg->Apoptosis PIK3R2 PIK3R2 (PI3K) ↓ miR30d->PIK3R2 Targets PIK3R2->Apoptosis PI3K/AKT/mTOR Pathway Inhibited ProtAgg->Apoptosis ER Stress ↑

The diagram illustrates that this compound's anti-tumor effects are multi-faceted. Key downstream events supported by the literature include:

  • c-Myc Degradation: In breast cancer models, HDAC6 inhibition by this compound induces hyperacetylation of the oncoprotein c-Myc, leading to its proteasomal degradation [5].
  • miR-30d/PI3K/AKT/mTOR Pathway: In ESCC, this compound upregulates microRNA-30d, which directly targets and suppresses PIK3R2 (a regulatory subunit of PI3K), thereby inhibiting the pro-survival PI3K/AKT/mTOR pathway [1].
  • Aggresome Pathway Disruption: HDAC6 is crucial for clearing misfolded proteins via the aggresome-autophagy pathway. Inhibiting HDAC6 with this compound disrupts this process, leading to proteotoxic stress and apoptosis, an effect that synergizes with proteasome inhibitors like bortezomib [4] [6].

Key Takeaways for Researchers

  • Acetylated α-Tubulin as a Robust Biomarker: Measurement of acetylated α-tubulin is a validated and essential method for demonstrating HDAC6 target engagement by this compound in both preclinical and clinical settings.
  • Confirming Selectivity: Always compare acetylated tubulin levels with acetylated histone levels in your experiments to confirm the selective nature of HDAC6 inhibition.
  • Leverage Multiple Techniques: While Western blotting is the cornerstone, flow cytometry offers a powerful complementary approach for quantitative analysis in cell-based screens.
  • Complex Mechanism of Action: The pharmacodynamic profile of this compound confirms that its efficacy stems not only from cytoskeletal modulation but also from the disruption of critical oncogenic signaling and protein homeostasis pathways.

References

managing Ricolinostat dose limiting diarrhea toxicity

Author: Smolecule Technical Support Team. Date: February 2026

FAQ & Troubleshooting Guide

Q1: What is the dose-limiting toxicity of Ricolinostat, and at what dose does it occur? A: The dose-limiting toxicity (DLT) observed with this compound is diarrhea. This was identified during a phase 1/2 clinical trial in patients with relapsed or refractory multiple myeloma. The DLT specifically occurred in an expansion cohort at a dosage of 160 mg taken twice daily in combination with bortezomib and dexamethasone [1] [2].

Q2: What is the recommended strategy to manage this compound-induced diarrhea? A: The primary and most effective strategy is dose reduction. The clinical trial established that reducing the this compound dose to 160 mg once daily in the same combination regimen was well-tolerated and resulted in a significantly improved safety profile [1] [2]. This dose was designated as the recommended phase 2 dose.

Q3: How does the toxicity profile of selective HDAC6 inhibition compare to non-selective HDAC inhibitors? A: The selective inhibition of HDAC6 with this compound appears to offer a better toxicity profile. At the recommended dose of 160 mg daily, the combination therapy demonstrated "less severe hematologic, gastrointestinal, and constitutional toxicities" compared to published data on non-selective HDAC inhibitors [1] [2]. This suggests that targeting HDAC6 specifically can maintain efficacy while reducing off-target effects.

Q4: Are there any experimental protocols to monitor HDAC6 inhibition in vivo? A: Yes, the clinical trial included a pharmacodynamic assessment to confirm target engagement. The method involved:

  • Sample Type: Peripheral blood lymphocytes collected from patients during therapy.
  • Analysis Technique: Measurement of acetylated tubulin levels via Western blot or other immunoassays.
  • Result: The study reported a dose-dependent increase in acetylated tubulin, serving as a direct biomarker of HDAC6 inhibition [2]. This protocol can be adapted for preclinical studies to verify that this compound is effectively hitting its target.

Clinical Data Summary

The table below summarizes the key quantitative findings from the clinical trial that inform the management of diarrhea toxicity [1] [2].

This compound Dose Dosing Schedule Key Safety Findings Efficacy (Overall Response Rate) Recommended Phase 2 Dose
160 mg Twice Daily Dose-limiting diarrhea observed in the expansion cohort. Data not separately specified for this cohort. No
160 mg Once Daily Well-tolerated, with a manageable toxicity profile. 37% (in patients receiving ≥160 mg daily) Yes

Experimental Workflow for Dose Optimization

The following diagram illustrates the logical process and key decision points from the clinical trial that led to the optimized dosing strategy for managing toxicity.

Start Start this compound + Bortezomib + Dexamethasone DoseBID Dose: 160 mg Twice Daily Start->DoseBID DLT Dose-Limiting Toxicity (Diarrhea) Observed DoseBID->DLT Decision Dose Reduction Decision DLT->Decision DoseQD Dose: 160 mg Once Daily Decision->DoseQD Implemented Outcome Improved Tolerability Recommended Phase 2 Dose DoseQD->Outcome

General Management Strategies for Chemotherapy-Induced Diarrhea

While the search results focus on dose modification, general supportive care is also crucial in a clinical or preclinical setting.

  • Proactive Monitoring: Closely track the frequency and consistency of stools in subjects receiving this compound, especially during the first cycles of therapy or after any dose increase.
  • Standard Supportive Care: Implement standard protocols for managing treatment-related diarrhea, which may include loperamide, fluid replacement, and dietary adjustments.
  • Dose Hold and Re-challenge: For moderate-to-severe cases, consider temporarily holding the this compound dose until symptoms resolve to a lower grade, then re-initiating at the reduced dose.

References

Ricolinostat acquired drug resistance mechanisms lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Acquired Resistance to Ricolinostat

Based on a key study that developed a resistant lymphoma cell line, the primary mechanism of acquired resistance involves compensatory activation of alternative survival pathways, particularly the B-cell receptor (BCR) signaling pathway [1] [2].

The table below summarizes the major molecular changes identified in this compound-resistant diffuse large B-cell lymphoma (DLBCL) cells [1]:

Molecular Alteration Direction of Change Functional Consequence
SH3BP5 Downregulation Loss of negative regulation of BTK, leading to enhanced BCR signaling [1]
FYN Upregulation Increased oncogenic kinase activity, contributing to proliferation and survival [1]
HDAC9 Upregulation Potential compensatory deacetylase activity; specific role in resistance requires further study [1]
HELIOS (IKZF2) Upregulation Altered transcriptional regulation, potentially promoting survival [1]
LCK Downregulation Unclear; may represent a broader shift in kinase dependency [1]
BTK Pathway Activated (GSEA) A core pathway identified as being modulated in resistant cells [1]

Experimental Guide: Investigating Resistance in Lab Models

Protocol for Generating this compound-Resistant Cell Lines

This is the established method for modeling acquired resistance in vitro [1].

  • Principle: Mimic clinical resistance by exposing sensitive cancer cells to progressively increasing drug concentrations over an extended period, selecting for resistant clones.
  • Materials:
    • Parental lymphoma cell line (e.g., OCI-Ly10 for DLBCL) [1].
    • This compound (ACY-1215) stock solution.
    • Complete cell culture medium.
    • Tissue culture flasks and standard lab equipment.
  • Step-by-Step Workflow:
    • Initiation: Culture parental cells and treat with a concentration of this compound close to the IC50 value.
    • Dose Escalation: With each cell passage, systematically increase the concentration of this compound in the culture medium.
    • Maintenance: Maintain cells under continuous drug pressure for an extended period (several months). Allow sufficient time for resistant populations to emerge.
    • Validation: Confirm resistance by comparing the IC50 of the resulting cell line to the parental line using a cell viability assay (e.g., CellTiter-Glo). Successful resistance models show a 10 to 20-fold increase in IC50 [1].

The following diagram illustrates this workflow:

G Start Start with Parental Cell Line (e.g., OCI-Ly10) Step1 Treat with initial this compound (~IC50 concentration) Start->Step1 Step2 Culture & Passage Cells under continuous drug pressure Step1->Step2 Step3 Systematically increase This compound concentration Step2->Step3 Step4 Maintain for extended period (several months) Step3->Step4 Step5 Validate Resistant Phenotype: 10-20x IC50 increase vs. parental Step4->Step5 End Stable Resistant Cell Line Established Step5->End

Protocol for Analyzing Resistance Mechanisms

After establishing a resistant line, use these methods to identify the underlying mechanisms [1].

  • Gene Expression Profiling (GEP)
    • Purpose: To identify genome-wide transcriptional changes in resistant versus parental cells.
    • Method: Extract total RNA from both cell populations. Perform RNA sequencing or microarray analysis. Use gene set enrichment analysis (GSEA) to find modulated pathways (e.g., BTK pathway) [1].
  • Western Blotting for Target Validation
    • Purpose: To confirm protein-level changes in key identified targets.
    • Method: Lyse cells and perform standard Western blotting. Probe with antibodies against proteins of interest (e.g., FYN, HDAC9, SH3BP5, acetylated-tubulin, BTK pathway components) [1].

Rational Drug Combinations to Overcome Resistance

The compensatory activation of the BTK pathway in resistant cells creates a new vulnerability, suggesting a rational combination therapy.

Synergistic Combination: this compound + Ibrutinib
  • Rationale: Resistance to HDAC6 inhibition leads to dependency on BTK signaling. Simultaneously inhibiting both HDAC6 and BTK can overcome this adaptive resistance [1].
  • Evidence:
    • In Vitro: Strong synergistic effect observed in lymphoma cell lines and primary patient samples (CLL, lymphoplasmacytic lymphoma, MZL) [1].
    • In Vivo: The combination demonstrated superior anti-tumor activity compared to either drug alone in a DLBCL xenograft mouse model [1].

The diagram below illustrates the core resistance mechanism and the logic for the combination therapy:

G R This compound (HDAC6 Inhibitor) Res Acquired Resistance Development R->Res Combo Synergistic Cell Death Overcomes Resistance R->Combo SH3BP5 SH3BP5 ↓ Res->SH3BP5 BTK BTK Pathway Activation SH3BP5->BTK Loss of Inhibition Survival Alternative Survival & Proliferation Signal BTK->Survival I Ibrutinib (BTK Inhibitor) I->BTK Inhibits I->Combo

Frequently Asked Questions (FAQs)

Q1: Are there other promising drug combinations with this compound beyond Ibrutinib? Yes, pre-clinical studies support other combinations. This compound + Bendamustine shows synergistic apoptosis in lymphoma cell lines, potentially through enhanced microtubule stabilization and increased ROS generation [3]. Research in other cancers also suggests synergy with proteasome inhibitors like bortezomib [1].

Q2: Does this compound resistance involve mechanisms other than BCR pathway activation? While BCR activation is a key mechanism in lymphoma, resistance can be context-dependent. In other cancers, HDAC6 inhibition can affect the PI3K/AKT/mTOR and ERK pathways [4] and lead to hyperacetylation and degradation of the oncoprotein c-Myc [5] [6]. If these are key dependencies in a specific cancer type, their alteration could also contribute to resistance.

Q3: What are the best biomarkers to monitor for emerging resistance? The most direct biomarkers are based on the known mechanisms. You can monitor:

  • Functional Biomarkers: A decrease in acetylated tubulin (a direct HDAC6 substrate) in resistant cells might indicate compensatory activity [1] [5].
  • Molecular Biomarkers: Track the mRNA or protein expression levels of SH3BP5, FYN, and HDAC9 during treatment. A consistent trend matching the resistance profile (down for SH3BP5, up for others) is a strong indicator [1].

References

Mechanism of Action: Ricolinostat and the IL-8/CXCR2 Pathway

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below illustrates how Ricolinostat promotes megakaryocyte progenitor (MkP) generation by targeting the IL-8/CXCR2 pathway.

HSPC Hematopoietic Stem and Progenitor Cell (HSPC) MkP Megakaryocyte Progenitor (MkP) HSPC->MkP MatureMK Mature Megakaryocyte MkP->MatureMK IL8 IL-8 CXCR2 CXCR2 Receptor IL8->CXCR2 Binding Signaling Downstream Signaling CXCR2->Signaling Activates Signaling->HSPC Inhibits MkP Commitment This compound This compound This compound->IL8 Reduces Secretion This compound->CXCR2 Inhibits

This mechanism is supported by experimental data showing that this compound enhances megakaryocytic differentiation from human cord blood-derived hematopoietic stem and progenitor cells (HSPCs) by disrupting the IL-8/CXCR2 signaling axis [1] [2].

Key Experimental Data and Protocols

For your experimental work, here are the core findings and summarized protocols from the primary research.

Table 1: Key Experimental Findings on this compound's Effects

Assay Type Key Measurement Effect of this compound Reported P-value
CFU-MK Assay [1] Number and size of megakaryocytic colonies Significantly promoted the generation of CFU-MKs, including large colonies (≥50 cells) p < 0.05
Flow Cytometry [1] Cell surface markers for MkPs (e.g., CD41) Enhanced the cell fate commitment of MkPs from HSPCs p < 0.05
qRT-PCR [1] Expression of megakaryocytic genes (e.g., PF4) Remarkably promoted PF4-promoter reporter expression p < 0.05
ELISA/qPCR [1] IL-8 secretion and CXCR2 expression Inhibited IL-8 secretion and decreased CXCR2 expression p < 0.05

Table 2: Summary of Critical Experimental Protocols

Protocol Component Details from Literature
Cell Source Human cord blood-derived CD34+ cells, purified to >90% purity using MACS [1].

| Differentiation Method | A three-stage culture system in StemSpan SFEM medium [1]:

  • Stage I (Expansion, 7 days): SCF, TPO, IL-3, FLT3-L.
  • Stage II (Mk Specification, 7 days): SCF, TPO, IL-3, IL-6, IL-11 + 2 µM this compound.
  • Stage III (Mk Maturation): SCF, TPO, IL-3, IL-6, IL-11. | | This compound Treatment | Added at 2 µM concentration during the Stage II (megakaryocytic specification) culture [1]. | | Key Analysis Methods | Colony-forming unit-MK (CFU-MK) assay, flow cytometry for MkP markers, qRT-PCR for megakaryocytic genes, and measurement of IL-8/CXCR2 [1]. |

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration of this compound for promoting megakaryopoiesis in vitro? A1: The established and effective concentration used in the referenced studies is 2 µM. It is added during the megakaryocytic specification stage (Stage II) of the culture protocol [1].

Q2: How does this compound specifically enhance megakaryocyte progenitor (MkP) production? A2: this compound promotes MkP generation through a dual mechanism: it reduces the secretion of IL-8 and decreases the expression of its receptor, CXCR2, on the cell surface. By inhibiting this signaling pathway, which normally suppresses megakaryopoiesis, this compound enhances the commitment of HSPCs to the megakaryocytic lineage [1].

Q3: Are there other known inhibitors of the IL-8/CXCR2 pathway that I can use as comparative controls? A3: Yes, other small-molecule antagonists for CXCR1/2 exist and have been studied in other cancer models, such as Reparixin and SCH527123 [3]. These could potentially be used as comparative controls in experimental setups, though their effects specifically on megakaryopoiesis would need to be verified.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low MkP differentiation efficiency Inadequate cell source purity Verify that the isolated CD34+ cell purity is >90% using flow cytometry [1].
Suboptimal cytokine cocktail Ensure the cytokine concentrations and combinations in the three-stage culture system are prepared exactly as described [1].
No observed effect of this compound Improper drug concentration or handling Confirm the stock solution is stored correctly and that the working concentration in culture is 2 µM. Check the drug's stability and solubility [1].
Poor cell viability during culture Cytokine exhaustion or metabolite buildup Refresh the culture medium every 2-3 days as per the protocol to maintain nutrient and cytokine levels [1].

References

optimizing Ricolinostat synthesis yield purity recrystallization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the main challenges in the reported synthesis of Ricolinostat? Earlier synthetic routes for this compound were hampered by limitations such as severe reaction conditions, high costs, the use of environmentally unfriendly reagents, and a reliance on column chromatography for purification, which is not ideal for industrial-scale production [1].

  • How can the overall yield and purity of this compound be improved? A 2024 study demonstrated that by optimizing reaction conditions and, crucially, replacing column chromatography with recrystallization for purification, the isolated yield of this compound can be significantly increased to 65.8% with a high purity of 99.73% [1] [2]. This makes the route more cost-effective and eco-friendly.

  • What is a key change in the purification process? The post-processing for intermediate 3 and the final product This compound (1), which previously required column chromatography, was successfully replaced with recrystallization using EtOH/H₂O and DMF/H₂O solvent systems, respectively [1].

Troubleshooting Guide: Optimized Synthesis Steps

The following table summarizes the key optimized steps for the synthesis of this compound as described in the recent research. The general reaction workflow is illustrated in the diagram below.

G Start Ethyl 2-chloropyrimidine-5-carboxylate (2) Step1 Nucleophilic Aromatic Substitution Aniline, K₂CO₃, DMF 100°C Start->Step1 Int3 Ethyl 2-(phenylamino)pyrimidine-5-carboxylate (3) Step1->Int3 Yield: 96% Step2 Ullmann Coupling CuI, Cs₂CO₃ Int3->Step2 Purif1 Purification: Recrystallization (EtOH/H₂O) Int3->Purif1 Int4 Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate (4) Step2->Int4 Step3 Hydrolysis LiOH Int4->Step3 Int5 Acid Intermediate (5) Step3->Int5 Step4 Amide Condensation Methyl 7-aminoheptanoate (7) Int5->Step4 Int6 Amide Intermediate (6) Step4->Int6 Step5 Aminolysis Hydroxylamine Int6->Step5 End This compound (1) Step5->End Overall Yield: 65.8% Purity: 99.73% Purif2 Purification: Recrystallization (DMF/H₂O) End->Purif2

Optimization 1: Nucleophilic Aromatic Substitution (2 → 3)

This step involves the reaction of the starting material with aniline.

Parameter Original/Condition Screened Optimized Condition Key Finding & Recommendation
Aniline Equiv. 1.00 equiv. [1] 1.20 equiv. Yield increased from 72.4% to 98.8%. Using less than 1.2 equiv. results in lower yield [1].
Reaction Temp. 135–125°C [1] 105–95°C The reaction completes in 8 hours at this lower temperature range. Temperatures below 95°C lead to incomplete conversion [1].
Purification Column Chromatography [1] Recrystallization (EtOH/H₂O) Successfully replaces chromatography, making the process more practical for scale-up [1].

Detailed Protocol:

  • Reaction: Charge a reactor with ethyl 2-chloropyrimidine-5-carboxylate (2, 1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), and DMF (5 volumes relative to 2). Add aniline (1.2 equiv.).
  • Heating: Heat the mixture to between 95°C and 105°C for approximately 8 hours, monitoring for reaction completion by HPLC.
  • Work-up: After completion, cool the reaction mixture to room temperature. Pour it into ice water and stir. Collect the resulting solid by filtration.
  • Purification: Recrystallize the crude solid from a mixture of ethanol and water (EtOH/H₂O) to obtain pure intermediate 3 with a high yield [1].
Optimization 2: Ullmann Coupling Reaction (3 → 4)

This step forms the critical diphenylamine structure.

Parameter Original/Condition Screened Optimized Condition Key Finding & Recommendation

| Catalyst System| Not specified in detail | CuI (0.5 equiv.) Cs₂CO₃ (2.0 equiv.) | This copper(I)-based catalytic system effectively facilitates the coupling without requiring expensive palladium catalysts [1]. |

Detailed Protocol:

  • Reaction: Use the crude intermediate 3 from the previous step without further purification. Charge it into a reactor with iodobenzene, copper(I) iodide (CuI, 0.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
  • Heating: Heat the mixture to an appropriate temperature (specific temperature was not explicitly detailed in the available excerpt) to conduct the Ullmann coupling reaction [1].
  • Work-up: The protocol for the work-up of this specific step was not fully detailed in the available summary. Standard work-up for Ullmann reactions typically involves aqueous quenching and extraction, but please refer to the original publication for precise details [1].
Optimization 3: Final Purification & Overall Yield

The most significant improvement lies in the final purification of this compound itself.

Parameter Original Method Improved Method Key Finding & Recommendation
Purification of (1) Column Chromatography [1] Recrystallization (DMF/H₂O) This change is pivotal for industrial application, removing a bottleneck in the process [1].
Overall Yield ~6% (in one prior report) [1] 65.8% (improved process) The cumulative effect of all optimizations leads to a dramatic increase in overall yield [1].
Final Purity Not specified (lower yield implies lower purity) 99.73% The recrystallization process effectively removes impurities, delivering a high-purity final product [1].

Key Takeaways for Your Research

  • Focus on Purification: The study highlights that substituting chromatography with recrystallization for key intermediates and the final product is a major factor in improving the process for industrial scale-up.
  • Cost-Effectiveness: The optimized route avoids expensive palladium catalysts and uses cheaper copper catalysts instead, making it more cost-effective [1].
  • Confirm with Original Source: For complete experimental details, including all reaction times, work-up procedures, and characterization data, I strongly recommend consulting the original research article: "An Improved Synthesis Process of this compound," Pharmaceutical Fronts, 2024 [1].

References

Ricolinostat combination ibrutinib synergy B-cell lymphoma

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Mechanism & Rationale

The synergy between Ricolinostat and Ibrutinib arises from targeting two functionally linked pathways critical for lymphoma cell survival.

The diagram below illustrates the core signaling pathways and their disruption by the drug combination.

The molecular rationale is supported by the following key findings:

  • Targeting Compensatory Pathways: The development of acquired resistance to this compound in DLBCL cell lines revealed upregulation of genes in the BTK signaling pathway as a key mechanism of escape [1]. This suggests that simultaneously inhibiting BTK with Ibrutinib is a rational strategy to overcome or pre-empt this resistance.
  • Disruption of MYC Oncogene: HDAC6 inhibition leads to hyperacetylation of α-tubulin, which impairs the microtubule-dependent nuclear import of the oncoprotein MYC. This results in cytoplasmic retention and proteasomal degradation of MYC, a key driver in many aggressive B-cell lymphomas [2].
  • Cooperative Inhibition of Survival Signals: In ABC-DLBCL, constitutive activation of the BCR-BTK-NF-κB axis is a cornerstone of cell survival [3]. Ibrutinib directly quenches this signal, while this compound can further enhance cell death by activating the unfolded protein response and interfering with other HDAC6-dependent pro-survival mechanisms [4] [2].

Key Experimental Data & Protocols

The synergy has been demonstrated across various experimental models, from cell lines to animal models.

Table 1: Summary of Key Preclinical Findings
Experimental Model Treatment Key Findings Source
OCI-Ly10 DLBCL Cell Line This compound (ACY-1215) + Ibrutinib Synergistic cell death; Overcame acquired resistance to this compound. [1]
Eμ-Myc Mouse Model (MYC-driven lymphoma) HDAC6 inhibitor (M-100) Prevented lymphomagenesis; reduced Myc protein levels; induced apoptosis. [2]
Primary Human Lymphoma Samples (ex vivo) This compound + Ibrutinib Synergistic anti-tumor activity was confirmed. [1]
DLBCL Xenograft Mouse Model This compound + Ibrutinib In vivo confirmation of anti-tumor synergy. [1]
Core Experimental Protocol

The following methodology, adapted from the pivotal study, outlines how to test this combination in vitro [1].

  • Cell Line and Culture:

    • Use relevant B-cell lymphoma cell lines (e.g., OCI-Ly10 for ABC-DLBCL).
    • Maintain cells in recommended media. For resistance generation, culture parental lines with incrementally increasing concentrations of this compound over several months.
  • Drug Preparation:

    • Prepare this compound and Ibrutinib stock solutions in DMSO. Aliquot and store at -20°C or -80°C.
    • For treatment, prepare fresh working dilutions in culture medium, ensuring the final DMSO concentration is low (e.g., 0.1%) to avoid cytotoxicity.
  • Viability and Synergy Assay:

    • Seed cells in 96-well plates.
    • Treat with a matrix of drug concentrations (e.g., this compound from 0.1 nM to 10 μM; Ibrutinib from 1 nM to 10 μM), including single-agent and combination treatments, plus DMSO vehicle control.
    • Incubate for 48-72 hours.
    • Assess cell viability using an assay like MTT or CellTiter-Glo.
    • Analyze data using software like CalcuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
  • Mechanistic Validation (Western Blot):

    • After treatment, lyse cells and extract proteins.
    • Perform Western blotting to confirm:
      • Target Engagement: Increased acetylated α-tubulin (for this compound) and reduced phosphorylated BTK (for Ibrutinib).
      • Downstream Effects: Reduction in MYC protein levels, increase in apoptosis markers (e.g., cleaved PARP, Caspase-3).

FAQs & Troubleshooting

Q1: In which lymphoma subtypes is this combination most relevant? This strategy is particularly potent for the Activated B-Cell-like (ABC) subtype of DLBCL, which is genetically dependent on chronic active BCR signaling [3]. It is also highly relevant for MYC-driven lymphomas, as HDAC6 inhibition directly promotes MYC degradation [2].

Q2: What is a critical control for these experiments? Always include a vehicle control (DMSO) treated in parallel. For the combination, it is crucial to compare its effects against both single-agent treatments to conclusively demonstrate synergy and not just additivity.

Q3: My viability assay shows high IC50 values. What could be wrong?

  • Check Drug Stability: Ensure drugs are fresh and stocks are stored properly without freeze-thaw cycles.
  • Verify Cell Line Identity: Authenticate your cell lines and check for mycoplasma contamination.
  • Optimize Assay Conditions: Ensure the cell seeding density is optimal for the treatment duration to avoid over-confluency.

Q4: Are there clinical data supporting this combination? While the primary data is preclinical, the strong rationale has led to clinical translation. A case report successfully used a similar combination (Chidamide, a pan-HDACi, and Zanubrutinib, a BTK inhibitor) to achieve complete remission in a patient with refractory DLBCL, providing clinical proof-of-concept [5].

References

Ricolinostat BTK pathway modulation resistance mechanism

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Ricolinostat Resistance and BTK Pathway

  • What is the primary mechanism of acquired resistance to this compound? Research indicates that resistance is not due to simple drug efflux. Instead, cancer cells activate compensatory survival pathways, notably involving the B-cell receptor (BCR) signaling pathway, to bypass the inhibition of HDAC6 [1] [2].

  • How does the BTK pathway become involved in resistance? Gene expression profiling of this compound-resistant cells revealed specific molecular changes that effectively hyperactivate the BTK pathway, making the cells dependent on this pathway for survival [1]. Key changes include:

    • Upregulation of FYN, a tyrosine kinase in the BCR pathway.
    • Downregulation of SH3BP5, a natural negative regulator of BTK.
    • Upregulation of IKZF2 (HELIOS) and HDAC9, which are also linked to B-cell proliferation and survival [1] [2] [3].
  • What is a rational combination strategy to overcome or preempt this resistance? The discovery of BTK pathway hyperactivation led to the rational combination of this compound with Ibrutinib, a BTK inhibitor. This combination demonstrated strong synergistic anti-tumor effects in vitro, in primary patient samples, and in vivo xenograft models, effectively overcoming the acquired resistance [1] [2] [3].

Key Molecular Changes in Resistant Cells

The table below summarizes the core gene and protein expression changes identified in this compound-resistant lymphoma cell lines (e.g., OCI-Ly10) compared to their parental counterparts [1] [2] [3].

Gene/Protein Expression Change in Resistant Cells Functional Role
SH3BP5 Downregulated Negative regulator of BTK; its loss enhances BTK signaling.
FYN Upregulated Tyrosine kinase in the BCR pathway; promotes pro-survival signals.
IKZF2 (HELIOS) Upregulated Transcription factor associated with B-cell proliferation.
HDAC9 Upregulated Another histone deacetylase linked to lymphoma pathogenesis.
MAPK10 Upregulated Involved in stress response and cellular survival pathways.

Experimental Data on Drug Sensitivity

This table quantifies the shift in drug sensitivity and the synergistic effect of combination therapy [1] [2].

Experiment Finding Implication
IC50 Shift (this compound) Resistant cells (R10, R20) showed a 10-20 fold increase in IC50 (to 10-20 µM) vs. parental cells (0.9 µM) [2]. Confirms a robust acquired resistance to the HDAC6 inhibitor.
Ibrutinib Monotherapy Reduced cell viability in both parental and resistant lines, but the effect was not complete [2]. Resistant cells remain somewhat vulnerable to direct BTK inhibition.
This compound + Ibrutinib Strong synergy (Relative Risk Reduction, RRR < 1) was observed in cell lines and primary patient samples (CLL, LPL) [1] [2]. Combining both drugs is more effective than either alone, countering the resistance mechanism.

Protocols for Key Experiments

Here are the detailed methodologies for the critical experiments cited.

Protocol 1: Generating this compound-Resistant Cell Lines

This protocol is used to model acquired resistance in a laboratory setting [1].

  • Cell Line: Use a relevant cancer cell line (e.g., the diffuse large B-cell lymphoma line OCI-Ly10).
  • Drug Exposure: Culture the cells and expose them to increasing concentrations of this compound over an extended period (e.g., up to one year).
  • Concentration Escalation: Systematically and incrementally increase the drug concentration as cells adapt and resume growth.
  • Validation: Confirm resistance by measuring the IC50 of the resulting resistant cell lines (e.g., R10, R20) via cell viability assays (e.g., CellTiter-Glo assay) and compare it to the parental line. Resistance should be stable over multiple passages without the drug [1] [2].
Protocol 2: Assessing Combination Synergy with Ibrutinib

This protocol tests a rational drug combination to overcome resistance [1] [2].

  • Cell Preparation: Plate parental or resistant cells in multi-well plates.
  • Drug Treatment: Treat cells with:
    • This compound alone across a range of concentrations.
    • Ibrutinib alone across a range of concentrations.
    • A combination of both drugs.
    • A vehicle control (e.g., DMSO).
  • Viability Assay: Incubate for a set period (e.g., 72-96 hours) and assess cell viability using a luminescent or colorimetric assay (e.g., CellTiter-Glo).
  • Data Analysis: Analyze the data using software like CalcuSyn to calculate a combination index (CI) or Relative Risk Reduction (RRR). A CI < 1 or RRR < 1 indicates synergy [1] [2].

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the resistance mechanism and the key experimental workflow based on the information from the search results.

resistance_mechanism cluster_normal Parental Cell State cluster_resistant Resistant Cell State HDAC6i This compound (HDAC6i) HDAC6 HDAC6 Activity HDAC6i->HDAC6 Inhibits HDAC6i_R This compound (HDAC6i) UPR Unfolded Protein Response (UPR) HDAC6->UPR Disrupts Apoptosis Induces Apoptosis UPR->Apoptosis BCR_Signaling BCR Signaling Comp_Pathway Compensatory Pathway Activation HDAC6i_R->Comp_Pathway Resistance to FYN_Up FYN Upregulation Comp_Pathway->FYN_Up SH3BP5_Down SH3BP5 Downregulation Comp_Pathway->SH3BP5_Down BTK_Hyper BTK Pathway Hyperactivation FYN_Up->BTK_Hyper SH3BP5_Down->BTK_Hyper Loss of Inhibition Survival Enhanced Cell Survival BTK_Hyper->Survival

Diagram 1: Mechanism of Acquired Resistance to this compound. In resistant cells, compensatory hyperactivation of the BTK pathway via FYN upregulation and SH3BP5 downregulation promotes survival, overcoming HDAC6 inhibition.

experimental_workflow Start Start with Parental Cell Line Step1 Long-term exposure to increasing this compound doses Start->Step1 Step2 Establish Resistant Cell Line Step1->Step2 Step3 Gene Expression Profiling (GEP) Step2->Step3 Step4 Bioinformatics Analysis (GSEA, Differential Expression) Step3->Step4 Step5 Identify Key Pathway (BTK Hyperactivation) Step4->Step5 Step6 Rational Combination Test this compound + Ibrutinib Step5->Step6 Step7 Validate Synergy (In vitro & In vivo) Step6->Step7

Diagram 2: Experimental Workflow for Identifying Resistance and Combination Therapy. The process involves generating resistant cells, analyzing molecular changes, and testing rational drug combinations.

References

Ricolinostat culture conditions hematopoietic stem cell differentiation

Author: Smolecule Technical Support Team. Date: February 2026

Ricolinostat in HSPC Differentiation: Core Protocol & Data

The following table summarizes key quantitative data and conditions from a study that successfully used this compound to promote megakaryocyte progenitor (MkP) generation from human cord blood-derived CD34+ hematopoietic stem and progenitor cells (HSPCs) [1].

Parameter Specification
Cell Source Human Cord Blood (CB)-derived CD34+ HSPCs [1]
Key Small Molecule This compound (ACY-1215) [1]
Optimal Concentration 2 μM [1]
Treatment Timing Added during the MK specification stage (Stage II) after initial expansion [1]
Primary Effect Enhanced MkP fate commitment and proliferation [1]
Key Functional Assays Colony-Forming Unit-MK (CFU-MK) assay; Flow cytometry for CD41+/CD42b+ cells [1]

Detailed Step-by-Step Experimental Protocol

This protocol follows a stepwise, three-stage differentiation process [1].

Stage I: HSPC Expansion (Duration: 7 days)

  • Culture Medium: StemSpan SFEM serum-free medium.
  • Cytokine Cocktail:
    • Recombinant human Stem Cell Factor (SCF): 50 ng/mL
    • Recombinant human Thrombopoietin (TPO): 50 ng/mL
    • Interleukin-3 (IL-3): 20 ng/mL
    • Recombinant human Flt3-Ligand (FLT3-L): 50 ng/mL
  • Objective: Expand the purified CD34+ HSPC population.

Stage II: MK Specification with this compound (Duration: 7 days)

  • Culture Medium: Refresh with StemSpan SFEM medium.
  • Cytokine Cocktail:
    • SCF: 50 ng/mL
    • TPO: 50 ng/mL
    • IL-3: 20 ng/mL
    • IL-6: 50 ng/mL
    • IL-11: 20 ng/mL
  • Critical Step: Add 2 μM this compound to the culture medium at the beginning of this stage [1].
  • Objective: Direct cell fate towards the megakaryocytic lineage and promote MkP expansion.

Stage III: MK Maturation (Duration: 5-7 days)

  • Culture Medium: Change to fresh StemSpan SFEM medium.
  • Cytokine Cocktail:
    • SCF: 10 ng/mL
    • TPO: 50 ng/mL
    • IL-3: 20 ng/mL
    • IL-6: 20 ng/mL
    • IL-11: 20 ng/mL
  • Important: Do not add this compound in this final maturation stage [1].
  • Objective: Generate mature megakaryocytes and platelets.

Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Low MkP Yield Inefficient differentiation; suboptimal culture conditions. Verify CD34+ cell purity (>90%); ensure cytokine activity and correct concentrations; confirm preparation and stability of 2 μM this compound stock [1].
Poor Cell Viability This compound cytotoxicity; outdated cytokines. Perform a dose-response curve (test 1-4 μM); ensure fresh medium changes every 2-3 days [1].
Insufficient MK Maturation This compound may impair late-stage maturation. Strictly follow protocol: remove this compound in Stage III to allow final maturation [1].

Mechanism of Action & Experimental Workflow

This compound, a selective HDAC6 inhibitor, promotes megakaryopoiesis primarily by suppressing the IL-8/CXCR2 signaling pathway, which is known to inhibit megakaryocytic differentiation [1]. The experimental workflow for validating its effects is as follows:

Start Isolate CD34+ HSPCs Stage1 Stage I: Expansion (7 days) SCF, TPO, IL-3, FLT3-L Start->Stage1 Decision Add 2µM this compound? Stage1->Decision Stage2_Trt Stage II: MK Specification (7 days) WITH this compound SCF, TPO, IL-3, IL-6, IL-11 Decision->Stage2_Trt Yes (Treatment Group) Stage2_Ctrl Stage II: MK Specification (7 days) Control SCF, TPO, IL-3, IL-6, IL-11 Decision->Stage2_Ctrl No (Control Group) Stage3 Stage III: MK Maturation (7 days) NO this compound Lower SCF, TPO, IL-3, IL-6, IL-11 Stage2_Trt->Stage3 Stage2_Ctrl->Stage3 Analysis Functional & Mechanism Analysis Stage3->Analysis FACS Flow Cytometry: CD41+, CD42b+ cells Analysis->FACS CFU CFU-MK Assay Analysis->CFU PCR qRT-PCR: Megakaryocytic genes Analysis->PCR Mech Mechanistic Study: IL-8/CXCR2 pathway Analysis->Mech

Key Technical Considerations for Researchers

  • HDAC6 Selectivity Advantage: this compound's HDAC6 selectivity is a key advantage. Broad-spectrum pan-HDAC inhibitors like SAHA and Panobinostat often impair megakaryocyte maturation and cause dose-limiting thrombocytopenia [2]. Selective HDAC6 inhibitors like this compound appear to avoid this critical toxicity while maintaining efficacy [1] [2].
  • Beyond Hematopoiesis: Immunomodulatory Effects: In cancer therapy research, this compound demonstrates immunomodulatory effects, such as reducing immunosuppressive regulatory T cells (Tregs) and enhancing antigen-presenting cell function [3]. Consider these potential off-target effects in complex co-culture systems.
  • Validate with Functional Assays: Always include standard megakaryocytic differentiation assays to confirm this compound's effect in your specific system. Key methods include colony-forming unit-megakaryocyte (CFU-MK) assays and flow cytometry analysis for surface markers CD41 and CD42b [1].

References

Toxicity and Efficacy Comparison: Ricolinostat vs. Pan-HDAC Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Feature Ricolinostat (HDAC6 Selective) Pan-HDAC Inhibitors (e.g., Panobinostat, Vorinostat)
Overall Safety Profile Improved tolerability; most adverse events (AEs) are Grade 1-2 [1] [2]. Higher toxicity; FDA black box warnings for serious AEs (e.g., diarrhea, cardiac events) [2].
Common AEs (Grade 1-2) Diarrhea, nausea, fatigue [1]. Frequent gastrointestinal toxicity and fatigue [3] [2].
Severe Hematological AEs Rare severe hematological toxicity [1] [4]. Frequent Grade 3/4 thrombocytopenia, neutropenia, and anemia [5] [6].
Severe Non-Hematological AEs Grade 3/4 toxicities are rare (e.g., anemia, hypercalcemia) [1]. More common severe gastrointestinal, constitutional, and cardiac toxicities [4] [3] [2].
Key Rationale for Reduced Toxicity Selective targeting minimizes disruption of gene transcription from Class I HDAC inhibition, which is linked to greater toxicity [2]. Non-selective inhibition of multiple HDAC isoforms (especially Class I) leads to broader on-target side effects [3] [2].
Reported Efficacy (ORR in RRMM) Lower as a single agent; enhanced in rational combinations (e.g., 37-55% ORR with proteasome inhibitors or immunomodulatory drugs) [4] [2] [5]. Generally higher single-agent efficacy, but with a worse toxicity burden (e.g., Panobinostat ORR ~64%, Vorinostat ORR ~51%) [6].

The following diagram illustrates the core mechanism behind this compound's improved safety profile.

G HDAC_Inhibitor HDAC Inhibitor Selective Selective HDAC6 Inhibition (e.g., this compound) HDAC_Inhibitor->Selective Pan_Inhibitor Pan-HDAC Inhibition (e.g., Panobinostat, Vorinostat) HDAC_Inhibitor->Pan_Inhibitor Effect1 Inhibits Cytoplasmic HDAC6 Selective->Effect1 Primary action Effect2 Inhibits Multiple HDACs (esp. Nuclear Class I HDACs) Pan_Inhibitor->Effect2 Broad action Outcome1 Disrupts aggresome pathway Hyperacetylates α-tubulin Effect1->Outcome1 Safety1 Minimal impact on gene transcription ↓ Toxicity (Improved Safety Profile) Outcome1->Safety1 Outcome2 Alters histone acetylation Dysregulates gene expression Effect2->Outcome2 Safety2 Profound effects on transcription ↑ Toxicity (Myelosuppression, GI, Cardiac) Outcome2->Safety2

Experimental Evidence and Protocols

For researchers designing experiments, the following details from clinical studies are critical.

  • Clinical Dosing and Combination Protocols: In phase 1b/2 trials for lymphoma and multiple myeloma, this compound was typically administered orally at 160 mg once or twice daily on a schedule of days 1-5 and 8-12 of a 21-day cycle [1] [4]. The 160 mg daily dose was identified as the recommended phase 2 dose (RP2D) when combined with bortezomib and dexamethasone, as the 160 mg twice-daily schedule led to dose-limiting diarrhea in an expansion cohort [4]. A separate phase 1b trial combining this compound with lenalidomide and dexamethasone also reported a favorable safety profile, with no maximum tolerated dose (MTD) reached at doses up to 160 mg daily [2].

  • Key In-Vitro Biomarker Assay: A standard method to confirm HDAC6 engagement and selectivity in preclinical models is to measure acetylated α-tubulin levels, a direct substrate of HDAC6.

    • Protocol Outline: Treat target cells (e.g., lymphoma or multiple myeloma cell lines) with this compound. Prepare cell lysates and perform western blot analysis.
    • Detection: Use specific antibodies against acetylated α-tubulin. An increase in signal compared to untreated controls indicates successful HDAC6 inhibition.
    • Selectivity Control: Simultaneously probe for acetylated histone H3. A minimal change in histone acetylation confirms the compound's selectivity for HDAC6 over nuclear Class I HDACs, correlating with the improved toxicity profile [4] [7].

FAQs for a Technical Support Context

Q1: What are the most common adverse events we might observe in a pre-clinical model with this compound, and how do they compare to panobinostat? A1: The most common AEs with this compound are mild to moderate (Grade 1-2) gastrointestinal events like diarrhea and nausea [1]. In direct contrast, panobinostat is associated with a higher frequency and severity of GI toxicity, myelosuppression (thrombocytopenia, neutropenia), and carries serious black box warnings for diarrhea and cardiac events [2] [5] [6].

Q2: Why is this compound's toxicity profile considered superior to that of non-selective HDAC inhibitors? A2: The key reason is mechanistic selectivity. This compound primarily inhibits HDAC6, a cytoplasmic enzyme involved in protein degradation pathways via the aggresome. This avoids the profound disruption of gene expression caused by inhibiting nuclear Class I HDACs (e.g., HDAC1, 2, 3), which is the primary driver of the significant toxicity (e.g., myelosuppression, GI effects) seen with pan-HDAC inhibitors [2] [7].

Q3: Is this compound effective as a single agent, or does it require combination therapy? A3: Similar to many targeted therapies, this compound has minimal clinical activity as a single agent [1] [4]. Its primary therapeutic value comes from rational combinations. It shows synergistic efficacy with proteasome inhibitors (like bortezomib) and immunomodulatory drugs (like lenalidomide), where it helps overcome treatment resistance by simultaneously blocking complementary protein degradation pathways [4] [2].

References

Ricolinostat versus panobinostat efficacy toxicity multiple myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Toxicity Profile Comparison

The table below synthesizes key data from preclinical and clinical studies. Please note that the clinical maturity of this data varies significantly between the two agents.

Feature Ricolinostat (ACY-1215) Panobinostat (LBH589)
HDAC Target Class IIb, HDAC6 selective [1] [2] Pan-HDAC inhibitor (Class I, II, IV) [1]
Key Mechanism Inhibits HDAC6, leads to accumulation of acetylated proteins (e.g., α-tubulin); potentially upregulates CD38 expression [3] [2]. Broad inhibition of multiple HDAC classes, leading to histone hyperacetylation, cell cycle arrest, and apoptosis [1].
Regulatory Status Investigational (Not FDA-approved) [4] FDA-approved in 2015 for RRMM (in combo with bortezomib/dex); FDA approval canceled in 2022 [5] [1].
Clinical Efficacy (ORR) 38% (95% CI, 0.29–0.48) in a meta-analysis of clinical trials [6]. 64% (95% CI, 0.61–0.68) in a meta-analysis of clinical trials [6].
Subgroup Efficacy Data limited. Preclinical synergy with daratumumab (anti-CD38) and BH3 mimetics (e.g., MCL-1 inhibitors) [3] [2]. ORR of 36% in bortezomib-refractory and 43% in lenalidomide-refractory patients [6].
Common Grade 3/4 Hematological AEs Data not fully specified in results. Thrombocytopenia, Neutropenia, Anemia [6].
Common Grade 3/4 Non-Hematological AEs Data not fully specified in results. Fatigue/Asthenia, Diarrhea, Nausea [6].
Cardiac Toxicity Profile Predicted to have a safer cardiac profile; computational tools show no interaction with the hERG potassium channel [4]. Known cardiac toxicity warning; computational tools indicate interaction with the hERG channel [4].

| Key Rationale for Combination Therapy | - Synergy with proteasome inhibitors (e.g., bortezomib) by enhancing proteotoxic stress [4].

  • Synergy with BH3 mimetics (Venetoclax, MCL-1 inhibitors) to overcome resistance [4] [2].
  • Potential to enhance anti-CD38 monoclonal antibody (Daratumumab) efficacy via CD38 upregulation [3]. | - Approved combination with bortezomib and dexamethasone [5].
  • Synergy with BH3 mimetics, similar to this compound [2].
  • Reduces BCMA expression, which may impact combination with BCMA-targeting therapies [4]. |

Key Experimental Data and Protocols

To support the data in the table, here are summaries of key experimental findings and methodologies.

Synergy with BH3 Mimetics (MCL-1 Inhibitors)
  • Objective: To evaluate the synergistic effect of HDAC inhibitors (Panobinostat and this compound) with BH3 mimetics (S63845, an MCL-1 inhibitor) in inducing apoptosis in Multiple Myeloma cell lines [2].
  • Methodology:
    • Cell Lines: A panel of MM cell lines (e.g., MM.1S, U266, KMS-12-BM) were used.
    • Treatment: Cells were treated with single agents (HDACi or S63845) and combinations thereof.
    • Viability/Apoptosis Assay: Cell viability was measured, and synergy was calculated. Apoptosis was confirmed by flow cytometry (Annexin V/PI staining) and immunoblotting for cleavage of Caspase-3 and PARP [2].
  • Key Finding: The combination of S63845 with either HDAC inhibitor showed synergistic or additive apoptosis induction in 6 out of 8 cell lines. The mechanism involves downregulation of BCL-XL and MCL-1 protein levels, enhancing the apoptotic cascade [2].
Enhancement of Daratumumab-mediated Cytotoxicity
  • Objective: To investigate the effect of HDAC inhibitors on CD38 expression and the subsequent efficacy of the anti-CD38 antibody Daratumumab [3].
  • Methodology:
    • Cell Culture: MM cell lines (e.g., MM1.S) were treated with titrated doses of this compound, Panobinostat, and ATRA (as a control).
    • Flow Cytometry: CD38 expression on live cells was analyzed by Mean Fluorescence Intensity (MFI) after 24-72 hours of exposure.
    • ADCC Assay: Antibody-Dependent Cellular Cytotoxicity was assessed by co-culturing treated MM cells with peripheral blood mononuclear cells (PBMCs) as effector cells, in the presence of Daratumumab [3].
  • Key Finding: this compound induced a stronger (2.5-fold) upregulation of CD38 expression compared to Panobinostat. This increase led to significantly enhanced Daratumumab-mediated ADCC, eliminating 95.6% of MM cells in combination, versus 22.6% with Daratumumab alone [3].
Cardiac Toxicity (hERG Channel Interaction) Prediction
  • Objective: To computationally predict the potential for different HDAC inhibitors to block the hERG cardiac potassium channel, a common cause of drug-induced cardiotoxicity [4].
  • Methodology:
    • Tools: Multiple computational tools were used, including SeeSAR (for visual inspection), Pred-hERG (for prediction), and SwissDock (for docking simulations and calculating binding energy ΔG).
    • Compounds Analyzed: this compound, Citarinostat (ACY-241), Panobinostat, and Vorinostat (SAHA) [4].
  • Key Finding: this compound and Citarinostat showed no predicted interactions with the hERG channel across all tools. In contrast, Panobinostat and Vorinostat showed interactions in the µM-mM range, suggesting a higher risk of cardiac toxicity [4].

Mechanism and Workflow Visualization

The following diagrams illustrate the core mechanistic differences and a key experimental workflow based on the search results.

G cluster_pan Pan-HDAC Inhibition (Panobinostat) cluster_ric HDAC6-Selective Inhibition (this compound) HDACi HDAC Inhibitor Panobinostat Panobinostat HDACi->Panobinostat This compound This compound HDACi->this compound Pan_Mechanism Inhibits HDAC1, HDAC2, HDAC3, HDAC6, etc. Panobinostat->Pan_Mechanism Ric_Mechanism Primarily Inhibits HDAC6 This compound->Ric_Mechanism Pan_Effect1 Histone Hyperacetylation Pan_Mechanism->Pan_Effect1 Pan_Effect2 Altered Gene Transcription Pan_Effect1->Pan_Effect2 Pan_Effect3 Cell Cycle Arrest & Apoptosis Pan_Effect2->Pan_Effect3 Pan_Effect4 Decreased BCMA Expression Pan_Effect2->Pan_Effect4 Ric_Effect1 α-Tubulin Hyperacetylation Ric_Mechanism->Ric_Effect1 Ric_Effect2 Increased Proteotoxic Stress Ric_Effect1->Ric_Effect2 Ric_Effect4 Upregulated CD38 Expression Ric_Effect1->Ric_Effect4 Ric_Effect3 Synergy with PIs & IMiDs Ric_Effect2->Ric_Effect3

Mechanisms of Action: Panobinostat vs. This compound

G Start Treat MM Cell Lines Groups Treatment Groups: 1. Untreated Control 2. HDACi alone 3. BH3 Mimetic alone 4. HDACi + BH3 Mimetic Start->Groups Assay1 Viability & Apoptosis Assay Groups->Assay1 Assay2 Protein Expression Analysis Groups->Assay2 Assay1_Detail • MTT/XTT assay for viability • Annexin V/PI staining by Flow Cytometry • Western Blot for Cleaved Caspase-3 & PARP Assay1->Assay1_Detail Analysis Data Analysis: • Calculate Combination Index (CI) • Synergy defined as CI < 1 Assay1->Analysis Assay2_Detail Western Blot for: • BCL-2, BCL-XL, MCL-1 • Acetylated-α-Tubulin • Acetylated-Histone H3 Assay2->Assay2_Detail Assay2->Analysis

Workflow for HDACi and BH3 Mimetic Synergy Study

Conclusion for Drug Development

For researchers and drug development professionals, the choice between these two agents involves a strategic trade-off:

  • Panobinostat offers the validation of a broader mechanism of action and historically higher efficacy in clinical trials, but this comes with a well-documented higher toxicity burden, including hematological and cardiac risks [4] [6].
  • This compound represents a more targeted approach with a potentially superior safety profile, particularly regarding cardiac toxicity [4]. Its promise lies in rational combination strategies, especially with anti-CD38 antibodies and BH3 mimetics, where preclinical data is strong [3] [2]. However, its clinical efficacy as a single agent appears more modest, and it remains an investigational drug [6].

References

Ricolinostat HDAC6 inhibitor versus pan-HDAC inhibitor selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Ricolinostat vs. Pan-HDAC Inhibitors at a Glance

The table below summarizes the core differences between this compound and typical pan-HDAC inhibitors.

Feature This compound (ACY-1215) Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat)
Primary Target HDAC6 (Class IIb) [1] Multiple HDACs (Class I, II, and/or IV) [2]
Key Selectivity Data Selective for HDAC6 over Class I HDACs (e.g., HDAC1, 2, 3) [1] Inhibits HDAC1, 2, 3, 6, and others with similar potency [2]
Mechanism of Action Inhibits cytoplasmic HDAC6, leading to hyperacetylation of substrates like α-tubulin and c-Myc degradation [1] [3] Broad inhibition of nuclear and cytoplasmic HDACs, causing histone hyperacetylation and gene reactivation [2]
Therapeutic Rationale Target non-oncogene dependencies (e.g., disrupts aggresome pathway, induces c-Myc degradation); potential for combination therapy [1] [4] Epigenetic modulation; reactivates silenced tumor suppressor genes; induces cell cycle arrest and apoptosis [2]
Clinical Trial Stage Phase Ib/II (e.g., in combination with nab-paclitaxel for breast cancer, NCT02632071) [1] FDA-approved for specific hematologic cancers (e.g., Vorinostat for cutaneous T-cell lymphoma) [2]
Reported Toxicity Profile Better tolerated in clinical trials; reduced severe adverse events compared to panobinostat [4] Higher toxicity; side effects like fatigue, diarrhea, thrombocytopenia limit broader use [2] [4]

Experimental Data and Protocols

For researchers designing experiments, here are key methodologies used to establish this compound's profile.

  • Assessing HDAC Inhibitor Selectivity: The biochemical HDAC enzyme inhibition assay is the standard method. It involves incubating the inhibitor with purified, recombinant HDAC isoforms and a fluorogenic acetylated substrate. The IC50 value (half-maximal inhibitory concentration) is determined from dose-response curves. This compound shows significantly lower IC50 for HDAC6 compared to Class I HDACs [1] [2].
  • Measuring Target Engagement in Cells: Western Blot Analysis is used to detect hyperacetylation of specific HDAC6 substrates (e.g., α-tubulin) in treated cells. An increase in acetylated α-tubulin, without a concurrent increase in acetylated histones, confirms selective HDAC6 engagement [1] [3].
  • Predictive Biomarker Analysis: A computational HDAC6-Score algorithm can predict tumor sensitivity. This method involves RNA-sequencing of tumor samples, followed by analysis with the ARACNe and NetBID algorithms to reverse-engineer a gene regulatory network (regulon) and infer HDAC6 activity. A high HDAC6-score correlates with increased sensitivity to this compound in preclinical models [1].

Mechanisms and Therapeutic Implications

The distinct mechanisms of this compound and pan-HDAC inhibitors lead to different therapeutic rationales, as illustrated below.

G cluster_pan Pan-HDAC Inhibitor Mechanism cluster_selective This compound (HDAC6i) Mechanism PanInhib Pan-HDAC Inhibitor (e.g., Vorinostat) NuclearHDACs Inhibition of Nuclear HDACs (Class I) PanInhib->NuclearHDACs HistoneHyper Histone Hyperacetylation NuclearHDACs->HistoneHyper ChromatinOpen Chromatin Remodeling HistoneHyper->ChromatinOpen GeneExpr Altered Gene Expression ChromatinOpen->GeneExpr Outcomes1 Cell Cycle Arrest Apoptosis GeneExpr->Outcomes1 Ricol This compound HDAC6 Inhibition of Cytoplasmic HDAC6 Ricol->HDAC6 Substrates Hyperacetylation of Non-Histone Substrates HDAC6->Substrates Tubulin α-Tubulin Substrates->Tubulin cMyc c-Myc Protein Substrates->cMyc Effect1 Stabilized Microtubules Reduced Cell Motility Tubulin->Effect1 Effect2 c-Myc Hyperacetylation & Degradation cMyc->Effect2 Outcomes2 Disrupted Aggresome/Autophagy Impaired Cancer Cell Growth Effect1->Outcomes2 Effect2->Outcomes2

Beyond the mechanisms above, the unique ZnF-UBP domain of HDAC6, which is not present in other HDACs, offers a future avenue for even more selective inhibition. This domain recognizes ubiquitinated proteins for aggresome formation. Inhibiting this domain, rather than the catalytic site, could block this resistance pathway with potentially fewer side effects related to microtubule stabilization [4].

Key Considerations for Research and Development

  • Clinical Combination Strategy: this compound is primarily investigated in combination with other therapies, such as proteasome inhibitors (e.g., bortezomib) in multiple myeloma or chemotherapies (e.g., nab-paclitaxel) in solid tumors. The rationale is to concurrently block the proteasome and the compensatory aggresome pathway, inducing synergistic cell death [1] [4].
  • Leveraging Predictive Biomarkers: The HDAC6-Score is a critical development for patient stratification. It identifies tumors with high functional dependence on HDAC6, which are more likely to respond to this compound. This approach moves beyond simple HDAC6 protein expression levels [1].
  • Toxicity and Selectivity Balance: While this compound is better tolerated than pan-HDAC inhibitors, side effects still occur, potentially due to off-target effects or the critical role of HDAC6 in normal cellular processes. Next-generation inhibitors targeting the non-catalytic ZnF-UBP domain are being explored to improve the safety window further [4].

References

Ricolinostat response rate bortezomib refractory patients

Author: Smolecule Technical Support Team. Date: February 2026

Ricolinostat Efficacy in Bortezomib-Refractory Myeloma

Patient Cohort Regimen This compound Dose (Recommended Phase II) Overall Response Rate (ORR) Key Findings & Safety

| Bortezomib-refractory patients | this compound + Bortezomib + Dexamethasone [1] | 160 mg daily [1] [2] | 14% [1] [3] | - Safety: Lower severe GI, hematologic, and constitutional toxicities vs. non-selective HDAC inhibitors [1] [4].

  • Dosing Note: 160 mg twice daily led to dose-limiting diarrhea; daily dose was better tolerated [1] [3]. |

Experimental Protocol & Mechanistic Rationale

For your reference as a researcher, here are the key methodological details from the trial and the scientific rationale behind the combination therapy.

  • Study Design: The data comes from a multicenter, open-label, phase I/II trial (NCT01323751) [2]. The study was designed in three parts: sequential dose-escalation of this compound as a monotherapy (Part 1), in combination with bortezomib and dexamethasone (Part 2), and an expansion cohort to explore a daily dosing schedule [1] [4].
  • Patient Population: The trial enrolled patients with relapsed or refractory multiple myeloma who had received at least two prior lines of therapy, including a proteasome inhibitor and an immunomodulatory drug. Bortezomib-refractory patients were a subset of this population [1] [4] [2].
  • Dosing Schedule:
    • This compound: Administered orally on days 1-5 and 8-12 of each 21-day cycle [1] [4].
    • Bortezomib: Administered at the standard dose of 1.3 mg/m² intravenously or subcutaneously on days 1, 4, 8, and 11 of each cycle [4].
    • Dexamethasone: Administered at 20 mg on days 1, 2, 4, 5, 8, 9, 11, and 12 of each cycle [4].
  • Pharmacodynamic Assessment: The trial included biomarker analysis, showing that this compound therapy resulted in dose-dependent increases in acetylated tubulin in peripheral blood lymphocytes, confirming target engagement of HDAC6 [1] [4].

The rationale for combining this compound with a proteasome inhibitor like bortezomib is based on targeting two interconnected cellular protein degradation pathways, as illustrated below:

G Proteasome Proteasome Aggresome Aggresome/Autophagy Pathway Proteasome->Aggresome Inhibition induces compensatory activation Apoptosis Accumulation of toxic ubiquitinated proteins → Cell Death HDAC6 HDAC6 HDAC6->Aggresome Activates Bortezomib Bortezomib (Proteasome Inhibitor) Bortezomib->Proteasome Inhibits Bortezomib->Apoptosis This compound This compound (HDAC6 Inhibitor) This compound->HDAC6 Selectively Inhibits This compound->Apoptosis

This diagram illustrates the synergistic mechanism of action: Bortezomib inhibits the proteasome, leading to the accumulation of misfolded proteins. In response, cancer cells activate the HDAC6-dependent aggresome pathway as an alternative protein clearance mechanism. This compound selectively inhibits HDAC6, blocking this compensatory pathway, leading to irreversible protein stress and apoptosis [1] [4] [5].

Research Context and Comparative Perspective

  • Comparison with Other HDAC Inhibitors: A 2019 meta-analysis of HDAC inhibitors in relapsed/refractory multiple myeloma reported that the overall response rate for this compound-containing regimens across all patient groups was 38%, which was lower than that for panobinostat (64%) and vorinostat (51%) [6]. However, this analysis also highlights the proposed improved therapeutic window of selective HDAC6 inhibition, as non-selective HDAC inhibitors like panobinostat are associated with significant toxicities, including severe diarrhea and cardiac events [1] [7] [3].
  • Activity in Other Combinations: this compound has also been studied in combination with lenalidomide and dexamethasone. In a phase 1b trial, that combination showed an overall response rate of 55% in a mixed relapsed/refractory population, demonstrating the drug's potential in other regimen contexts [7].

References

HDAC6 score predictive biomarker Ricolinostat response breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

Clinical and Preclinical Evidence Summary

The table below summarizes the key quantitative findings from the study that established the predictive value of the HDAC6 score.

Aspect Findings Context/Implication
Patient Population ~30% of analyzed breast cancers (~3,000 samples) [1] [2] Identifies a significant subset of patients who may benefit from HDAC6 inhibitor therapy.
Associated Subtype Enriched in HR+/HER2- and HER2+ subtypes [1] Guides targeting of therapy to specific breast cancer molecular profiles.
Clinical Trial Results Combination of Ricolinostat & nab-paclitaxel was safe & well-tolerated; clinical activity seen in HR+/HER2- MBC patients [1] [3] Supports feasibility of this combination and shows promise in a defined patient group.
Preclinical Correlation Strong inverse correlation (R = -0.51, p=0.03) between HDAC6 score & IC50 of this compound in 14 BC cell lines [1] Validates the score's predictive power in laboratory models; higher score indicates greater sensitivity.
Proposed Mechanism This compound induces hyperacetylation & degradation of c-Myc in sensitive cells [1] [2] Links HDAC6 inhibition to the disruption of a key oncoprotein's stability.

Experimental Protocols and Key Methodologies

For researchers looking to validate or build upon these findings, here are the core methodologies from the key study.

  • 1. HDAC6 Score Calculation: The score is derived using a network-based algorithm [1] [2].

    • Algorithm Used: NetBID (Data-driven Network-Based Bayesian Inference of Drivers) [1].
    • Input Data (Regulon): A set of genes transcriptionally regulated by HDAC6, reverse-engineered from large breast cancer transcriptomic datasets (TCGA and METABRIC) using the SJARACNe algorithm [1].
    • Calculation: The HDAC6 score is computed by summarizing the expression values of all genes in the HDAC6-specific regulon, providing a quantitative measure of HDAC6 pathway activity in a given tumor sample [1].
  • 2. In-Vitro Validation (Cell Line Sensitivity)

    • Cell Models: 14 breast cancer cell lines representing major molecular subtypes, with pre-calculated HDAC6 scores from CCLE (Cancer Cell Line Encyclopedia) data [1].
    • Drug Sensitivity Assay: Cells were treated with a 8-point dose range of this compound (0 to 30 μM). IC50 values (half-maximal inhibitory concentration) were determined from dose-response curves [1].
    • Statistical Analysis: Spearman's correlation analysis was performed between the HDAC6 score and the calculated IC50 values to assess the predictive relationship [1].
  • 3. In-Vivo & Clinical Validation

    • Clinical Trial Design: A Phase Ib dose-escalation trial (NCT02632071) of this compound in combination with nab-paclitaxel in patients with metastatic breast cancer [1] [2] [3].
    • Biomarker Analysis: Tumor specimens from trial patients were analyzed using the OncoTarget platform to calculate the HDAC6 score. This score was then retrospectively correlated with clinical outcomes to evaluate its predictive potential [1] [3].

Proposed Mechanism of Action

The research suggests that the anticancer effect of this compound in sensitive cells is linked to the degradation of the c-Myc oncoprotein. The diagram below illustrates this proposed signaling pathway.

G HDAC6 HDAC6 c_Myc c_Myc HDAC6->c_Myc Deacetylates Acetylated_c_Myc Acetylated_c_Myc c_Myc->Acetylated_c_Myc Hyperacetylation (upon HDAC6i) Degraded_c_Myc Degraded_c_Myc Reduced Cell Fitness Acetylated_c_Myc->Degraded_c_Myc Targeted for Proteasome Proteasome Proteasome->Degraded_c_Myc Mediates This compound This compound This compound->HDAC6 Inhibits

Research Considerations and Future Directions

While the HDAC6 score is a promising tool, there are important limitations and areas for future development.

  • Current Limitations: The HDAC6 score requires refinement, as some patients with triple-negative breast cancer (TNBC) also responded to the therapy, suggesting the biomarker is not yet perfectly specific [3]. Furthermore, the current score is based on total RNA-seq profiles, which may present challenges for standardized clinical diagnostic development [3].
  • Future Work: The research team aims to optimize the HDAC6 regulon and develop a simpler, FDA-acceptable clinical test kit, potentially similar to a targeted RNA-sequencing panel or a PAM50-like kit [3]. Efforts are also underway to validate the score in other cancer types, such as hematologic cancers, and with other HDAC6 inhibitors beyond this compound [3].

References

Ricolinostat clinical response high-risk cytogenetics multiple myeloma

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response Data for Ricolinostat Combinations

The table below summarizes key efficacy findings from clinical trials investigating this compound in combination with standard therapies for relapsed or refractory multiple myeloma.

Combination Therapy Trial Phase Patient Population Overall Response Rate (ORR) Key Findings Source (Clinical Trial)
This compound + Bortezomib + Dexamethasone Phase I/II Relapsed/Refractory MM 37% (at ≥160 mg daily) 14% ORR in bortezomib-refractory patients; better tolerated GI toxicity profile vs. non-selective HDACi [1] Vogl et al., Clin Cancer Res. 2017 [1]
This compound + Lenalidomide + Dexamethasone Phase Ib Relapsed/Refractory MM 55% 40% ORR in double refractory (lenalidomide & bortezomib) patients [2] Yee et al., ACE-MM-101 trial [2]
This compound + Pomalidomide + Dexamethasone Phase Ib/II Relapsed/Refractory MM 42% 38% ORR in patients refractory to lenalidomide and bortezomib [2] Raje et al., ACE-MM-102 trial [2]

Experimental Insights on HDAC6 Inhibition in High-Risk Disease

While direct clinical trial sub-analysis is limited, recent preclinical studies provide a rationale for investigating HDAC6 inhibitors in high-risk settings, particularly for patients with the t(11;14) translocation.

  • Synergistic Triple Therapy: Research indicates that in t(11;14) multiple myeloma cell lines (which can be resistant to the Bcl-2 inhibitor venetoclax), combining an HDAC6 inhibitor (like this compound/ACY-1215 or the experimental compound MAKV-15) with bortezomib and a BH3 mimetic (e.g., venetoclax or Mcl-1 inhibitors) significantly increased apoptosis compared to doublet therapies [3].
  • Proposed Mechanism: The combination of HDAC6i and bortezomib was shown to reduce levels of the pro-survival protein Mcl-1. This reduction could potentially sensitize venetoclax-resistant t(11;14) cells to apoptosis when treated with this triple combination [3].
  • HDAC6 Activity Score: Transcriptomic analysis of patient data has been used to develop an HDAC6 activity score. This research identified a patient subgroup with high HDAC6 scores that frequently harbors the t(11;14) translocation and chromosome 1q amplification, suggesting a potential biomarker for identifying patients who may benefit most from HDAC6 inhibitor therapy [3].

Detailed Experimental Protocols

For the key preclinical studies cited above, the methodologies were as follows:

  • Cell Viability and Apoptosis Assay [3]:

    • Cell Lines: Use t(11;14) positive multiple myeloma cell lines (e.g., MOLP-8, U-266).
    • Treatment: Apply single agents and combinations of HDAC6 inhibitors (e.g., MAKV-15, ACY-1215), proteasome inhibitors (bortezomib), and BH3 mimetics (venetoclax, S63845).
    • Analysis: Measure cell viability using assays like MTT or WST-1. Quantify apoptosis via nuclear morphology analysis (Hoechst staining) and Western blot for cleavage of caspase-3 and PARP-1.
    • Data Interpretation: Calculate combination indices (CI) to determine synergism (CI < 1 indicates synergy).
  • Biomarker Analysis (α-tubulin acetylation) [1] [3]:

    • Sample Collection: Obtain peripheral blood lymphocytes from patients enrolled in clinical trials or from cell line models treated with this compound.
    • Processing: Perform protein extraction and Western blot analysis.
    • Detection: Probe with an antibody specific for acetylated tubulin.
    • Interpretation: An increase in acetylated tubulin levels serves as a pharmacodynamic marker confirming successful on-target HDAC6 inhibition.

HDAC6 Inhibitor Mechanism of Action in Multiple Myeloma

The following diagram illustrates the proposed mechanism by which HDAC6 inhibitors like this compound target multiple myeloma cells and interact with key pathways.

G cluster_pathways Cellular Consequences HDAC6i HDAC6 Inhibitor (e.g., this compound) AcTub Acetylated Tubulin ↑ HDAC6i->AcTub Inhibits Aggresome Aggresome/Autophagy Pathway Disrupted AcTub->Aggresome UPR Unfolded Protein Response (UPR) Aggresome->UPR ProtStress Proteotoxic Stress ProtStress->UPR Apoptosis Apoptosis ↑ Mcl1 Mcl-1 Protein Levels ↓ Mcl1->Apoptosis PIs Proteasome Inhibitor (e.g., Bortezomib) PIs->ProtStress UPR->Apoptosis

Interpretation & Future Research Directions

The available data, while promising, has limitations for direct product comparison. The clinical trials report overall response rates but do not provide stratified results for specific high-risk cytogenetic groups like del(17p), t(4;14), or t(14;16) [1] [2]. The R2-ISS and newer IMS/IMWG risk stratification models define high-risk using a combination of such markers [4], and this compound's performance within these modern definitions is not yet detailed in public results.

Future clinical studies should aim to:

  • Report efficacy data stratified by the latest genomic high-risk definitions, including del(17p), t(4;14), gain/amp(1q), and TP53 mutations [4].
  • Explore the preclinical promise of triple combinations (HDAC6i + PI + BH3 mimetic) in defined high-risk populations.
  • Validate the HDAC6 activity score as a predictive biomarker for patient selection.

References

Ricolinostat overall response rate ORR clinical trial results

Author: Smolecule Technical Support Team. Date: February 2026

Overall Response Rates in Clinical Trials

Cancer Type Trial Phase / Type Combination Regimen Ricolinostat Dose ORR (Overall Response Rate) Key Details & Context
Multiple Myeloma [1] Phase I/II Bortezomib + Dexamethasone 160 mg daily 37% (14/38 patients) Recommended Phase II dose; well-tolerated profile [1]
Multiple Myeloma [2] Meta-analysis (5 trials) Various (Lenalidomide, Dexamethasone) Various 38% (Pooled, 95% CI: 0.29-0.48) Analysis of 2193 patients across multiple HDAC inhibitors [2]
Multiple Myeloma [1] Phase I/II (Refractory) Bortezomib + Dexamethasone 160 mg daily 14% Subgroup of bortezomib-refractory patients [1]
Ovarian Cancer [3] Phase Ib (Abbreviated) Paclitaxel 80 mg daily ~33% (2/6 patients) Duration of Response: 23.4 and 37.3 weeks; study terminated early [3]

Detailed Experimental Protocols

The ORR data is derived from clinical trials following standardized designs for evaluating new cancer treatments.

  • Patient Population: Trials involved patients with relapsed or refractory cancers (e.g., multiple myeloma, ovarian cancer) who had typically received prior therapies [3] [1].
  • Treatment Regimen: this compound was administered orally on specific schedules (e.g., daily on Days 1–5 and 8–12 of a 21-day cycle, or daily on Days 1–21 of a 28-day cycle) in combination with established backbone therapies [3] [1].
  • Response Assessment: Tumor response was rigorously evaluated using RECIST 1.1 criteria for solid tumors or the International Uniform Response Criteria for Multiple Myeloma [3] [1]. ORR is defined as the proportion of patients who achieved a complete response (CR) or partial response (PR).
  • Safety Monitoring: Toxicity was assessed throughout the trials using the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) [3].

Mechanism of Action and Signaling Pathways

This compound (ACY-1215) is a first-in-class, selective inhibitor of Histone Deacetylase 6 (HDAC6). Its mechanism contributes to both anti-tumor efficacy and the mitigation of treatment side effects [3] [4].

G This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits miR30d miR30d This compound->miR30d Upregulates AcTubulin AcTubulin HDAC6->AcTubulin Deacetylates Aggresome Aggresome AcTubulin->Aggresome Disrupts Protein Clearance Pathway Apoptosis Apoptosis Aggresome->Apoptosis Leads to PIK3R2 PIK3R2 miR30d->PIK3R2 Targets PI3K PI3K PIK3R2->PI3K Subunit of Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth CellGrowth mTOR->CellGrowth Promotes

The diagram above illustrates this compound's dual mechanisms. The key pathways include:

  • Microtubule Stabilization & Protein Clearance Disruption: By inhibiting HDAC6, this compound increases the acetylation of α-tubulin, a key component of microtubules. This can disrupt the aggresome pathway, a critical mechanism for clearing misfolded proteins in cancer cells. Combining this with proteasome inhibitors (like bortezomib) creates a "protein traffic jam," inducing lethal cellular stress and apoptosis [3] [1].
  • Epigenetic Modulation & PI3K/Akt/mTOR Pathway Inhibition: this compound treatment has been shown to upregulate microRNAs like miR-30d, which directly targets PIK3R2, a regulatory subunit of PI3K. This leads to downregulation of the PI3K/Akt/mTOR signaling cascade, a critical driver of cell survival, growth, and proliferation in many cancers [4].

Important Context and Limitations

When interpreting these results, consider the following:

  • Limited Data Availability: Clinical development of this compound in ovarian cancer was halted, and several trials were terminated or abbreviated early, limiting the amount of robust efficacy data [3].
  • Lack of Superiority in Neuropathy: A Phase 2, randomized controlled trial for diabetic peripheral neuropathy found that this compound was not superior to placebo in reducing neuropathic pain, indicating its benefits may be specific to oncology applications [5].
  • Variable Efficacy: The efficacy of this compound appears to be highly context-dependent, showing more promising results in hematologic malignancies like multiple myeloma compared to solid tumors in the available data [3] [1].

References

Ricolinostat synergistic cytotoxicity proteasome inhibition validation

Author: Smolecule Technical Support Team. Date: February 2026

Synergistic Cytotoxicity: Key Experimental Findings

The table below consolidates quantitative data from various studies demonstrating the synergistic effect of Ricolinostat and proteasome inhibitors.

Cancer Model / Context Combination Treatment Key Findings & Synergistic Effects Proposed Primary Mechanism Citation
Head and Neck Tumor Cells (CAL27, Detroit562) This compound (RCS) + Bortezomib (BTZ) Synergistic enhancement of non-apoptotic cell death; Necrostatin-1 (RIPK1 inhibitor) attenuated cytotoxicity; N-acetyl cysteine (ROS scavenger) abrogated cell death. Induction of necroptosis-like cell death accompanied by reactive oxygen species (ROS) generation. [1]
Multiple Myeloma (Preclinical in vitro/vivo) This compound + Carfilzomib (CFZ) Synergistic anti-myeloma effects, including in Bortezomib-resistant cells; this compound blocked CFZ-induced aggresome formation. Inhibition of aggresome formation, leading to accumulation of toxic protein aggregates and enhanced apoptosis. [2]
Relapsed/Refractory Multiple Myeloma (Phase 1/2 Clinical Trial) This compound + BTZ + Dexamethasone Overall response rate was 37%; Response rate in BTZ-refractory patients was 14%; Well-tolerated safety profile. Selective HDAC6 inhibition disrupts aggresome/autophagy pathway, increasing ER stress. [3] [4]

Essential Experimental Protocols

To validate the synergistic cytotoxicity, the following key methodologies are employed:

  • Cellular Viability and Proliferation Assays:

    • Purpose: To quantitatively assess the cytotoxic effects of single agents and their combinations.
    • Protocol: Cells are seeded in 96-well plates and treated with a range of concentrations of BTZ (e.g., 2.5-10 nM) and RCS (e.g., 1-10 µM) for 24-48 hours. Viability is measured using fluorescent or luminescent assays like CellTiter Blue, which measures the metabolic capacity of cells. Fluorescence (e.g., 560/590 nm Ex/Em) is proportional to the number of viable cells. [1] [5]
    • Data Analysis: Combination indices (e.g., via the Chou-Talalay method) are calculated to confirm synergy over mere additive effects.
  • Proteasome Activity Profiling:

    • Purpose: To confirm and quantify the inhibition of the proteasome by drugs like BTZ and Carfilzomib.
    • Protocol: Cell extracts or intact cells are incubated with fluorogenic peptide substrates (e.g., Suc-LLVY-aminomethylcoumarin for the chymotrypsin-like activity). Cleavage by the proteasome releases a fluorescent group, and the resulting fluorescence is directly proportional to proteasome activity. [6]
    • Advanced Method: Activity-Based Probes (ABPs) like MV151 are cell-permeable and covalently bind to active proteasome subunits, allowing for their detection and quantification via gel electrophoresis or mass spectrometry. This is particularly useful for monitoring activity in patient samples. [6] [7]
  • Assessment of Cell Death Mechanisms:

    • Purpose: To distinguish between apoptotic and non-apoptotic cell death pathways.
    • Protocol: Use specific pharmacological inhibitors alongside the drug combination:
      • Necroptosis Inhibition: Pre-treat cells with Necrostatin-1, a specific RIPK1 inhibitor. A significant reduction in cytotoxicity suggests a necroptosis component. [1]
      • Apoptosis Inhibition: Use a pan-caspase inhibitor like Z-VAD-fmk.
      • ROS Detection: Use a fluorescent probe (e.g., H2DCFDA) to measure intracellular ROS levels, and confirm its role by using the scavenger N-acetyl cysteine (NAC). [1]
  • Immunofluorescence Microscopy for Aggresome Formation:

    • Purpose: To visualize the disruption of protein homeostasis.
    • Protocol: Cells treated with the drugs are fixed, permeabilized, and stained with antibodies against ubiquitin and HDAC6. Treatment with a proteasome inhibitor alone should show an increase in perinuclear aggressomes, which is blocked by the addition of this compound. Co-staining for the autophagosome marker LC3 can provide further insights. [2]

Mechanism of Action: Dual Disruption of Protein Homeostasis

The following diagram illustrates the core signaling pathway through which this compound and Proteasome Inhibitors exert synergistic cytotoxicity. This "two-hit" strategy overwhelms the cancer cell's ability to manage misfolded proteins.

G Mechanism of this compound and Proteasome Inhibitor Synergy HDAC6i This compound (HDAC6 Inhibitor) Aggresome Aggresome Formation (HDAC6-dependent) HDAC6i->Aggresome  Inhibits BlockedAggresome Inhibition of Aggresome Clearance HDAC6i->BlockedAggresome  Causes Proteasomi Bortezomib/Carfilzomib (Proteasome Inhibitor) ProtStress Accumulation of Misfolded/Ubiquitinated Proteins Proteasomi->ProtStress  Induces ProtStress->Aggresome  Activates ERStress Accumulated ER Stress & Proteotoxicity ProtStress->ERStress  Contributes to BlockedAggresome->ERStress  Exacerbates CellDeath Synergistic Cell Death (Apoptosis / Necroptosis) ERStress->CellDeath  Triggers ROS ROS Generation ERStress->ROS ROS->CellDeath  Promotes

The diagram shows how this combination creates a lethal "two-hit" strategy:

  • Proteasome Inhibitors (e.g., Bortezomib) block the primary degradation pathway (the proteasome), leading to an accumulation of misfolded, ubiquitinated proteins. [6] [2] [7]
  • This compound (HDAC6 Inhibitor) simultaneously inhibits the backup pathway by preventing HDAC6-mediated transport of these protein aggregates to the aggresome for autophagic degradation. [2] [4]
  • This dual blockade leads to an irreversible accumulation of proteotoxic stress and ER stress, culminating in synergistic cancer cell death, often accompanied by ROS generation. [1]

Interpretation for Research and Development

The data validates this compound and proteasome inhibitor combination as a promising strategy, particularly for hematological cancers like multiple myeloma and potentially for solid tumors such as head and neck cancer.

  • Translational Value: The positive results from the phase 1/2 clinical trial in multiple myeloma provide strong evidence for the translational potential of this combination, showing efficacy even in a bortezomib-refractory population. [3] [4]
  • Mechanistic Nuance: The type of cell death induced (apoptosis vs. necroptosis) may be cell-type dependent. While multiple myeloma studies report apoptosis, the head and neck cancer study found a non-apoptotic, necroptosis-like death, suggesting the underlying biology of the cancer cell influences the final outcome. [1] [2]

References

Ricolinostat lenalidomide refractory patient subgroup analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy in Refractory Patient Subgroups

Patient Subgroup Number of Patients (n) Overall Response Rate (ORR) Citation
Overall Trial Population 38 55% (21 of 38 patients) [1] [2]
Lenalidomide-refractory 12 25% [2]
Bortezomib-refractory 11 55% [2]
Dual refractory (Lenalidomide & Bortezomib) 5 40% [2]
Lenalidomide non-refractory 26 69% [2]

Experimental Protocol & Trial Design

The data in the table above comes from a multicenter phase 1b clinical trial (ACE-MM-101) [1]. Here are the key methodological details:

  • Objective: To assess the safety and preliminary anti-tumor activity of Ricolinostat in combination with lenalidomide and dexamethasone in patients with relapsed or refractory multiple myeloma [1].
  • Patient Population: Adults with previously treated, relapsed, or refractory multiple myeloma. Participants had a median of 2 prior lines of therapy [1] [2].
  • Treatment Regimen:
    • This compound: Administered orally at escalating doses (from 40-240 mg once daily to 160 mg twice daily) on days 1-21 of a 28-day cycle [1].
    • Lenalidomide: 25 mg (15 mg in one initial cohort) orally, once daily on days 1-21 [1].
    • Dexamethasone: 40 mg weekly [1].
  • Primary Outcomes: Dose-limiting toxicities and the maximum tolerated dose [1].
  • Key Efficacy Measure: Overall Response Rate (ORR), defined as the proportion of patients who achieved a partial response or better according to the International Myeloma Working Group criteria [1] [2].

Mechanism of Action and Rationale for Combination

The combination is rationalized by the distinct yet complementary mechanisms of action of the two drugs, which target different cellular pathways in multiple myeloma cells. The diagram below illustrates their synergistic relationship.

G HDAC6 HDAC6 AcTubulin Acetylated Tubulin HDAC6->AcTubulin Deacetylates This compound This compound This compound->HDAC6 Inhibits ProtAggresome Protein Aggresome/Autophagy AcTubulin->ProtAggresome Disrupts PrototoxicStress Proteotoxic Stress & Apoptosis ProtAggresome->PrototoxicStress Leads to MyelomaCellDeath Myeloma Cell Death PrototoxicStress->MyelomaCellDeath Induces PrototoxicStress->MyelomaCellDeath Synergistic Effect CRBN Cereblon (CRBN) IKZF1_3 IKZF1 & IKZF3 Transcription Factors CRBN->IKZF1_3 Targets for Ubiquitination & Degradation Lenalidomide Lenalidomide Lenalidomide->CRBN Binds IRF4 IRF4 Downregulation IKZF1_3->IRF4 Downregulates IRF4->MyelomaCellDeath Contributes to IRF4->MyelomaCellDeath Synergistic Effect

  • This compound's Role: As a selective HDAC6 inhibitor, this compound increases the accumulation of acetylated tubulin, which disrupts the aggresome/autophagy pathway—a key mechanism cells use to dispose of misfolded proteins [3] [4]. Inhibiting this pathway increases proteotoxic stress inside the myeloma cell [3].
  • Lenalidomide's Role: As an immunomodulatory drug (IMiD), lenalidomide binds to the protein cereblon (CRBN), which is part of an E3 ubiquitin ligase complex. This binding alters the complex's function, leading to the ubiquitination and subsequent degradation of two specific transcription factors critical for myeloma cell survival: Ikaros (IKZF1) and Aiolos (IKZF3) [5] [6].
  • Synergistic Effect: By simultaneously inducing proteotoxic stress (this compound) and degrading key survival transcription factors (Lenalidomide), the combination attacks the myeloma cell through two independent pathways, leading to enhanced cell death [1].

Interpretation and Research Implications

The data suggests that the combination of this compound, lenalidomide, and dexamethasone can overcome resistance to prior lenalidomide therapy in a subset of patients. The 25% response rate in lenalidomide-refractory patients is a key finding, indicating that adding an HDAC6 inhibitor can resensitize some tumors to the effects of lenalidomide [2]. Furthermore, the regimen was generally well-tolerated, with fatigue and diarrhea being the most common adverse events, and a recommended phase 2 dose of this compound was established at 160 mg once daily [1].

This clinical evidence supports the continued investigation of selective HDAC6 inhibition as a strategy to enhance the efficacy of and overcome resistance to standard IMiD-based therapies in multiple myeloma.

References

Ricolinostat peripheral blood lymphocyte acetylated tubulin pharmacodynamics

Author: Smolecule Technical Support Team. Date: February 2026

Ricolinostat Pharmacodynamic Data on Acetylated Tubulin

This compound Dose & Regimen Combination Therapy Acetylated Tubulin Change (vs. baseline) Key Findings & Context
≥ 80 mg daily [1] Lenalidomide + Dexamethasone >2-fold increase [1] Maximal blood levels ≥0.5 µM; correlated with HDAC6 inhibition.
160 mg daily [2] Bortezomib + Dexamethasone Dose-dependent increase [2] Identified as the Recommended Phase 2 Dose (RP2D); well-tolerated.
160 mg twice daily (BID) [2] Bortezomib + Dexamethasone Data points to dose-dependent effect [2] Associated with dose-limiting toxicities (diarrhea); not selected as RP2D.

Experimental Protocol Overview

The quantitative data in the table above were generated using a standardized clinical pharmacodynamic assessment method. Here is a summary of the key experimental steps:

  • Sample Collection: Peripheral blood samples were drawn from patients with relapsed or refractory multiple myeloma enrolled in phase 1/2 clinical trials at specified times during the treatment cycle [2] [1].
  • Cell Processing: Peripheral blood lymphocytes were isolated from the collected blood samples.
  • Protein Analysis: The levels of acetylated tubulin within the isolated lymphocytes were analyzed, likely through techniques such as western blotting or specific immunoassays, to quantify the degree of HDAC6 inhibition [2].
  • Data Correlation: The measured increases in acetylated tubulin were correlated with the administered dose of this compound and its plasma concentration (pharmacokinetics) to establish the drug's exposure-response relationship [1].

Mechanism of Action and Pathway

The following diagram illustrates the mechanistic pathway through which this compound increases acetylated tubulin levels in peripheral blood lymphocytes, serving as its pharmacodynamic biomarker.

G This compound This compound HDAC6 HDAC6 This compound->HDAC6 Inhibits Acetylated_Tubulin Acetylated_Tubulin This compound->Acetylated_Tubulin Leads to Accumulation Tubulin Tubulin HDAC6->Tubulin Deacetylates Tubulin->Acetylated_Tubulin Acetylation Process Pharmacodynamic_Biomarker Pharmacodynamic_Biomarker Acetylated_Tubulin->Pharmacodynamic_Biomarker Measured in Peripheral Blood Lymphocytes

Interpretation and Significance for Researchers

For fellow researchers and drug development professionals, the data underscores several critical points:

  • Biomarker Validation: The consistent, dose-dependent increase in acetylated tubulin in an accessible tissue like peripheral blood lymphocytes robustly validates it as a practical and reliable pharmacodynamic biomarker for confirming HDAC6 target engagement in clinical trials [2] [1].
  • Selectivity Profile: The studies specifically noted that the doses of this compound which significantly increased acetylated tubulin resulted in only minimal changes in acetylated histone levels [1]. This key finding provides clinical evidence for its selective HDAC6 inhibition profile, differentiating it from non-selective pan-HDAC inhibitors.
  • Informing Tolerability and Dosing: The pharmacodynamic data were directly used to define the recommended phase 2 dose (160 mg daily). This dose achieved significant HDAC6 inhibition with a markedly improved toxicity profile compared to the higher 160 mg BID regimen, demonstrating the utility of this biomarker in guiding clinical development decisions [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

433.21138974 g/mol

Monoisotopic Mass

433.21138974 g/mol

Heavy Atom Count

32

Appearance

white to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WKT909C62B

Wikipedia

Ricolinostat

Dates

Last modified: 08-15-2023
1: Amengual JE, Johannet P, Lombardo M, Zullo K, Hoehn D, Bhagat G, Scotto L, Jirau-Serrano X, Radeski D, Heinen J, Jiang H, Cremers S, Zhang Y, Jones S, O'Connor OA. Dual Targeting of Protein Degradation Pathways with the Selective HDAC6 Inhibitor ACY-1215 and Bortezomib Is Synergistic in Lymphoma. Clin Cancer Res. 2015 Oct 15;21(20):4663-75. doi: 10.1158/1078-0432.CCR-14-3068. PubMed PMID: 26116270; PubMed Central PMCID: PMC4609274.
2: Mishima Y, Santo L, Eda H, Cirstea D, Nemani N, Yee AJ, O'Donnell E, Selig MK, Quayle SN, Arastu-Kapur S, Kirk C, Boise LH, Jones SS, Raje N. Ricolinostat (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death. Br J Haematol. 2015 May;169(3):423-34. doi: 10.1111/bjh.13315. PubMed PMID: 25709080.
3: Santo L, Hideshima T, Kung AL, Tseng JC, Tamang D, Yang M, Jarpe M, van Duzer JH, Mazitschek R, Ogier WC, Cirstea D, Rodig S, Eda H, Scullen T, Canavese M, Bradner J, Anderson KC, Jones SS, Raje N. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma. Blood. 2012 Mar 15;119(11):2579-89. doi: 10.1182/blood-2011-10-387365. PubMed PMID: 22262760; PubMed Central PMCID: PMC3337713.
4: Zhang L, Liu C, Wu J, Tao JJ, Sui XL, Yao ZG, Xu YF, Huang L, Zhu H, Sheng SL, Qin C. Tubastatin A/ACY-1215 improves cognition in Alzheimer's disease transgenic mice. J Alzheimers Dis. 2014;41(4):1193-205. doi: 10.3233/JAD-140066. PubMed PMID: 24844691.
5: Peng U, Wang Z, Pei S, Ou Y, Hu P, Liu W, Song J. ACY-1215 accelerates vemurafenib induced cell death of BRAF-mutant melanoma cells via induction of ER stress and inhibition of ERK activation. Oncol Rep. 2017 Feb;37(2):1270-1276. doi: 10.3892/or.2016.5340. PubMed PMID: 28035401.
6: Tsuji G, Okiyama N, Villarroel VA, Katz SI. Histone deacetylase 6 inhibition impairs effector CD8 T-cell functions during skin inflammation. J Allergy Clin Immunol. 2015 May;135(5):1228-39. doi: 10.1016/j.jaci.2014.10.002. PubMed PMID: 25458911; PubMed Central PMCID: PMC4426217.
7: Gradilone SA, Habringer S, Masyuk TV, Howard BN, Masyuk AI, Larusso NF. HDAC6 is overexpressed in cystic cholangiocytes and its inhibition reduces cystogenesis. Am J Pathol. 2014 Mar;184(3):600-8. doi: 10.1016/j.ajpath.2013.11.027. PubMed PMID: 24434010; PubMed Central PMCID: PMC3936326.
8: Li S, Liu X, Chen X, Zhang L, Wang X. Histone deacetylase 6 promotes growth of glioblastoma through inhibition of SMAD2 signaling. Tumour Biol. 2015 Dec;36(12):9661-5. doi: 10.1007/s13277-015-3747-x. PubMed PMID: 26150340.
9: Amengual JE, Prabhu SA, Lombardo M, Zullo KM, Johannet PM, Gonzalez Y, Scotto L, Jirau-Serrano X, Wei Y, Duong JK, Nandakumar R, Cremers S, Verma A, Elemento O, O'Connor OA. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor Ricolinostat Reveals Rational Drug : Drug Combination with Ibrutinib. Clin Cancer Res. 2016 Dec 19. pii: clincanres.2022.2016. [Epub ahead of print] PubMed PMID: 27993968.
10: Benoy V, Vanden Berghe P, Jarpe M, Van Damme P, Robberecht W, Van Den Bosch L. Development of Improved HDAC6 Inhibitors as Pharmacological Therapy for Axonal Charcot-Marie-Tooth Disease. Neurotherapeutics. 2016 Dec 12. [Epub ahead of print] PubMed PMID: 27957719.
11: Dasmahapatra G, Patel H, Friedberg J, Quayle SN, Jones SS, Grant S. In vitro and in vivo interactions between the HDAC6 inhibitor ricolinostat (ACY1215) and the irreversible proteasome inhibitor carfilzomib in non-Hodgkin lymphoma cells. Mol Cancer Ther. 2014 Dec;13(12):2886-97. doi: 10.1158/1535-7163.MCT-14-0220. PubMed PMID: 25239935; PubMed Central PMCID: PMC4304772.
12: Yang Z, Wang T, Wang F, Niu T, Liu Z, Chen X, Long C, Tang M, Cao D, Wang X, Xiang W, Yi Y, Ma L, You J, Chen L. Discovery of Selective Histone Deacetylase 6 Inhibitors Using the Quinazoline as the Cap for the Treatment of Cancer. J Med Chem. 2016 Feb 25;59(4):1455-70. doi: 10.1021/acs.jmedchem.5b01342. PubMed PMID: 26443078.
13: Mithraprabhu S, Khong T, Jones SS, Spencer A. Histone deacetylase (HDAC) inhibitors as single agents induce multiple myeloma cell death principally through the inhibition of class I HDAC. Br J Haematol. 2013 Aug;162(4):559-62. doi: 10.1111/bjh.12388. PubMed PMID: 23692150.
14: Huang P, Almeciga-Pinto I, Jarpe M, van Duzer JH, Mazitschek R, Yang M, Jones SS, Quayle SN. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models. Oncotarget. 2016 Dec 1. doi: 10.18632/oncotarget.13738. [Epub ahead of print] PubMed PMID: 27926524.
15: Yee AJ, Bensinger WI, Supko JG, Voorhees PM, Berdeja JG, Richardson PG, Libby EN, Wallace EE, Birrer NE, Burke JN, Tamang DL, Yang M, Jones SS, Wheeler CA, Markelewicz RJ, Raje NS. Ricolinostat plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial. Lancet Oncol. 2016 Nov;17(11):1569-1578. doi: 10.1016/S1470-2045(16)30375-8. PubMed PMID: 27646843.

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